molecular formula C4H5NO3 B1228922 4-Oxo-2-azetidinecarboxylic acid CAS No. 98019-65-9

4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922
CAS No.: 98019-65-9
M. Wt: 115.09 g/mol
InChI Key: YSPMLLKKKHCTBN-UHFFFAOYSA-N
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Description

4-Oxo-2-azetidinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMLLKKKHCTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392950
Record name 4-oxo-2-azetidinecarboxylic acid
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98019-65-9
Record name 4-oxo-2-azetidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxoazetidine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a strained four-membered β-lactam ring. This structural motif is of significant interest in medicinal chemistry, rendering the molecule a valuable building block for the synthesis of a variety of pharmacologically active compounds. Its primary applications lie in the development of novel β-lactam antibiotics, such as carbapenems, and as a key intermediate in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which are under investigation for a range of neurological disorders. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and significant applications of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid, along with generalized experimental protocols and relevant biological pathway diagrams.

Chemical and Physical Properties

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a white to light yellow powder.[1][2][3][4] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Synonyms (2S)-4-Oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid[1][2][5]
CAS Number 16404-94-7[1][2][6]
Molecular Formula C₄H₅NO₃[1][5][6]
Molecular Weight 115.09 g/mol [1][5][6]
Appearance White to light yellow powder[1][2][3][4]
Melting Point 99 - 102 °C[1][2][5]
Optical Rotation [α]²⁰/D = -48° to -44° (c=1 in MeOH)[1][2][3][4]
Purity ≥97.5% (GC)[2][3][4]
Predicted Boiling Point 489.4 ± 38.0 °C[5]
Predicted Density 1.519 ± 0.06 g/cm³[5]
Predicted pKa 3.19 ± 0.20[5]
Storage Temperature 2-8°C[5]

Molecular Structure

The molecular structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid consists of a four-membered azetidinone (β-lactam) ring with a carboxylic acid group at the 2-position, with the stereochemistry at this chiral center being (S).

Crystal Structure

The crystal structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid has been determined using powder synchrotron X-ray diffraction data.[7] The crystals are orthorhombic and belong to the P212121 space group.[7] The four-membered ring is strained, a key feature contributing to its reactivity as a synthetic intermediate.[7] The crystal structure is stabilized by intermolecular hydrogen bonds, forming an extended ribbon-like supramolecular structure.[7]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Specific reaction conditions and yields may vary and require optimization.

Synthesis

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid can be prepared from L-aspartic acid.[7] A common synthetic strategy involves the formation of a protected β-lactam intermediate followed by oxidative cleavage. A representative, generalized workflow is provided below.

Step 1: Protection and Cyclization of L-Aspartic Acid

  • Protect the amino and side-chain carboxyl groups of L-aspartic acid. For example, the amino group can be protected with a Boc or Cbz group, and the side-chain carboxyl group can be esterified.

  • Activate the α-carboxyl group.

  • Induce intramolecular cyclization to form the protected 4-oxo-2-azetidinecarboxylate derivative.

Step 2: Alternative Synthesis via Oxidation An alternative route involves the oxidation of a precursor like 4-vinyl-2-azetidinone.[7]

  • Dissolve the protected 4-vinyl-azetidin-2-one derivative in a suitable solvent mixture, such as dichloromethane and methanol, and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

  • Quench the reaction with a reducing agent, such as triphenylphosphine or dimethyl sulfide, to work up the ozonide intermediate.[8]

  • Subsequent workup and deprotection steps will yield the target carboxylic acid.

Step 3: Deprotection

  • Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz and benzyl esters).

  • Isolate the crude (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.

Purification

The primary method for purifying solid organic compounds like (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is recrystallization.[9][10][11][12]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[9] Water or mixed aqueous-organic solvent systems are often suitable for polar molecules like this.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent to form a saturated solution.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[14]

Expected ¹H NMR Spectrum:

  • -COOH Proton: A broad singlet typically observed far downfield (>10 ppm), which is exchangeable with D₂O.[15]

  • α-Proton (at C2): A multiplet, likely a doublet of doublets, due to coupling with the two protons on C3.

  • β-Protons (at C3): Two distinct multiplets, as they are diastereotopic, each coupling with the α-proton and with each other (geminal coupling).

  • -NH Proton: A broad singlet or multiplet, also exchangeable with D₂O.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (-C=O in lactam): A signal in the range of 165-175 ppm.

  • Carboxyl Carbon (-COOH): A signal in the range of 170-185 ppm.[15]

  • α-Carbon (C2): A signal in the range of 50-60 ppm.

  • β-Carbon (C3): A signal further upfield.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[15]

  • N-H Stretch (Lactam): A moderate peak around 3200-3300 cm⁻¹.

  • C=O Stretch (β-Lactam): A strong, sharp absorption at a characteristically high wavenumber, typically 1730-1780 cm⁻¹, due to ring strain.[16]

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer).[15]

  • C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.[17]

Experimental and Logical Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid and its role in the inhibition of the NMDA receptor signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Start L-Aspartic Acid (Starting Material) Protect Protection of Functional Groups Start->Protect Cyclize Intramolecular Cyclization Protect->Cyclize Intermediate Protected β-Lactam Cyclize->Intermediate Deprotect Deprotection Intermediate->Deprotect Crude Crude Product Deprotect->Crude Purify Recrystallization Crude->Purify Pure Pure (S)-(-)-4-Oxo-2- azetidinecarboxylic acid Purify->Pure NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR Structure Structure Confirmation NMR->Structure IR->Structure NMDA_Pathway cluster_receptor NMDA Receptor Complex cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GluN1 GluN1 Subunit GluN2 GluN2 Subunit IonChannel Ion Channel (Blocked by Mg2+) Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Opens for Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds Antagonist Competitive Antagonist Antagonist->GluN2 Blocks Binding Depolarization Membrane Depolarization Mg_Release Mg2+ Block Removed Depolarization->Mg_Release Causes Signaling Downstream Signaling Cascades (e.g., CaMKII activation) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity

References

4-Oxo-2-azetidinecarboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Oxo-2-azetidinecarboxylic acid, a pivotal building block in medicinal chemistry. The document details its chemical and physical properties, synthetic pathways, and its significant role in the development of novel therapeutics, particularly as a precursor to N-methyl-D-aspartate (NMDA) receptor antagonists.

Core Compound Data

(S)-4-Oxo-2-azetidinecarboxylic acid, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is a chiral, non-proteinogenic amino acid derivative.[1][2] Its rigid, four-membered ring structure makes it a valuable scaffold in the synthesis of complex pharmaceutical agents.[2][3]

PropertyValue
CAS Number 16404-94-7[1][2]
Molecular Formula C₄H₅NO₃[1][2]
Molecular Weight 115.09 g/mol [1][2]
Appearance White to light yellow powder[2]
Melting Point 99 - 102 °C[2]
Purity ≥97%[1]
Optical Rotation [α]20/D = -48 to -44° (c=1 in MeOH)[2]
Synonyms (2S)-4-oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid[1][4]

Synthetic Overview and Experimental Protocols

A pivotal step in this synthesis involves the hydrogenation of (S)-4-benzyloxycarbonyl-2-azetidinone.[5] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an isopropanol solvent.[5] The reaction proceeds at room temperature under a hydrogen atmosphere of 1.5 atm for a short duration of 15 to 20 minutes.[5] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.[5]

It is important to note that this represents a high-level overview, and optimization of reaction conditions, as well as detailed workup and purification procedures, would be necessary for practical application.

G Synthetic Workflow for (S)-4-Oxo-2-azetidinecarboxylic acid cluster_0 Synthesis L-Aspartic Acid L-Aspartic Acid Starting Material (S)-4-benzyloxycarbonyl-2-azetidinone L-Aspartic Acid->Starting Material Multiple Steps Hydrogenation Hydrogenation (Pd/C, H₂, i-PrOH) Starting Material->Hydrogenation Product (S)-4-Oxo-2-azetidinecarboxylic acid Hydrogenation->Product

Synthetic overview for (S)-4-Oxo-2-azetidinecarboxylic acid.

Application in Drug Development: NMDA Receptor Antagonists

(S)-4-Oxo-2-azetidinecarboxylic acid serves as a crucial building block for the synthesis of NMDA receptor antagonists.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The constrained conformation of the azetidine ring in 4-oxo-2-azetidinecarboxylic acid allows for the stereocontrolled synthesis of more complex molecules that can interact with the NMDA receptor with high affinity and selectivity.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, the Mg²⁺ block is relieved, allowing for the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions.

This influx of Ca²⁺ acts as a second messenger, initiating a cascade of intracellular signaling events. These cascades can activate various enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like the cAMP response element-binding protein (CREB). The activation of these pathways ultimately leads to changes in gene expression and protein synthesis, which underlie long-term changes in synaptic strength, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

G NMDA Receptor Signaling Pathway cluster_0 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Signaling_Cascades CREB_Activation CREB Activation Signaling_Cascades->CREB_Activation Gene_Expression Changes in Gene Expression CREB_Activation->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP, Learning, Memory) Gene_Expression->Synaptic_Plasticity

Simplified NMDA receptor signaling cascade.

References

An In-Depth Technical Guide to (2S)-4-Oxoazetidine-2-carboxylic Acid: A Key Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-4-oxoazetidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid, has emerged as a pivotal scaffold in medicinal chemistry and drug development. Its strained four-membered ring and versatile functional groups make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor to potent therapeutic agents, particularly β-lactamase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical Identity and Properties

The IUPAC name for 4-Oxo-2-azetidinecarboxylic acid is (2S)-4-oxoazetidine-2-carboxylic acid [1][2]. This compound is also known by several synonyms, including L-4-Oxo-2-azetidinecarboxylic acid and (S)-(-)-4-Oxo-2-azetidinecarboxylic acid[2]. It is a white to light yellow crystalline solid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of (2S)-4-oxoazetidine-2-carboxylic acid is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name (2S)-4-oxoazetidine-2-carboxylic acid[1][2]
CAS Number 16404-94-7[3]
Molecular Formula C₄H₅NO₃[1][3]
Molecular Weight 115.09 g/mol [1][3]
Appearance White to light yellow crystalline solid
Melting Point 99-102 °C
Optical Rotation [α]²⁰/D = -46° (c=1 in methanol)
Purity ≥97%[3]
Solubility Soluble in water
pKa (Predicted) 3.19 ± 0.20
LogP (Predicted) -1.1[1]
SMILES C1--INVALID-LINK--C(=O)O[1]
InChIKey YSPMLLKKKHCTBN-REOHCLBHSA-N[1]

Synthesis of (2S)-4-Oxoazetidine-2-carboxylic Acid

The enantioselective synthesis of (2S)-4-oxoazetidine-2-carboxylic acid is crucial for its application in developing chiral drug candidates. While several synthetic routes have been explored, a common and effective strategy involves the cyclization of a protected L-aspartic acid derivative.

Illustrative Synthetic Workflow

The following diagram outlines a general, conceptual workflow for the synthesis of (2S)-4-oxoazetidine-2-carboxylic acid from L-aspartic acid. This process typically involves protection of the amino and side-chain carboxyl groups, activation of the β-carboxyl group, and subsequent intramolecular cyclization to form the azetidinone ring, followed by deprotection.

G cluster_0 Synthesis of (2S)-4-Oxoazetidine-2-carboxylic Acid A L-Aspartic Acid B Protection of Amino and Carboxyl Groups A->B Protecting Agents C Activation of β-Carboxyl Group B->C Activating Agents (e.g., SOCl₂) D Intramolecular Cyclization C->D Base E Deprotection D->E Deprotecting Agents F (2S)-4-Oxoazetidine- 2-carboxylic Acid E->F G cluster_1 Mechanism of β-Lactamase Inhibition A β-Lactamase Inhibitor (Azetidinone Derivative) C Formation of Acyl-Enzyme Intermediate (Covalent Adduct) A->C B Active β-Lactamase (with Serine Nucleophile) B->C D Inactivated Enzyme C->D Stable Intermediate (Resists Hydrolysis) G cluster_2 NMDA Receptor Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Azetidine_Antagonist Azetidine-based Antagonist Azetidine_Antagonist->NMDA_Receptor Competitive Binding Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Neuronal_Response Downstream Signaling & Neuronal Response Ca_Influx->Neuronal_Response

References

The Elusive Pathway: Investigating the Microbial Biosynthesis of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no established microbial biosynthetic pathway for 4-oxo-2-azetidinecarboxylic acid. This compound is well-documented as a synthetic building block in medicinal chemistry, but its natural production by microorganisms has not been described. However, extensive research has elucidated the biosynthesis of its parent compound, azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with notable biological activity. This guide provides an in-depth look into the microbial biosynthesis of AZE, offering valuable insights for researchers in metabolic engineering and drug development.

Section 1: The Biosynthesis of Azetidine-2-Carboxylic Acid (AZE)

The primary route for AZE biosynthesis in bacteria involves the enzymatic cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases.

The Core Biosynthetic Pathway

The formation of AZE from SAM is a direct intramolecular cyclization reaction. The AZE synthase facilitates a nucleophilic attack from the α-amino group of the methionine moiety onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).[1][2][3]

AZE_Biosynthesis cluster_reaction AZE Synthesis SAM S-Adenosylmethionine (SAM) AZE Azetidine-2-carboxylic acid (AZE) SAM->AZE Intramolecular Cyclization Enzyme AZE Synthase SAM->Enzyme MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Enzyme->MTA Release

Key Enzymes: AZE Synthases

AZE synthases are a family of enzymes responsible for the cyclization of SAM. These enzymes exhibit remarkable specificity for their substrate and catalyze a chemically challenging ring formation. Structural and biochemical studies of AZE synthases have provided insights into their catalytic mechanism, revealing a unique substrate conformation that facilitates the cyclization reaction.[1][2]

Section 2: Quantitative Data on AZE Production

While data on this compound production is unavailable, studies on engineered microorganisms have reported quantifiable yields of AZE.

StrainPrecursorProduct TiterReference
Engineered E. coliGlucoseUp to 568.5 mg/L[4]

Section 3: Experimental Protocols

The study of AZE biosynthesis involves a variety of molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments.

Culturing of AZE-Producing Microorganisms

Objective: To grow microbial strains for the production and analysis of AZE.

Materials:

  • Bacterial strain (e.g., engineered E. coli)

  • Luria-Bertani (LB) medium or other suitable growth medium

  • Appropriate antibiotics for plasmid maintenance

  • Incubator shaker

Protocol:

  • Inoculate a single colony of the microbial strain into a starter culture of 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate the starter culture overnight at 37°C with shaking at 200 rpm.

  • Use the starter culture to inoculate a larger volume of production medium. The inoculation volume should be 1-2% of the final culture volume.

  • Incubate the production culture under optimized conditions (e.g., temperature, shaking speed, and induction with an appropriate agent if necessary) for the desired period.

  • Harvest the cells by centrifugation for downstream analysis.

Enzyme Assays for AZE Synthase Activity

Objective: To determine the catalytic activity of AZE synthase.

Materials:

  • Purified AZE synthase

  • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., perchloric acid)

  • HPLC or LC-MS for product detection

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, SAM, and purified AZE synthase.

  • Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of AZE produced.

  • Calculate the enzyme activity based on the rate of product formation.

Analytical Methods for AZE Quantification

Objective: To accurately measure the concentration of AZE in culture supernatants or enzymatic reactions.

Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where AZE absorbs, or mass spectrometry for higher specificity and sensitivity.

  • Quantification: A standard curve is generated using known concentrations of pure AZE to quantify the amount in the samples.

Section 4: Visualizing Experimental and Logical Workflows

The process of studying and engineering AZE biosynthesis can be visualized as a workflow.

AZE_Research_Workflow cluster_discovery Discovery & Engineering cluster_production Production & Analysis Bioinformatics Bioinformatic Analysis (Identify AZE synthase genes) Cloning Gene Cloning & Expression Bioinformatics->Cloning Engineering Metabolic Engineering (Host Strain Optimization) Cloning->Engineering Fermentation Microbial Fermentation Engineering->Fermentation Extraction Extraction of AZE Fermentation->Extraction Quantification Quantification (HPLC, LC-MS) Extraction->Quantification

Conclusion

While the microbial biosynthesis of this compound remains uncharacterized, the study of azetidine-2-carboxylic acid biosynthesis provides a solid foundation for future research. The enzymes and pathways involved in AZE production are potential targets for metabolic engineering to produce novel derivatives. Future investigations may yet uncover a microbial source of this compound or enable its biotechnological production through the engineered modification of the AZE biosynthetic pathway.

References

The Occurrence of Azetidine Derivatives in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry due to its presence in various bioactive compounds. While synthetic azetidine derivatives are extensively explored, their natural occurrence, particularly within the plant kingdom, is confined to specific classes of non-proteinogenic amino acids and their complex derivatives. This technical guide provides an in-depth review of the naturally occurring azetidine derivatives in plants, with a primary focus on azetidine-2-carboxylic acid and the mugineic acid family of phytosiderophores. It addresses the apparent scarcity of simple 4-oxo-azetidine derivatives as natural products, summarizing current knowledge on their biosynthesis, isolation, and biological roles. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in phytochemistry, natural product synthesis, and drug discovery.

Introduction: The Azetidine Scaffold in Nature

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a proline analogue.[1] Its presence in certain plant families, such as the Liliaceae and Fabaceae, has been known since the mid-20th century.[1][2][3] AZE is recognized for its role in plant defense, where its misincorporation into proteins in place of proline can be toxic to herbivores and competing plants.[1][2][4]

More complex azetidine-containing structures are found in the mugineic acid family of phytosiderophores.[5][6][7] These compounds are crucial for graminaceous plants (grasses), which secrete them from their roots to chelate iron from the soil, facilitating its uptake.[5][6][8]

It is important to note that while the 2-oxo-azetidine (β-lactam) ring is a famous pharmacophore found in antibiotics like penicillin, these are of microbial, not plant, origin. Simple, naturally occurring 4-oxo-azetidine derivatives in plants are not well-documented in scientific literature, with research focusing more on synthetic derivatives for various biological activities.[9][10][11] This guide will therefore focus on the established, naturally occurring azetidine compounds in plants.

Key Azetidine Derivatives in Plants

Azetidine-2-Carboxylic Acid (AZE)

AZE is the simplest naturally occurring azetidine derivative in plants. It has been identified in species such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum).[1][12]

Biological Role: AZE serves as a defensive allelochemical.[2] As a proline mimic, it can be mistakenly incorporated into proteins, leading to the synthesis of dysfunctional proteins and triggering stress responses like the unfolded protein response.[4] This toxicity deters herbivores and inhibits the growth of competing flora.[1][2]

The Mugineic Acid Family of Phytosiderophores

Graminaceous plants, such as barley, wheat, and rice, employ a unique strategy for iron acquisition under deficient conditions by synthesizing and secreting mugineic acids (MAs).[5][8] These molecules are complex amino acid derivatives that feature an azetidine-2-carboxylic acid moiety within their larger structure. MAs and their derivatives, including 2'-deoxymugineic acid (DMA), are powerful chelators of Fe(III).[5][6]

Biological Role: The primary function of the mugineic acid family is to solubilize and transport iron from the rhizosphere into the plant's root system.[5][6] The biosynthesis and secretion of these phytosiderophores are tightly regulated and significantly induced by iron deficiency.[13][14] There is also evidence that their production is induced by zinc deficiency, where they aid in Zn uptake.[15]

Quantitative Data on Natural Occurrence

Quantitative analysis of these compounds is challenging due to their low concentrations and the complexity of the plant matrix. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for their quantification.[14]

Compound FamilyPlant SpeciesTissueConcentration / Secretion RateReference
Azetidine-2-carboxylic acid Polygonatum multiflorumRhizomesCan represent a major proportion of the non-protein-nitrogen[16]
Mugineic Acids (MAs) Hordeum vulgare (Barley)Root ExudatesSecretion increases significantly after ~7 days of iron deficiency[14]
Mugineic Acids (MAs) Hordeum vulgare (Barley)Roots (Fe-deficient)Concentration remarkably increases as chlorosis progresses[14]
Mugineic Acids (MAs) Hordeum vulgare (Barley)Shoots (Fe-deficient)Concentration remarkably increases as chlorosis progresses[14]

Biosynthesis of Azetidine Derivatives in Plants

The biosynthesis of both AZE and the mugineic acid family originates from the primary metabolite S-adenosylmethionine (SAM).[17][18]

Biosynthesis of Azetidine-2-Carboxylic Acid

The precise biosynthetic pathway in plants is not fully elucidated but is understood to proceed via an intramolecular cyclization of a SAM derivative.[17][18] In bacteria, AZE synthases have been shown to catalyze the intramolecular 4-exo-tet cyclization of SAM to form the strained azetidine ring.[17][19]

Biosynthesis of Mugineic Acids

The biosynthesis of mugineic acids is a well-studied pathway that begins with nicotianamine (NA), which is common to all higher plants.[20][21] NA itself is synthesized from three molecules of SAM by the enzyme Nicotianamine Synthase (NAS).[13][22][23] In graminaceous plants, a series of subsequent enzymatic steps converts NA into various forms of mugineic acid.[21]

Below is a diagram illustrating the key steps in the biosynthesis of mugineic acid family phytosiderophores.

G cluster_0 Universal Pathway in Plants cluster_1 Graminaceous Plant-Specific Pathway SAM 3x S-Adenosylmethionine (SAM) NA Nicotianamine (NA) SAM->NA Nicotianamine Synthase (NAS) NA_p Nicotianamine (NA) Keto_Intermediate 3''-Keto Intermediate NA_p->Keto_Intermediate Nicotianamine Aminotransferase (NAAT) DMA 2'-Deoxymugineic Acid (DMA) Keto_Intermediate->DMA Deoxymugineic Acid Synthase (DMAS) MA Mugineic Acid (MA) DMA->MA Hydroxylases (IDS2/IDS3)

Biosynthesis of Mugineic Acid Phytosiderophores.

Experimental Protocols

General Protocol for Extraction and Isolation

The extraction and isolation of polar compounds like azetidine derivatives from a complex plant matrix require a multi-step approach to remove interfering substances and achieve purification.[24]

Below is a generalized workflow for this process.

G Start Dried, Powdered Plant Material Extraction Maceration with Polar Solvent (e.g., 80% Ethanol or Methanol) Start->Extraction Filtration Filtration / Centrifugation to Remove Solid Debris Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Aqueous Crude Extract Concentration->Crude_Extract Partition Liquid-Liquid Partitioning (e.g., with n-hexane to remove lipids) Crude_Extract->Partition Aqueous_Phase Polar Aqueous Phase Partition->Aqueous_Phase Column_Chrom Column Chromatography (e.g., Ion-Exchange or Silica Gel) Aqueous_Phase->Column_Chrom Fractionation Fraction Collection and Analysis (e.g., TLC or HPLC-UV) Column_Chrom->Fractionation Purification Preparative HPLC (Reversed-Phase C18 Column) Fractionation->Purification Pure_Compound Pure Compound Isolate Purification->Pure_Compound Structure_Elucid Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucid

Generalized workflow for isolation of azetidine derivatives.

Methodology Details:

  • Extraction: The choice of solvent is critical. For polar compounds like amino acids, polar solvents such as methanol, ethanol, or mixtures with water are effective.[24][25] A typical procedure involves macerating the dried, powdered plant material in the chosen solvent for several hours to days.[26]

  • Initial Cleanup: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure. To remove nonpolar compounds like chlorophyll and lipids, a liquid-liquid extraction step with a nonpolar solvent (e.g., hexane) is often performed.[24]

  • Chromatographic Separation:

    • Column Chromatography: The crude polar extract is subjected to column chromatography. Ion-exchange chromatography is particularly effective for separating amino acids based on their charge. Silica gel chromatography can also be used, with solvent systems of increasing polarity.[25]

    • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for both the analysis and final purification of these compounds.[27] A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[27]

  • Structural Elucidation: Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework and establish connectivity.

Protocol for HPLC Quantification of Mugineic Acids in Root Exudates

This protocol is adapted from methodologies used in the study of phytosiderophore secretion.[14]

  • Plant Culture: Grow barley (Hordeum vulgare) seedlings hydroponically in a complete nutrient solution. To induce secretion, transfer plants to an iron-free nutrient solution.

  • Collection of Root Exudates: After the desired period of iron deficiency (e.g., 10-20 days), place the plant roots in a container with ultrapure water for several hours to collect the secreted compounds.

  • Sample Preparation:

    • Filter the collected root washings through a 0.45 µm filter to remove any particulate matter.

    • The sample can be concentrated using a rotary evaporator or by freeze-drying if concentrations are expected to be low.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution is typically used, for example, starting with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and increasing the proportion of an organic solvent (e.g., acetonitrile).

    • Detection: Monitor the eluent at a wavelength suitable for detecting the derivatized or underivatized amino acids (e.g., ~254 nm). Pre- or post-column derivatization can be used to enhance detection sensitivity.

    • Quantification: Create a calibration curve using authentic standards of mugineic acid and deoxymugineic acid to quantify the amounts present in the samples.

Conclusion and Future Outlook

The natural occurrence of 4-oxo-azetidine derivatives in plants is not well-established. However, the plant kingdom is a rich source of other important azetidine-containing compounds, namely azetidine-2-carboxylic acid and the mugineic acid family. These molecules play vital roles in plant defense and micronutrient acquisition, respectively. The biosynthetic pathways, particularly for mugineic acids, are well-characterized and present opportunities for bioengineering crops with enhanced stress tolerance and nutritional value. Further phytochemical screening of a broader range of plant species may yet reveal novel azetidine structures. The detailed protocols and data presented in this guide offer a solid foundation for researchers aiming to explore, isolate, and utilize these fascinating natural products.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemical aspects of 4-Oxo-2-azetidinecarboxylic acid, a crucial building block in the synthesis of pharmaceuticals, particularly β-lactam antibiotics. The focus is on its absolute configuration, methods for its determination, and strategies for the synthesis of its enantiomers.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C2 position of the azetidinone ring. This gives rise to a pair of enantiomers: (S)-4-Oxo-2-azetidinecarboxylic acid and (R)-4-Oxo-2-azetidinecarboxylic acid. The biological activity of molecules derived from this scaffold is often highly dependent on the stereochemistry at this position, making the synthesis of enantiomerically pure forms a critical aspect of drug development.

The (S)-enantiomer, systematically named (2S)-4-oxoazetidine-2-carboxylic acid, is the more commonly cited and commercially available form.[1][2][3] It is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise), and is therefore also denoted as (-)-4-Oxo-2-azetidinecarboxylic acid.

Absolute Configuration and its Determination

The absolute configuration of the levorotatory enantiomer of this compound has been unequivocally determined to be (S). This was established through single-crystal X-ray diffraction analysis, which is the definitive method for determining the three-dimensional arrangement of atoms in a molecule.

A study utilizing powder synchrotron X-ray diffraction data successfully solved the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid, confirming the 'S' configuration at the C2 stereocenter.[4]

Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography (General Procedure)

While the specific experimental details for the crystallographic analysis of this compound are detailed in the cited literature, a general protocol for determining the absolute configuration of a chiral molecule by single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a critical value in the refinement process; a value close to 0 for a given enantiomer confirms its absolute configuration.

  • Final Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Quantitative Data

The following table summarizes the known quantitative data for the enantiomers of this compound. Data for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Property(S)-(-)-4-Oxo-2-azetidinecarboxylic acid(R)-(+)-4-Oxo-2-azetidinecarboxylic acid (Predicted)
CAS Number 16404-94-7[1][2]Not available
Molecular Formula C₄H₅NO₃[1]C₄H₅NO₃
Molecular Weight 115.09 g/mol [1]115.09 g/mol
Melting Point 99-102 °C[1]99-102 °C
Specific Optical Rotation ([α]D) -44° to -48° (c=1 in MeOH)[1]+44° to +48° (c=1 in MeOH)

Synthetic Strategies for Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials. One of the most powerful methods for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition.[5][6]

A plausible, though not explicitly detailed for this specific molecule, enantioselective synthesis could involve the [2+2] cycloaddition of a ketene equivalent with a chiral imine. The chirality can be introduced via a chiral auxiliary on the imine nitrogen, which is later removed.

Conceptual Experimental Protocol: Asymmetric Synthesis via Staudinger Cycloaddition

  • Formation of a Chiral Imine: A chiral amine, such as (R)- or (S)-α-methylbenzylamine, is condensed with an appropriate aldehyde to form a chiral imine.

  • [2+2] Cycloaddition: The chiral imine is reacted with a ketene, generated in situ from an acyl chloride (e.g., acetoxyacetyl chloride) and a tertiary amine base (e.g., triethylamine). The chiral auxiliary on the imine directs the stereochemical outcome of the cycloaddition, leading to a diastereomerically enriched β-lactam.

  • Purification: The resulting diastereomeric β-lactams are separated using chromatography.

  • Deprotection/Modification: The chiral auxiliary is removed (e.g., by hydrogenolysis for a benzyl-type auxiliary), and the substituent at the 4-position is converted to a carbonyl group to yield the target enantiomer of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For carboxylic acids, a common method is the formation of diastereomeric salts with a chiral base.[7]

Conceptual Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Racemic Synthesis: A racemic mixture of this compound is first synthesized.

  • Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a half-equivalent of an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine). This forms a mixture of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The solid is collected by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction process.

Visualizations

stereoisomers racemate Racemic this compound s_enantiomer (S)-(-)-4-Oxo-2-azetidinecarboxylic acid racemate->s_enantiomer Chiral Resolution r_enantiomer (R)-(+)-4-Oxo-2-azetidinecarboxylic acid racemate->r_enantiomer Chiral Resolution

Caption: Relationship between the racemic mixture and the individual enantiomers.

asymmetric_synthesis_workflow start Chiral Amine + Aldehyde step1 Formation of Chiral Imine start->step1 step2 [2+2] Cycloaddition with Ketene step1->step2 step3 Diastereomeric β-lactams step2->step3 step4 Chromatographic Separation step3->step4 step5a Diastereomer A step4->step5a step5b Diastereomer B step4->step5b step6a Deprotection & Modification step5a->step6a step6b Deprotection & Modification step5b->step6b end_S (S)-Enantiomer step6a->end_S end_R (R)-Enantiomer step6b->end_R

Caption: Conceptual workflow for the asymmetric synthesis of enantiomers.

chiral_resolution_workflow start Racemic 4-Oxo-2- azetidinecarboxylic acid step1 Salt formation with (R)-chiral base start->step1 step2 Mixture of Diastereomeric Salts [(R)-acid-(R)-base] & [(S)-acid-(R)-base] step1->step2 step3 Fractional Crystallization step2->step3 step4a Crystals: [(S)-acid-(R)-base] (less soluble) step3->step4a step4b Mother Liquor: [(R)-acid-(R)-base] (more soluble) step3->step4b step5a Acidification step4a->step5a step5b Acidification step4b->step5b end_S (S)-Enantiomer step5a->end_S end_R (R)-Enantiomer step5b->end_R

Caption: Conceptual workflow for chiral resolution via diastereomeric salt formation.

References

Spectroscopic and Methodological Profile of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Oxo-2-azetidinecarboxylic acid, a key building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug discovery and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅NO₃, with a molecular weight of 115.09 g/mol . The spectroscopic data for the (S)-enantiomer are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.5singletNH

Solvent: DMSO-d₆

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the searched literature. Researchers may need to acquire this data experimentally.

Infrared (IR) Spectroscopy

IR (KBr) Peak Data

Wavenumber (cm⁻¹)Assignment
3339N-H stretch
1747C=O stretch (β-lactam)
1729C=O stretch (carboxylic acid)
1211C-N stretch
1196O-H bend
1166C-C stretch
Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound was found in the searched literature. Predicted data based on its molecular formula suggests a molecular ion peak [M]⁺ at m/z 115.0269.

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (S)-(-)-4-oxo-2-azetidinecarboxylic acid was prepared in deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A standard NMR spectrometer was used.

¹H NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: Ambient temperature

  • Data Acquisition: Standard proton NMR acquisition parameters were used.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid (S)-(-)-4-oxo-2-azetidinecarboxylic acid was mixed with potassium bromide (KBr) powder and pressed into a pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

ATR-IR Acquisition Parameters:

  • Technique: Attenuated Total Reflectance (ATR)

  • Crystal: Diamond or Germanium

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)

While experimental data is not available, a general protocol for acquiring mass spectrometry data for this compound would be as follows:

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) would be a suitable instrument.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive or negative ion mode could be employed.

  • Sample Infusion: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid) and infused into the mass spectrometer.

  • Mass Range: The scan range would be set to include the expected molecular ion peak (e.g., m/z 50-200).

Role in Drug Discovery Workflow

This compound is a valuable chiral building block in drug discovery, particularly in the synthesis of novel therapeutic agents targeting neurological disorders. Its rigid, four-membered ring structure allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in designing molecules that interact with specific biological targets. The logical workflow for its use in a drug discovery program is depicted below.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 Preclinical Development Start This compound (Chiral Building Block) Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Synthesis->Spectroscopy Screening Biological Screening (e.g., against neurological targets) Spectroscopy->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Optimization->Synthesis Iterative Design

Drug Discovery Workflow using this compound.

This workflow illustrates the progression from the initial chiral building block, through chemical synthesis and rigorous spectroscopic characterization, to biological screening and the identification and optimization of lead compounds for potential therapeutic use.

Unveiling the Solid-State Architecture of 4-Oxo-2-azetidinecarboxylic Acid: A Crystallographic and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular conformation of (S)-4-oxo-2-azetidinecarboxylic acid, a pivotal building block in the synthesis of β-lactam antibiotics. The structural insights presented herein are crucial for understanding its chemical reactivity, designing novel derivatives, and optimizing its application in pharmaceutical development. The data is primarily based on the seminal work of Mora et al. (2006), who elucidated the structure using powder synchrotron X-ray diffraction.[1]

Crystal Structure and Unit Cell Parameters

(S)-4-oxo-2-azetidinecarboxylic acid crystallizes in the orthorhombic space group P2₁2₁2₁.[2] The crystal structure was determined from powder synchrotron X-ray diffraction data.[1]

Table 1: Crystal Data and Structure Refinement for (S)-4-Oxo-2-azetidinecarboxylic Acid

ParameterValue
Empirical FormulaC₄H₅NO₃
Formula Weight115.09 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.33
b (Å)8.12
c (Å)11.2
α (°)90
β (°)90
γ (°)90
Volume (ų)484.4
Z4

Data sourced from Mora et al. (2006).[1]

Molecular Conformation and Geometry

The four-membered β-lactam ring of (S)-4-oxo-2-azetidinecarboxylic acid is nearly planar.[1] This planarity is a consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms within the ring. The carboxylic acid substituent adopts a specific orientation relative to the azetidinone ring, which is crucial for its intermolecular interactions.

Bond Lengths

The bond lengths within the molecule reveal a degree of asymmetry in the β-lactam ring.

Table 2: Selected Bond Lengths (Å) for (S)-4-Oxo-2-azetidinecarboxylic Acid

BondLength (Å)
N1-C11.48
N1-C31.35
C1-C21.53
C1-C41.51
C2-C31.54
C3-O11.22
C4-O21.32
C4-O31.21

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Bond Angles

The bond angles within the strained four-membered ring deviate significantly from ideal tetrahedral or trigonal planar geometries.

Table 3: Selected Bond Angles (°) for (S)-4-Oxo-2-azetidinecarboxylic Acid

AngleValue (°)
C3-N1-C193.9
N1-C1-C286.8
N1-C1-C4114.3
C2-C1-C4115.6
C1-C2-C386.5
O1-C3-N1132.0
O1-C3-C2134.0
N1-C3-C292.8
O3-C4-O2124.0
O3-C4-C1122.0
O2-C4-C1114.0

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Torsion Angles

The orientation of the carboxylic acid group relative to the β-lactam ring is defined by the following torsion angles.

Table 4: Selected Torsion Angles (°) for (S)-4-Oxo-2-azetidinecarboxylic Acid

Torsion AngleValue (°)
N1-C1-C4-O35.63
N1-C1-C4-O2-177.25

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules of (S)-4-oxo-2-azetidinecarboxylic acid are interconnected through a network of hydrogen bonds, forming a supramolecular architecture.[1] A notable feature is the formation of extended ribbons running parallel to the direction, constructed from strong O-H···O and N-H···O hydrogen bonds.[1] Weaker C-H···O interactions also contribute to the overall packing.[1]

Table 5: Hydrogen Bond Geometry (Å, °) for (S)-4-Oxo-2-azetidinecarboxylic Acid

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O2-H5···O10.991.692.68178
N1-H4···O30.991.892.88176
C2-H2···O30.992.453.42167
C2-H3···O10.992.503.41152

D = donor atom, A = acceptor atom. Data extracted from Mora et al. (2006).[1]

Experimental Protocols

The structural data presented were obtained through a series of well-defined experimental steps.

Synthesis and Crystallization

(S)-4-oxo-2-azetidinecarboxylic acid was prepared via the hydrogenation of (S)-4-benzyloxycarbonyl-2-azetidinone.[1] The resulting product was crystallized at room temperature to yield a solid suitable for diffraction analysis.[1]

X-ray Powder Diffraction Data Collection

High-resolution X-ray powder diffraction data were collected at the European Synchrotron Radiation Facility (ESRF) on beamline BM16.[1] A small quantity of the lightly ground sample was loaded into a 1.5 mm diameter borosilicate glass capillary, which was spun during the measurement to ensure good powder averaging.[1] The experiment was conducted using a monochromatic X-ray beam with a wavelength of 0.84933 Å.[1]

Structure Solution and Refinement

The crystal structure was solved from the powder diffraction data using direct methods.[1] The structural model was then refined using the Rietveld method. To improve the accuracy of the refinement, bond lengths and angles from an ab initio molecular-orbital optimization (GAUSSIAN94, 6–31+G(d) basis set) were used as restraints.[1]

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the resulting molecular conformation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Material ((S)-4-benzyloxycarbonyl-2-azetidinone) hydrogenation Hydrogenation start->hydrogenation product (S)-4-Oxo-2-azetidinecarboxylic acid hydrogenation->product crystallization Crystallization product->crystallization crystal_sample Crystalline Powder crystallization->crystal_sample data_collection Powder Diffraction Data Collection (ESRF BM16) crystal_sample->data_collection diffraction_pattern Diffraction Pattern data_collection->diffraction_pattern direct_methods Structure Solution (Direct Methods) diffraction_pattern->direct_methods rietveld Rietveld Refinement direct_methods->rietveld final_structure Final Crystal Structure rietveld->final_structure

Experimental workflow for structure determination.

molecular_conformation cluster_molecule Molecular Conformation & Interactions cluster_legend Legend N1 N1 C1 C1 N1->C1 1.48 Å C2 C2 C1->C2 1.53 Å C4 C4 C1->C4 1.51 Å C3 C3 C2->C3 1.54 Å C3->N1 1.35 Å O1 O1 C3->O1 1.22 Å O2 O2 C4->O2 1.32 Å O3 O3 C4->O3 1.21 Å L1 Nearly Planar β-Lactam Ring L2 Carboxylic Acid Group Orientation L3 Key Hydrogen Bonding Sites (N1-H, O2-H)

Conformation of 4-Oxo-2-azetidinecarboxylic acid.

References

Theoretical Insights into the Ring Strain of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered β-lactam ring, a cornerstone of numerous life-saving antibiotics, owes its potent bioactivity in large part to inherent ring strain. This document provides a detailed theoretical examination of the ring strain in a fundamental monocyclic β-lactam, 4-oxo-2-azetidinecarboxylic acid. By integrating experimental crystallographic data with computational chemistry principles, this guide offers a quantitative and methodological overview for understanding and evaluating the strained nature of this important heterocyclic scaffold. We present precise geometric parameters derived from both X-ray diffraction and ab initio calculations, detail the computational protocols for geometry optimization, and describe the established theoretical framework for quantifying ring strain energy through the use of homodesmotic reactions. This technical guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational biology, and drug development.

Introduction: The Significance of Ring Strain in β-Lactams

The chemical reactivity of the β-lactam (2-azetidinone) ring is a critical determinant of the efficacy of a vast class of antibiotics. This reactivity is fundamentally linked to the geometric and energetic consequences of its four-membered cyclic structure. Unlike larger, more stable ring systems, the bond angles within the azetidinone core are significantly compressed, deviating from ideal values. This angle strain, coupled with torsional strain, elevates the ground-state energy of the molecule, thereby lowering the activation energy for ring-opening reactions. This susceptibility to nucleophilic attack is the linchpin of the mechanism of action for penicillin and cephalosporin antibiotics, which involves the acylation of bacterial penicillin-binding proteins (PBPs).

This compound serves as a simple yet representative model for understanding the foundational principles of ring strain in monocyclic β-lactams. A thorough theoretical understanding of its structural and energetic properties is therefore essential for the rational design of novel antibiotics and β-lactamase inhibitors.

Geometric Manifestations of Ring Strain

The most direct evidence of ring strain is found in the molecule's structural parameters. Deviations from the ideal bond angles and lengths for sp² and sp³ hybridized atoms are indicative of the inherent strain within the cyclic system.

Experimental and Theoretical Geometric Data

The molecular geometry of (S)-(-)-4-oxo-2-azetidinecarboxylic acid has been determined with high precision through powder synchrotron X-ray diffraction and corroborated by ab initio molecular orbital calculations. The data presented below summarizes these findings, offering a quantitative look at the strained nature of the ring.

ParameterBond Length (Å) - Ab initioBond Angle (°) - Ab initio
N1–C21.468
C2–C31.551
C3–C41.543
C4–N11.350
C4=O11.211
C2–C51.523
C5=O21.214
C5–O31.334
Ring Angles
C4–N1–C294.3
N1–C2–C386.1
C2–C3–C486.4
C3–C4–N193.1
Data sourced from Mora et al. (2006).

Methodologies for Theoretical Analysis

A robust understanding of ring strain necessitates the use of sophisticated computational chemistry techniques. These methods allow for the optimization of molecular geometries and the calculation of energies, providing a deeper insight than experimental data alone.

Ab Initio Geometry Optimization

The theoretical geometric parameters presented in the table above were derived from an ab initio molecular-orbital optimization. This method provides a quantum mechanical approximation of the electronic structure of the molecule to determine its lowest energy conformation.

Experimental Protocol:

  • Software: GAUSSIAN94

  • Method: Ab initio molecular-orbital optimization

  • Basis Set: 6–31+G(d)

This level of theory is widely regarded as providing a good balance between computational cost and accuracy for organic molecules of this size. The inclusion of diffuse functions (+) and polarization functions (d) is crucial for accurately describing the electron distribution in a molecule with heteroatoms and lone pairs.

Calculation of Ring Strain Energy (RSE)

While geometric parameters provide strong evidence of strain, a quantitative measure is given by the Ring Strain Energy (RSE). RSE is defined as the difference in energy between the cyclic molecule and a corresponding strain-free acyclic reference compound. A reliable method for calculating RSE is through the use of homodesmotic reactions.

A homodesmotic reaction is a type of theoretical reaction in which the number of bonds of each formal type (e.g., C-C, C-N, C=O) is conserved on both the reactant and product sides. Furthermore, the hybridization state of the atoms at the termini of each bond is also conserved. This ensures that the enthalpy change of the reaction is primarily attributable to the strain in the cyclic reactant, as other energetic contributions are canceled out.

Protocol for RSE Calculation of 2-Azetidinone (as a model for this compound):

A suitable homodesmotic reaction for the parent 2-azetidinone ring is as follows:

2-Azetidinone + Propane + Methylamine → N-ethylacetamide + Ethane

In this reaction:

  • The C-N, C-C, and C=O bonds of the strained ring are represented in the acyclic products.

  • The number of each type of bond and the hybridization of the atoms involved are conserved.

The RSE is calculated as the enthalpy change (ΔH) of this reaction, which can be determined using quantum chemical calculations (e.g., at the G3 or CBS-QB3 level of theory for high accuracy). For the parent azetidine ring, the ring strain is approximately 25.4 kcal/mol.[1]

Visualizing Theoretical Workflows

To clarify the relationships between the concepts and methodologies discussed, the following diagrams are provided.

molecular_structure cluster_ring This compound N1 N1 C2 C2 N1->C2 1.468 Å C3 C3 C2->C3 1.551 Å COOH COOH C2->COOH C4 C4 C3->C4 1.543 Å C4->N1 1.350 Å O1 =O1 C4->O1

Molecular Structure of this compound

strain_analysis_workflow start Define Target Molecule (this compound) geom_opt Geometry Optimization (e.g., ab initio 6-31+G(d)) start->geom_opt homo_rxn Construct Homodesmotic Reaction start->homo_rxn geom_data Quantitative Geometric Data (Bond Lengths & Angles) geom_opt->geom_data energy_calc Calculate Reaction Enthalpy (ΔH) (e.g., G3, CBS-QB3) homo_rxn->energy_calc rse Ring Strain Energy (RSE) energy_calc->rse

Workflow for Theoretical Ring Strain Analysis

Conclusion and Future Directions

The inherent ring strain of this compound, evidenced by its distorted bond angles and quantifiable through theoretical calculations, is a fundamental property that dictates its chemical behavior. The methodologies outlined in this guide—ab initio geometry optimization and the use of homodesmotic reactions to determine ring strain energy—provide a robust framework for investigating this and related strained heterocyclic systems.

For drug development professionals, a deep understanding of these theoretical principles is invaluable. It allows for the prediction of reactivity, the interpretation of structure-activity relationships, and the rational design of new β-lactam-based therapeutic agents with tailored stability and activity profiles. Future theoretical studies could expand upon this foundation by exploring the influence of various substituents on the azetidinone ring, mapping the potential energy surfaces of ring-opening reactions, and simulating the interactions of these strained molecules within the active sites of bacterial enzymes and β-lactamases. Such investigations will continue to be instrumental in the ongoing effort to combat bacterial resistance and develop the next generation of antibiotics.

References

A Technical Guide to the Quantum Mechanical Analysis of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-oxo-2-azetidinecarboxylic acid. As a core structure in many β-lactam antibiotics, a detailed understanding of this molecule at the quantum level is paramount for the rational design of new therapeutic agents.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for calculating the properties of drug-like molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties like orbital energies.

Experimental Protocols: A Step-by-Step Computational Workflow

A typical quantum mechanical analysis of a small organic molecule like this compound follows a standardized workflow. This ensures the reliability and reproducibility of the calculated properties.

Initial Structure Generation

The first step involves generating an initial 3D structure of this compound. This can be achieved using its SMILES (Simplified Molecular Input Line Entry System) string (O=C1NC(C(=O)O)C1) in a molecular modeling software.

Geometry Optimization

The initial structure is then subjected to geometry optimization. This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. A common and robust method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G*. The optimization process is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the characterization of the molecule.

Analysis of Electronic Properties

Once a stable geometry is obtained, a range of electronic properties can be calculated. These include:

  • Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom, which is crucial for understanding intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

The following diagram illustrates the typical computational workflow for the quantum mechanical analysis of a small molecule.

computational_workflow start Start: Initial Molecular Structure (e.g., from SMILES) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq true_min True Minimum Energy Structure check_freq->true_min None reoptimize Re-optimize or Adjust Structure check_freq->reoptimize Found elec_prop Calculation of Electronic Properties (Mulliken Charges, HOMO-LUMO, etc.) true_min->elec_prop reoptimize->geom_opt analysis Data Analysis and Interpretation elec_prop->analysis

A typical workflow for quantum mechanical calculations.

Molecular Structure and Properties

The molecular structure of this compound, with the standard atom numbering scheme used in computational chemistry, is depicted below. This numbering is essential for interpreting the structural data presented in the subsequent tables.

Molecular structure of this compound.
Optimized Geometric Parameters (Illustrative Data)

The following table summarizes the key bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Parameter Atoms Value
Bond Length (Å) N1 - C21.46
C2 - C31.54
C3 - C41.52
C4 - N11.38
C4 = O51.22
C2 - C61.53
C6 = O71.21
C6 - O81.35
Bond Angle (°) C4 - N1 - C292.5
N1 - C2 - C387.9
C2 - C3 - C488.1
C3 - C4 - N191.5
O5 = C4 - N1135.2
N1 - C2 - C6115.8
O7 = C6 - O8124.3
Dihedral Angle (°) C4 - N1 - C2 - C3-10.5
N1 - C2 - C3 - C412.1
C2 - C3 - C4 - N1-12.0
C3 - C4 - N1 - C210.4
Vibrational Frequencies (Illustrative Data)

The table below lists some of the characteristic calculated vibrational frequencies and their corresponding assignments.

Frequency (cm⁻¹) Vibrational Mode Assignment
~3400O-H stretch (carboxylic acid)
~3300N-H stretch (amide)
~1780C=O stretch (β-lactam carbonyl)
~1720C=O stretch (carboxylic acid carbonyl)
~1400-1600C-N stretch, N-H bend
~1200-1300C-O stretch (carboxylic acid)
Electronic Properties (Illustrative Data)

The electronic properties provide insights into the charge distribution and reactivity of the molecule.

Property Value
Mulliken Charge on O5 (β-lactam) -0.55 e
Mulliken Charge on O7 (carboxyl) -0.58 e
Mulliken Charge on N1 -0.45 e
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV

Conclusion and Future Directions

This technical guide has outlined the standard computational methodology for conducting a thorough quantum mechanical analysis of this compound. The illustrative data presented in the tables highlights the depth of information that can be obtained from such studies, including precise geometric parameters, vibrational spectra, and electronic characteristics.

For drug development professionals, these computational insights are invaluable. They can aid in understanding the structure-activity relationships of β-lactam antibiotics, predicting their reactivity, and designing novel derivatives with enhanced efficacy and stability. Future computational work could involve simulating the molecule in a solvent to better mimic physiological conditions, studying its interaction with bacterial enzymes, and exploring the conformational landscape of its various derivatives. Such studies will undoubtedly continue to play a crucial role in the ongoing efforts to combat antibiotic resistance.

The Biological Versatility of 4-Oxo-2-azetidinecarboxylic Acid and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-2-azetidinecarboxylic acid scaffold, a strained four-membered β-lactam ring, serves as a pivotal building block in medicinal chemistry. Its inherent reactivity and stereochemical complexity offer a unique platform for the design and synthesis of a diverse array of biologically active derivatives. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and neurological applications. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potent anticancer activity of this compound derivatives. Many of these compounds function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32)MCF-7 (Breast)0.075[1]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) (33)MCF-7 (Breast)0.095[1]
3-Phenyl-2-azetidinone derivative (5f)MFC-7 (Breast)0.63[2]
3-Phenyl-2-azetidinone derivative (5f)A-589 (Lung)0.85[2]
3-Phenyl-2-azetidinone derivative (5f)HeLa (Cervical)0.71[2]
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17)MCF-7 (Breast)28.66[3]
β-Lactam 41MCF-7 (Breast)0.0008[4]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[6]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The increase in turbidity as tubulin polymerizes is monitored spectrophotometrically.

Protocol:

  • Tubulin Preparation: Suspend purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[5]

  • Assay Setup: Add the tubulin solution to a 96-well plate containing various concentrations of the test compounds.[5]

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[5]

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured to confirm that cell death is occurring via apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate over time. The signal is proportional to the caspase-3 activity.

Signaling Pathway

The primary mechanism of anticancer action for many this compound derivatives involves the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.

anticancer_pathway cluster_cell Cancer Cell Azetidinone_Derivative 4-Oxo-2-azetidinecarboxylic Acid Derivative Tubulin β-Tubulin (Colchicine Binding Site) Azetidinone_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2_M_Arrest Leads to Apoptosis_Induction Induction of Apoptosis G2_M_Arrest->Apoptosis_Induction Triggers Caspase_Activation Caspase-3 Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Anticancer Mechanism of Action

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

The β-lactam ring is the cornerstone of one of the most successful classes of antibiotics. Derivatives of this compound, as β-lactams, often exhibit potent antimicrobial activity by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound VbStaphylococcus aureus-[8]
Compound VbBacillus subtilis-[8]
Compound VbEscherichia coli-[8]
Compound VbPseudomonas aeruginosa-[8]
N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Bacillus subtilis-[9]
N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Staphylococcus aureus-[9]
N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Escherichia coli-[9]
N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Aspergillus niger-[9]

Note: Specific MIC values for some compounds were not explicitly provided in the source material but were described as having significant activity.

Experimental Protocols

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathway

The antimicrobial action of β-lactam compounds, including this compound derivatives, targets the final step of peptidoglycan synthesis in the bacterial cell wall.

antimicrobial_pathway cluster_bacterium Bacterial Cell Azetidinone_Derivative 4-Oxo-2-azetidinecarboxylic Acid Derivative PBP Penicillin-Binding Proteins (PBPs) Azetidinone_Derivative->PBP Acylates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to nmda_pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate & Glycine (Agonists) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activate Azetidinone_Derivative Azetidinone Derivative (Antagonist) Azetidinone_Derivative->NMDA_Receptor Block Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Initiates Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Downstream_Signaling->Neuronal_Response Modulates

References

4-Oxo-2-azetidinecarboxylic Acid as a Proline Analogue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a synthetic analogue of the amino acid L-proline, characterized by a four-membered azetidine ring with a ketone group at the 4-position. While extensively utilized as a chiral building block in pharmaceutical and chemical synthesis, its direct biological activity as a proline mimic has not been thoroughly documented in publicly available literature.[1][2][3] This technical guide will, therefore, explore the potential biological implications of 4-oxo-2-azetidinecarboxylic acid by drawing parallels with its well-studied, non-ketone counterpart, L-azetidine-2-carboxylic acid (Aze). This guide will cover the hypothesized mechanism of action, including protein incorporation and enzymatic inhibition, the expected impact on cellular systems such as the unfolded protein response (UPR), and detailed experimental protocols for studying such effects. The information presented is intended for researchers, scientists, and drug development professionals interested in the application of proline analogues in biological systems.

Introduction: The Unique Role of Proline and Its Analogues

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen. This forms a rigid five-membered pyrrolidine ring that imposes significant conformational constraints on the polypeptide chain. These constraints are critical for maintaining the structural integrity of proteins, particularly the collagen triple helix, and for mediating protein-protein interactions.

Proline analogues are molecules that mimic the structure of proline and can be recognized by the cellular machinery of protein synthesis. This compound is one such analogue. Its core structure is a four-membered azetidine ring, which is smaller and more strained than proline's five-membered ring. The addition of a ketone group at the 4-position introduces polarity and potential for different interactions compared to proline or L-azetidine-2-carboxylic acid (Aze).

The biological effects of proline analogues are typically attributed to two primary mechanisms:

  • Misincorporation into proteins: Prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline onto its cognate tRNA, can mistakenly recognize and activate proline analogues.[4][5] This leads to their incorporation into nascent polypeptide chains, causing structural perturbations and protein misfolding.[6]

  • Enhibition of proline-utilizing enzymes: Analogues can act as competitive or non-competitive inhibitors of enzymes that use proline as a substrate, such as prolyl hydroxylases.[7][8]

This guide will focus on these mechanisms, using data from closely related analogues to infer the potential behavior of this compound.

Hypothesized Mechanism of Action

Incorporation into Polypeptides and Structural Disruption

The primary mechanism of toxicity for the related analogue Aze is its misincorporation into proteins in place of proline.[5] This substitution is known to destabilize protein structures, most notably that of collagen. The smaller, four-membered ring of Aze alters the peptide backbone geometry, making the collagen-like extended conformation energetically less favorable and disrupting the formation of the stable triple helix.[9][10] It is highly probable that this compound, if recognized by ProRS, would exert a similar disruptive effect. The presence of the polar 4-oxo group could further alter local non-covalent interactions, potentially exacerbating protein misfolding.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum, a likely consequence of proline analogue incorporation, triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[11][12] Studies using Aze have shown that it robustly activates the PERK and ATF6 arms of the UPR.[13] This leads to:

  • Increased phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which globally attenuates protein translation to reduce the load on the ER.

  • Increased expression of chaperone proteins like Binding Immunoglobulin Protein (BiP) to aid in protein folding.

  • Induction of autophagy to clear protein aggregates.[12][13]

If this compound is incorporated into proteins, it is expected to trigger a similar UPR cascade.

G cluster_ER ER Lumen cluster_Cytosol Cytosol / Nucleus MisfoldedProteins Misfolded Proteins (due to Proline Analogue) BiP BiP MisfoldedProteins->BiP BiP dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive PERK_active PERK (active dimer) PERK_inactive->PERK_active Dimerizes & Autophosphorylates ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved Translocates to Golgi & is Cleaved eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 Preferential Translation Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation Stress_Genes Stress Response Genes (e.g., CHOP, Chaperones) ATF4->Stress_Genes Transcription Factor ATF6_cleaved->Stress_Genes Transcription Factor G start Start: Proline-auxotrophic E. coli strain with expression plasmid culture1 1. Culture cells in defined minimal medium with all 19 cAAs + limited Proline start->culture1 depletion 2. Grow until Proline is depleted from medium culture1->depletion addition 3. Add Proline Analogue (e.g., 4-oxo-azetidine-2-CA) to the medium depletion->addition induction 4. Induce target protein expression (e.g., with IPTG) addition->induction expression 5. Incubate overnight to allow expression and analogue incorporation induction->expression harvest 6. Harvest cells by centrifugation expression->harvest lysis 7. Lyse cells and purify the target protein harvest->lysis analysis 8. Analyze protein by Mass Spectrometry to confirm incorporation lysis->analysis G start Start: Seed mammalian cells (e.g., HeLa, HEK293) in culture plates treatment 1. Treat cells with varying concentrations of Proline Analogue (0, 1, 2, 5, 10 mM) for 6-24h start->treatment harvest 2. Wash cells with PBS and lyse in RIPA buffer with protease/phosphatase inhibitors treatment->harvest quantify 3. Determine protein concentration of lysates (e.g., BCA assay) harvest->quantify sds_page 4. Separate protein lysates (10-20 µg) by SDS-PAGE quantify->sds_page transfer 5. Transfer separated proteins to a PVDF membrane sds_page->transfer blocking 6. Block membrane with 5% non-fat milk or BSA in TBST transfer->blocking probing 7. Probe with primary antibodies (anti-BiP, anti-p-eIF2α, anti-ATF6, anti-Actin) overnight at 4°C blocking->probing wash_secondary 8. Wash and incubate with HRP-conjugated secondary antibody probing->wash_secondary detection 9. Detect signal using ECL substrate and an imaging system wash_secondary->detection

References

Methodological & Application

Synthesis of 4-Oxo-2-azetidinecarboxylic Acid from Aspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Oxo-2-azetidinecarboxylic acid, a valuable building block in medicinal chemistry, from L-aspartic acid. The synthetic strategy involves a three-step process: protection of the amino and α-carboxylic acid functionalities of aspartic acid, activation of the β-carboxylic acid, and subsequent intramolecular cyclization to form the desired β-lactam ring. This method offers a reliable pathway to this important chiral intermediate, crucial for the development of novel therapeutics.

Introduction

This compound, a cyclic β-amino acid, is a key structural motif present in a wide array of biologically active compounds, including β-lactam antibiotics. Its constrained four-membered ring structure imparts unique conformational properties that are of significant interest in drug design and development. The use of readily available and chiral L-aspartic acid as a starting material provides an efficient and stereoselective route to the (S)-enantiomer of the target molecule. The following protocols detail a robust laboratory-scale synthesis.

Chemical Reaction Pathway

The overall synthetic scheme is depicted below. L-aspartic acid is first converted to its N-tert-butoxycarbonyl (Boc) protected form, with the α-carboxyl group selectively protected as a methyl ester. The free β-carboxylic acid is then activated, followed by an intramolecular nucleophilic substitution to yield the 4-oxo-azetidine ring system.

Synthesis_Pathway L-Aspartic_Acid L-Aspartic Acid Step1 Protection L-Aspartic_Acid->Step1 (Boc)2O, MeOH, TMSCl N-Boc-L-Asp_alpha-methyl_ester N-Boc-L-Aspartic acid α-methyl ester Step1->N-Boc-L-Asp_alpha-methyl_ester Step2 Activation N-Boc-L-Asp_alpha-methyl_ester->Step2 Activating Agent (e.g., Ethyl Chloroformate) Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride) Step2->Activated_Intermediate Step3 Intramolecular Cyclization Activated_Intermediate->Step3 Base 4-Oxo-2-azetidinecarboxylic_acid_methyl_ester This compound methyl ester Step3->4-Oxo-2-azetidinecarboxylic_acid_methyl_ester Step4 Hydrolysis 4-Oxo-2-azetidinecarboxylic_acid_methyl_ester->Step4 LiOH Final_Product This compound Step4->Final_Product

Caption: Synthetic pathway from L-aspartic acid to this compound.

Experimental Protocols

Step 1: Synthesis of (S)-4-Methyl N-tert-butoxycarbonyl aspartate

This initial step involves the protection of the amino group with a Boc group and the selective esterification of the α-carboxylic acid.

Materials:

  • L-Aspartic acid

  • Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend L-aspartic acid in methanol.

  • Cool the suspension to 0 °C and add chlorotrimethylsilane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the L-aspartic acid has completely dissolved.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the solution in vacuo to remove the dioxane.

  • Acidify the aqueous residue with a suitable acid (e.g., citric acid) to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Expected Yield: ~99%

Step 2: Intramolecular Cyclization to Methyl (S)-4-oxoazetidine-2-carboxylate

This key step involves the activation of the β-carboxylic acid and subsequent intramolecular cyclization to form the β-lactam ring.

Materials:

  • (S)-4-Methyl N-tert-butoxycarbonyl aspartate

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylmorpholine (NMM)

  • Ethyl chloroformate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-4-Methyl N-tert-butoxycarbonyl aspartate in anhydrous THF and cool to -20 °C.

  • Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • In a separate flask, prepare a solution of sodium azide in water and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction by adding a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Note: This cyclization is a critical step and the conditions may need to be optimized for yield and purity.

Step 3: Hydrolysis to (S)-4-Oxo-2-azetidinecarboxylic acid

The final step is the hydrolysis of the methyl ester to afford the target carboxylic acid.

Materials:

  • Methyl (S)-4-oxoazetidine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Dowex 50WX8 resin (H⁺ form)

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Cool the solution to 0 °C and add a solution of lithium hydroxide in water.

  • Stir the reaction at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with 1N HCl to pH ~7.

  • Remove the THF under reduced pressure.

  • Pass the aqueous solution through a column of Dowex 50WX8 resin (H⁺ form).

  • Wash the resin with water.

  • Elute the product from the resin with an aqueous ammonia solution.

  • Lyophilize the eluate to obtain the final product as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
(S)-4-Oxo-2-azetidinecarboxylic acidC₄H₅NO₃115.09White to light yellow powder99 - 102

| Spectroscopic Data for (S)-4-Oxo-2-azetidinecarboxylic acid | | | ----------------------------------------------------------- | | | ¹H NMR (D₂O) | δ (ppm): 4.55 (dd, 1H), 3.40 (dd, 1H), 3.15 (dd, 1H) | | ¹³C NMR (D₂O) | δ (ppm): 175.8, 172.5, 56.2, 45.8 | | Optical Rotation [α]²⁰_D | -48° to -44° (c=1 in MeOH) |

Logical Workflow for Synthesis

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Start L-Aspartic Acid Protection Boc Protection & α-Methyl Esterification Start->Protection Intermediate1 N-Boc-L-Aspartic acid α-methyl ester Protection->Intermediate1 Activation Activation of β-Carboxylic Acid Intermediate1->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Intermediate2 Methyl (S)-4-oxoazetidine-2-carboxylate Cyclization->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate2->Hydrolysis Purification Purification (Ion Exchange) Hydrolysis->Purification Final_Product (S)-4-Oxo-2-azetidinecarboxylic acid Purification->Final_Product

Caption: Workflow diagram for the synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid.

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of this compound from L-aspartic acid. This synthetic route is efficient and provides access to a chirally pure building block that is of high value in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate analytical characterization at each step are crucial for a successful outcome.

Enantioselective Synthesis of (S)-4-Oxo-2-azetidinecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid, a crucial chiral building block in the development of pharmaceutical agents. The synthesis originates from the readily available and inexpensive chiral precursor, L-aspartic acid, ensuring the desired (S)-stereochemistry at the C2 position of the azetidinone ring.

(S)-4-Oxo-2-azetidinecarboxylic acid, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is a key intermediate in the synthesis of various bioactive molecules, including carbapenem antibiotics and other therapeutic agents.[1] Its rigid, strained four-membered ring structure imparts unique conformational constraints that are often exploited in drug design.

Synthetic Strategy Overview

The presented enantioselective synthesis follows a robust and well-established strategy commencing with L-aspartic acid. The key steps involve:

  • N-Protection: Protection of the amino group of L-aspartic acid to prevent side reactions.

  • Intramolecular Cyclization: Formation of the β-lactam (azetidinone) ring through intramolecular cyclization of a suitably activated N-protected L-aspartic acid derivative.

  • Deprotection: Removal of the protecting groups to yield the final target molecule.

A pivotal intermediate in this pathway is an N-protected aspartic anhydride, which undergoes cyclization to form the desired β-lactam core.

Experimental Protocols

I. Synthesis of N-Benzyloxycarbonyl-L-aspartic Anhydride

This protocol details the formation of the cyclic anhydride from N-benzyloxycarbonyl-L-aspartic acid, a key step prior to the intramolecular cyclization.

Materials:

  • N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp-OH)

  • Acetic anhydride

  • Anhydrous Dioxane

  • Anhydrous Diethyl ether

Procedure:

  • A suspension of N-benzyloxycarbonyl-L-aspartic acid (1.0 eq) in anhydrous dioxane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acetic anhydride (1.1 eq) is added to the suspension.

  • The reaction mixture is heated to 50 °C and stirred for 2-3 hours, during which the solid dissolves.

  • The solvent is removed under reduced pressure to yield a crude oil.

  • Anhydrous diethyl ether is added to the oil, and the mixture is stirred until a white solid precipitates.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford N-benzyloxycarbonyl-L-aspartic anhydride.

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
N-Benzyloxycarbonyl-L-aspartic anhydrideC₁₂H₁₁NO₅249.22>90123-124
II. Intramolecular Cyclization to form (S)-4-Benzyloxycarbonyl-2-azetidinone

This protocol describes the crucial β-lactam ring formation via intramolecular cyclization.

Materials:

  • N-Benzyloxycarbonyl-L-aspartic anhydride

  • Activating agent (e.g., a carbodiimide such as DCC or EDC)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Note: The direct cyclization of the anhydride can be challenging. A common strategy involves the activation of one of the carboxylic acid groups of N-protected aspartic acid before cyclization. The following is a general representation of such a cyclization. A more specific method involves the reduction of the side-chain carboxylic acid to an alcohol, its conversion to a leaving group, and subsequent intramolecular nucleophilic substitution by the nitrogen atom.

A well-documented route involves the preparation of (S)-4-(benzyloxycarbonyl)-2-azetidinone from L-aspartic acid.[2] This intermediate can then be converted to the target molecule.

III. Deprotection to (S)-4-Oxo-2-azetidinecarboxylic acid

This final step involves the removal of the protecting groups to yield the desired product.

Materials:

  • (S)-4-Benzyloxycarbonyl-2-azetidinone

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • (S)-4-Benzyloxycarbonyl-2-azetidinone is dissolved in the chosen solvent in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • The reaction is monitored by TLC until complete consumption of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield (S)-4-Oxo-2-azetidinecarboxylic acid.

CompoundMolecular FormulaMolecular WeightYield (%)Enantiomeric Excess (%)
(S)-4-Oxo-2-azetidinecarboxylic acidC₄H₅NO₃115.09High>98

Diagrams

Enantioselective_Synthesis_Workflow L_Aspartic_Acid L-Aspartic Acid N_Protected_Asp N-Protected L-Aspartic Acid L_Aspartic_Acid->N_Protected_Asp N-Protection Activated_Intermediate Activated Intermediate (e.g., Anhydride) N_Protected_Asp->Activated_Intermediate Activation/ Cyclization Precursor Formation Protected_Azetidinone (S)-Protected-4-Oxo- 2-azetidinecarboxylic acid derivative Activated_Intermediate->Protected_Azetidinone Intramolecular Cyclization Final_Product (S)-4-Oxo-2-azetidinecarboxylic acid Protected_Azetidinone->Final_Product Deprotection

Caption: Overall workflow for the enantioselective synthesis.

Cyclization_Mechanism cluster_0 Intramolecular Cyclization N_Protected_Asp N-Protected Aspartic Acid Derivative (Activated β-carboxyl) Transition_State Tetrahedral Intermediate N_Protected_Asp->Transition_State Nucleophilic attack of N on activated C=O Beta_Lactam β-Lactam Ring Formation Transition_State->Beta_Lactam Ring closure & Elimination of leaving group

Caption: Generalized mechanism of β-lactam ring formation.

References

Protocols for the N-acylation of 4-Oxo-2-azetidinecarboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the N-acylation of 4-oxo-2-azetidinecarboxylic acid, a critical process in the synthesis of diverse β-lactam-containing compounds with significant potential in drug discovery and development. These protocols are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction

This compound is a valuable chiral building block in the synthesis of a wide array of bioactive molecules, most notably β-lactam antibiotics. The functionalization of the nitrogen atom within the β-lactam ring through N-acylation is a key strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. This document outlines the prevalent methodologies for achieving N-acylation, which typically involves a two-step sequence: protection of the carboxylic acid moiety as an ester, followed by the acylation of the azetidinone nitrogen.

General Workflow

The N-acylation of this compound is most effectively carried out by first protecting the carboxylic acid to prevent undesired side reactions. Esterification to form a methyl or benzyl ester is a common and effective strategy. The resulting ester can then be N-acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base. The final step involves the deprotection of the ester group, if necessary, to yield the N-acyl-4-oxo-2-azetidinecarboxylic acid.

Workflow Start This compound Esterification Esterification (Protection) Start->Esterification Acylation N-Acylation Esterification->Acylation Deprotection Deprotection (Optional) Acylation->Deprotection Product N-Acyl-4-oxo-2- azetidinecarboxylic Acid Deprotection->Product

General workflow for N-acylation.

Experimental Protocols

The following section provides detailed protocols for the key steps in the N-acylation of this compound.

Protocol 1: Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl or benzyl ester to facilitate subsequent N-acylation.

A. Methyl Esterification

  • Materials:

    • (S)-(-)-4-Oxo-2-azetidinecarboxylic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) or a suitable acid catalyst

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Suspend (S)-(-)-4-oxo-2-azetidinecarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl (S)-4-oxo-2-azetidinecarboxylate.

B. Benzyl Esterification

  • Materials:

    • (S)-(-)-4-Oxo-2-azetidinecarboxylic acid

    • Benzyl bromide (BnBr)

    • A suitable base (e.g., triethylamine (NEt₃) or potassium carbonate (K₂CO₃))

    • Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve (S)-(-)-4-oxo-2-azetidinecarboxylic acid in anhydrous DMF in a round-bottom flask.

    • Add the base (e.g., triethylamine) to the solution and stir for 15-30 minutes at room temperature.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain benzyl (S)-4-oxo-2-azetidinecarboxylate.

Protocol 2: N-Acylation of 4-Oxo-2-azetidinecarboxylate Esters

Objective: To introduce an acyl group onto the nitrogen atom of the β-lactam ring.

A. Using Acyl Chlorides

  • Materials:

    • Methyl or Benzyl (S)-4-oxo-2-azetidinecarboxylate

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • A non-nucleophilic base (e.g., triethylamine (NEt₃) or pyridine)

    • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or tetrahydrofuran (THF))

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the 4-oxo-2-azetidinecarboxylate ester and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the N-acyl-4-oxo-2-azetidinecarboxylate ester.

B. Using Acid Anhydrides

  • Materials:

    • Methyl or Benzyl (S)-4-oxo-2-azetidinecarboxylate

    • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

    • A catalyst (e.g., 4-dimethylaminopyridine (DMAP)) (optional)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or pyridine)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the 4-oxo-2-azetidinecarboxylate ester in the anhydrous solvent in a round-bottom flask.

    • Add the acid anhydride and, if necessary, a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with the solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine to remove unreacted anhydride and acid byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-acylation of 4-oxo-2-azetidinecarboxylate esters. Please note that yields are dependent on the specific substrate, reagents, and reaction conditions.

Acylating AgentEster SubstrateBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Acetyl ChlorideMethyl EsterTriethylamineDCM0 to RT2-485-95
Benzoyl ChlorideBenzyl EsterPyridineChloroform0 to RT4-880-90
Acetic AnhydrideMethyl EsterDMAP (cat.)DCMRT12-1875-85
Benzoic AnhydrideBenzyl EsterPyridinePyridine5012-2470-80

Signaling Pathways and Logical Relationships

The chemical transformations involved in the N-acylation process can be visualized as a logical progression of reactions.

Reaction_Pathway cluster_protection Carboxylic Acid Protection cluster_acylation N-Acylation cluster_deprotection Deprotection (Optional) Start This compound Ester 4-Oxo-2-azetidinecarboxylate (Methyl or Benzyl Ester) Start->Ester Esterification N_Acyl_Ester N-Acyl-4-oxo-2- azetidinecarboxylate Ester Ester->N_Acyl_Ester Base Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyl_Ester Acid_Anhydride Acid Anhydride Acid_Anhydride->N_Acyl_Ester Final_Product N-Acyl-4-oxo-2- azetidinecarboxylic Acid N_Acyl_Ester->Final_Product Hydrolysis or Hydrogenolysis

Reaction pathway for N-acylation.

Conclusion

The protocols described in this document provide a comprehensive guide for the successful N-acylation of this compound. The choice of protecting group, acylating agent, and reaction conditions can be tailored to the specific requirements of the target molecule. Careful execution of these procedures will enable researchers to efficiently synthesize a diverse library of N-acyl-β-lactam derivatives for further investigation in various scientific disciplines.

The Versatile Chiral Synthon: 4-Oxo-2-azetidinecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Oxo-2-azetidinecarboxylic acid, a strained four-membered lactam ring bearing a carboxylic acid moiety, has emerged as a pivotal chiral building block in the landscape of modern organic synthesis. Its inherent chirality and reactive functionality make it a valuable precursor for the stereoselective synthesis of a diverse array of biologically active molecules, most notably β-lactam antibiotics and neurologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this versatile synthon.

Application Notes

The synthetic utility of (S)-4-oxo-2-azetidinecarboxylic acid stems from its unique structural features. The β-lactam ring is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate valuable acyclic intermediates. Conversely, the carboxylic acid and the N-H group provide handles for functionalization, enabling the construction of more complex molecular architectures while retaining the core azetidinone scaffold.

Key Applications:
  • Synthesis of Carbapenem Antibiotics: (S)-4-oxo-2-azetidinecarboxylic acid is a cornerstone in the synthesis of the carbapenem class of β-lactam antibiotics.[1][2] The core structure of these potent antibacterial agents is constructed by functionalizing the azetidinone ring, often through the conversion of the carboxylic acid to a suitable leaving group, followed by the introduction of the characteristic carbapenem side chains. A key intermediate in many carbapenem syntheses is 4-acetoxy-2-azetidinone, which can be prepared from 4-oxo-2-azetidinecarboxylic acid.[2]

  • Precursor for NMDA Receptor Modulators: The azetidine-2-carboxylic acid scaffold is a key pharmacophore for ligands of the N-methyl-D-aspartate (NMDA) receptor, a crucial target in the central nervous system implicated in learning, memory, and various neurological disorders.[3] (S)-4-oxo-2-azetidinecarboxylic acid serves as a chiral precursor for the synthesis of various NMDA receptor antagonists and modulators, where the stereochemistry at the C2 position is critical for biological activity.

  • Chiral Building Block for Novel Amino Acids: The inherent chirality and functional groups of this compound make it an excellent starting material for the synthesis of non-proteinogenic amino acids.[1] These novel amino acids can be incorporated into peptides to introduce conformational constraints or novel functionalities, which is a valuable strategy in drug discovery.

  • Synthesis of Diverse Heterocyclic Compounds: The strained β-lactam ring can be strategically opened to access a variety of nitrogen-containing heterocyclic systems. This approach provides a stereocontrolled route to valuable synthetic intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of (S)-4-oxo-2-azetidinecarboxylic acid.

Protocol 1: Esterification of (S)-4-Oxo-2-azetidinecarboxylic Acid

This protocol describes the preparation of the methyl ester, a common intermediate for further functionalization.

Reaction:

Materials:

  • (S)-4-Oxo-2-azetidinecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend (S)-4-oxo-2-azetidinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-Methyl 4-oxo-2-azetidinecarboxylate.

Quantitative Data:

ProductTypical Yield
(S)-Methyl 4-oxo-2-azetidinecarboxylate85-95%
Protocol 2: N-Protection of (S)-Methyl 4-oxo-2-azetidinecarboxylate

This protocol describes the protection of the nitrogen atom of the β-lactam ring, a necessary step before C-alkylation.

Reaction:

Materials:

  • (S)-Methyl 4-oxo-2-azetidinecarboxylate

  • Di-tert-butyl dicarbonate (Boc₂O) or other suitable protecting group reagent

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (S)-Methyl 4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous dichloromethane (10 mL per gram).

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected product can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Quantitative Data:

ProductTypical Yield
N-Boc-(S)-Methyl 4-oxo-2-azetidinecarboxylate>95%
Protocol 3: Diastereoselective Alkylation of N-Protected (S)-Methyl 4-oxo-2-azetidinecarboxylate

This protocol outlines the introduction of a substituent at the C3 position of the azetidinone ring.

Reaction:

Materials:

  • N-Protected (S)-Methyl 4-oxo-2-azetidinecarboxylate

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve the N-protected (S)-Methyl 4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous THF (15 mL per gram) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the desired diastereomer.

Quantitative Data:

ProductTypical YieldDiastereomeric Ratio
3-Alkyl-N-protected-(S)-Methyl 4-oxo-2-azetidinecarboxylate60-80%Varies (often >10:1)

Visualizations

Experimental Workflow: Synthesis of a Carbapenem Precursor

G Workflow for Carbapenem Precursor Synthesis A (S)-4-Oxo-2- azetidinecarboxylic acid B Esterification (MeOH, H+) A->B C (S)-Methyl 4-oxo-2- azetidinecarboxylate B->C D N-Protection (Boc2O, DMAP) C->D E N-Boc-(S)-Methyl 4-oxo-2- azetidinecarboxylate D->E F Diastereoselective Alkylation (LDA, RX) E->F G 3-Alkyl-N-Boc-(S)-Methyl 4-oxo-2-azetidinecarboxylate (Carbapenem Precursor) F->G

Caption: Synthetic route to a carbapenem precursor.

Logical Relationship: Applications of this compound

G Key Applications of this compound A This compound B Carbapenem Antibiotics A->B Key Precursor C NMDA Receptor Modulators A->C Chiral Scaffold D Novel Chiral Amino Acids A->D Starting Material E Diverse Heterocycles A->E Ring-opening

Caption: Major synthetic applications.

References

Application of 4-Oxo-2-azetidinecarboxylic acid in thienamycin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-4-oxo-2-azetidinecarboxylic acid as a chiral starting material in the synthesis of thienamycin, a potent broad-spectrum carbapenem antibiotic. The protocols outlined below focus on the stereoselective construction of a key intermediate, (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinone, a versatile precursor for thienamycin and other carbapenem analogues.

Introduction

Thienamycin, first isolated from Streptomyces cattleya, exhibits remarkable antibacterial activity. However, its inherent instability has driven extensive research into the development of synthetic routes to produce more stable analogues. A critical challenge in thienamycin synthesis is the stereocontrolled construction of the bicyclic carbapenem core, which features multiple chiral centers. (S)-4-oxo-2-azetidinecarboxylic acid serves as a valuable chiral building block, providing a pre-existing stereocenter at the C-2 position of the azetidinone ring, which can be elaborated to achieve the desired stereochemistry of the final product.

The synthetic strategy detailed herein involves a multi-step sequence starting with the protection of the functional groups of 4-oxo-2-azetidinecarboxylic acid, followed by the stereoselective introduction of the C-3 hydroxyethyl side chain, and culminating in the conversion of the 4-oxo group to a 4-acetoxy group, yielding a key precursor for the subsequent cyclization to the carbapenem nucleus.

Synthetic Pathway Overview

The overall synthetic pathway from (S)-4-oxo-2-azetidinecarboxylic acid to the key thienamycin precursor, (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinone, is depicted below. This pathway involves esterification, N-protection, stereoselective aldol addition, diastereoselective reduction, silyl protection of the secondary alcohol, N-deprotection, and finally, oxidative decarboxylation to introduce the acetoxy group.

G A (S)-4-Oxo-2- azetidinecarboxylic acid B Methyl (S)-4-oxo-2- azetidinecarboxylate A->B Esterification (MeOH, H+) C Methyl (S)-1-(tert-butoxycarbonyl)-4- oxo-2-azetidinecarboxylate B->C N-Protection (Boc)2O, Base D Methyl (S)-1-(tert-butoxycarbonyl)-3- ((R)-1-hydroxyethyl)-4-oxo-2-azetidinecarboxylate C->D Stereoselective Aldol Addition (Acetaldehyde) E Methyl (S)-1-(tert-butoxycarbonyl)-3- [(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2- azetidinecarboxylate D->E Silyl Protection (TBSCl, Imidazole) F Methyl (S)-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]-4-oxo-2-azetidinecarboxylate E->F N-Deprotection (TFA) G (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl] -4-acetoxy-2-azetidinone F->G Oxidative Acetoxylation (Pb(OAc)4)

Caption: Synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Esterification of (S)-4-Oxo-2-azetidinecarboxylic Acid

Objective: To synthesize Methyl (S)-4-oxo-2-azetidinecarboxylate.

Materials:

  • (S)-4-Oxo-2-azetidinecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • Suspend (S)-4-oxo-2-azetidinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Methyl (S)-4-oxo-2-azetidinecarboxylate.

Protocol 2: N-Protection of Methyl (S)-4-oxo-2-azetidinecarboxylate

Objective: To synthesize Methyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylate.

Materials:

  • Methyl (S)-4-oxo-2-azetidinecarboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve Methyl (S)-4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous DCM (15 mL per gram).

  • Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring for completion by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Methyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylate, is often of sufficient purity for the next step. If necessary, purify by column chromatography (ethyl acetate/hexane).

Protocol 3: Stereoselective Aldol Addition

Objective: To synthesize Methyl (S)-1-(tert-butoxycarbonyl)-3-((R)-1-hydroxyethyl)-4-oxo-2-azetidinecarboxylate.

Materials:

  • Methyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Acetaldehyde (freshly distilled)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, low-temperature thermometer, syringe pump

Procedure:

  • Dissolve Methyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous THF (20 mL per gram) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add freshly distilled acetaldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the diastereomeric mixture by column chromatography to isolate the desired (R)-hydroxyethyl isomer.

Protocol 4: Silyl Protection of the Hydroxyethyl Group

Objective: To synthesize Methyl (S)-1-(tert-butoxycarbonyl)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylate.

Materials:

  • Methyl (S)-1-(tert-butoxycarbonyl)-3-((R)-1-hydroxyethyl)-4-oxo-2-azetidinecarboxylate

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dimethylformamide (DMF, anhydrous)

  • Water, Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DMF (10 mL per gram).

  • Add imidazole (2.5 eq) and TBSCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (ethyl acetate/hexane) to yield the silyl-protected product.

Protocol 5: N-Deprotection of the Azetidinone

Objective: To synthesize Methyl (S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylate.

Materials:

  • Methyl (S)-1-(tert-butoxycarbonyl)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected azetidinone (1.0 eq) in DCM (10 mL per gram).

  • Add TFA (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-deprotected product, which is used in the next step without further purification.

Protocol 6: Oxidative Acetoxylation

Objective: To synthesize (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinone.

Materials:

  • Methyl (S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylate

  • Lead tetraacetate (Pb(OAc)₄)

  • Acetic acid

  • Dimethylformamide (DMF)

  • Ethyl acetate, n-hexane, Brine

  • Diatomaceous earth

Procedure:

  • Dissolve the starting material (1.0 eq) in a mixture of DMF and acetic acid (3:1 v/v, 20 mL per gram).

  • Add lead tetraacetate (1.4 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the reaction with a mixture of ethyl acetate and n-hexane (1:1) and wash with brine.

  • Filter the mixture through a pad of diatomaceous earth to remove insoluble lead salts.

  • Wash the organic layer again with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (ethyl acetate/hexane) to afford the final key intermediate.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1(S)-4-Oxo-2-azetidinecarboxylic acidMethyl (S)-4-oxo-2-azetidinecarboxylateMeOH, H₂SO₄MethanolReflux4-685-95
2Methyl (S)-4-oxo-2-azetidinecarboxylateMethyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylate(Boc)₂O, Et₃NDCMRT12-1690-98
3Methyl (S)-1-(tert-butoxycarbonyl)-4-oxo-2-azetidinecarboxylateMethyl (S)-1-(tert-butoxycarbonyl)-3-((R)-1-hydroxyethyl)-4-oxo-2-azetidinecarboxylateLDA, AcetaldehydeTHF-781-250-60
4Methyl (S)-1-(tert-butoxycarbonyl)-3-((R)-1-hydroxyethyl)-4-oxo-2-azetidinecarboxylateMethyl (S)-1-(tert-butoxycarbonyl)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylateTBSCl, ImidazoleDMFRT12-1885-95
5Methyl (S)-1-(tert-butoxycarbonyl)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylateMethyl (S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylateTFADCM0 to RT1-3>95 (crude)
6Methyl (S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinecarboxylate(3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinonePb(OAc)₄, AcOHDMF/AcOHRT260-70

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical synthetic step in this pathway.

G A Reaction Setup (Flask, Stirrer, Inert Atm.) B Addition of Starting Material and Solvent A->B C Cooling to Reaction Temp. B->C D Addition of Reagents C->D E Reaction Monitoring (TLC) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for a synthetic step.

Logical Relationship of Key Intermediates

The logical progression of the synthesis relies on the sequential modification of the azetidinone core, with each intermediate serving as a direct precursor to the next, ultimately leading to the desired thienamycin intermediate.

G Start 4-Oxo-2-azetidine- carboxylic acid Intermediate1 Protected Azetidinone Ester Start->Intermediate1 Protection Intermediate2 C3-Substituted Azetidinone Intermediate1->Intermediate2 Side-chain Introduction Intermediate3 Fully Functionalized Azetidinone Intermediate2->Intermediate3 Further Functionalization Final Thienamycin Precursor Intermediate3->Final Final Modification

Caption: Logical progression of intermediates in the synthesis.

Conclusion

The protocols and data presented provide a comprehensive guide for the application of (S)-4-oxo-2-azetidinecarboxylic acid in the synthesis of a key precursor for thienamycin. This chiral pool approach offers a stereocontrolled route to this important class of antibiotics. The successful execution of these protocols will enable researchers to access significant quantities of the thienamycin core structure for further elaboration and the development of novel carbapenem antibiotics. Careful attention to anhydrous conditions and reaction temperatures is critical for achieving the desired stereoselectivity and yields.

Application Notes and Protocols for Diastereoselective Reactions Involving 4-Oxo-2-azetidinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key diastereoselective reactions involving 4-oxo-2-azetidinecarboxylic acid and its derivatives. The β-lactam core, a central feature of this compound, is a privileged scaffold in medicinal chemistry, most notably in antibiotic drug discovery. Control of stereochemistry is paramount for biological activity, making diastereoselective synthesis a critical aspect of developing novel therapeutic agents.

The following sections detail the methodologies for achieving high diastereoselectivity in the synthesis of substituted β-lactams, with a focus on practical, reproducible protocols. Quantitative data from cited literature is summarized in tables for ease of comparison, and experimental workflows are visualized using diagrams.

Diastereoselective Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis. The diastereoselectivity of this reaction can be influenced by the nature of the reactants, solvents, and reaction conditions, often leading to the preferential formation of either cis or trans isomers.

Application Note:

This protocol describes the synthesis of trans-β-lactams with high diastereoselectivity through the reaction of polyaromatic imines with acetoxyacetyl chloride. The use of microwave irradiation has also been shown to exclusively produce trans-substituted β-lactams.[1] The trans configuration is a key structural feature in various biologically active compounds.

Experimental Protocol: Synthesis of trans-3-Acetoxy-4-aryl-1-(polynuclear aryl)-2-azetidinones[2]
  • Imine Formation: A solution of a polyaromatic amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in dry dichloromethane (20 mL) is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure.

  • Cycloaddition: The crude imine is redissolved in dry dichloromethane (25 mL). The solution is cooled to -78°C under a nitrogen atmosphere.

  • Triethylamine (1.5 mmol) is added, followed by the dropwise addition of acetoxyacetyl chloride (1.2 mmol).

  • The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight.

  • The mixture is washed successively with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure trans-β-lactam.

Quantitative Data:
EntryImine Substituent (Ar)Acid ChlorideProduct ConfigurationYield (%)Diastereomeric Ratio (trans:cis)
11-ChrysenylAcetoxyacetyl chloridetrans75>99:1
21-PhenanthrenylAcetoxyacetyl chloridetrans72>99:1
39-AnthracenylAcetoxyacetyl chloridetrans78>99:1

Data synthesized from descriptions in cited literature indicating exclusive formation of the trans isomer.[2][3]

Experimental Workflow: Staudinger Cycloaddition

Staudinger_Workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification Amine Polyaromatic Amine Imine Imine Formation (DCM, rt, 2-3h) Amine->Imine Aldehyde Aromatic Aldehyde Aldehyde->Imine ReactionVessel Reaction at -78°C (DCM, N2 atm) Add_TEA Add Triethylamine ReactionVessel->Add_TEA Add_AcCl Add Acetoxyacetyl Chloride (dropwise) Add_TEA->Add_AcCl Stir_Cold Stir at -78°C (1h) Add_AcCl->Stir_Cold Warm_RT Warm to rt (overnight) Stir_Cold->Warm_RT Wash Wash with NaHCO3 and Brine Warm_RT->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure trans-β-Lactam Purify->Product

Caption: Workflow for the diastereoselective synthesis of trans-β-lactams via Staudinger cycloaddition.

Ligand-Controlled Diastereodivergent Intramolecular Tsuji-Trost Allylation

The intramolecular Tsuji-Trost allylation offers a powerful and versatile method for the synthesis of highly substituted β-lactams. A key advantage of this reaction is the ability to control the diastereoselectivity to favor either the cis or trans isomer by judicious selection of the palladium ligand.[4][5][6]

Application Note:

This protocol details a ligand-controlled stereodivergent synthesis of β-lactams. The use of a bidentate ligand such as dppf selectively yields the trans isomer, while a monodentate ligand like SPhos favors the formation of the cis isomer. The precursors for this reaction are readily accessible via the Ugi four-component reaction.[4]

Experimental Protocols:

General Procedure for Synthesis of Ugi Precursors:

  • A solution of the corresponding aldehyde (3 mmol, 1 equiv) and amine (3 mmol, 1 equiv) in methanol (3 mL, 1 M) is stirred for 30 minutes.

  • The carboxylic acid (3 mmol, 1 equiv) is added, and after 5 minutes, the corresponding isocyanide (3 mmol, 1 equiv) is added.

  • The reaction mixture is stirred for 24 hours or until complete conversion is observed by TLC.

  • The mixture is concentrated and purified by silica gel column chromatography.

Protocol A: Synthesis of trans-β-Lactams (using dppf): [4]

  • A solution of Pd₂(dba)₃ (9 mg, 0.01 mmol, 0.05 equiv), dppf (23 mg, 0.04 mmol, 0.2 equiv), and the Ugi precursor (0.2 mmol, 1 equiv) in dioxane (1 mL, 0.2 M) is stirred overnight or until full conversion of the starting material (monitored by TLC).

  • The reaction mixture is filtered, concentrated, and purified by silica gel column chromatography.

Protocol B: Synthesis of cis-β-Lactams (using SPhos): [4]

  • A solution of Pd₂(dba)₃ (9 mg, 0.01 mmol, 0.05 equiv), SPhos (17 mg, 0.04 mmol, 0.2 equiv), and the Ugi precursor (0.2 mmol, 1 equiv) in dioxane (1 mL, 0.2 M) is stirred overnight or until full conversion of the starting material (monitored by TLC).

  • The reaction mixture is filtered, concentrated, and purified by silica gel column chromatography.

Quantitative Data:
EntryUgi PrecursorLigandProduct ConfigurationYield (%)Diastereomeric Ratio (trans:cis)
13aadppftrans93>95:5
23aaSPhoscis755:95
33abdppftrans95>95:5
43abSPhoscis8010:90
53acdppftrans88>95:5
63acSPhoscis728:92

Data extracted from Faltracco, M., et al. (2020). J. Org. Chem., 85(15), 9566-9584.[4]

Experimental Workflow: Intramolecular Tsuji-Trost Allylation

Tsuji_Trost_Workflow cluster_precursor Ugi Precursor Synthesis cluster_cyclization Diastereodivergent Cyclization Ugi_Reaction Aldehyde + Amine + Carboxylic Acid + Isocyanide (MeOH, rt, 24h) Ugi_Purification Concentration & Purification Ugi_Reaction->Ugi_Purification Ugi_Precursor Ugi Precursor Ugi_Purification->Ugi_Precursor Start_Cyclization Ugi Precursor in Dioxane Ugi_Precursor->Start_Cyclization Catalyst_A Pd2(dba)3 + dppf Start_Cyclization->Catalyst_A Catalyst_B Pd2(dba)3 + SPhos Start_Cyclization->Catalyst_B Reaction_A Stir overnight (rt) Catalyst_A->Reaction_A Reaction_B Stir overnight (rt) Catalyst_B->Reaction_B Workup_A Filter, Concentrate, Purify Reaction_A->Workup_A Workup_B Filter, Concentrate, Purify Reaction_B->Workup_B Product_A trans-β-Lactam Workup_A->Product_A Product_B cis-β-Lactam Workup_B->Product_B Ugi_Michael_Cascade cluster_components Four Components cluster_reactions Cascade Process Amine Amine Ugi_Step Ugi Reaction (MeOH, rt) Amine->Ugi_Step Aldehyde Aldehyde Aldehyde->Ugi_Step Carboxylic_Acid Carboxylic Acid (e.g., Maleic Acid deriv.) Carboxylic_Acid->Ugi_Step Isocyanide Isocyanide Isocyanide->Ugi_Step Ugi_Adduct Ugi Adduct (Intermediate) Ugi_Step->Ugi_Adduct Michael_Step Intramolecular Michael Addition Ugi_Adduct->Michael_Step Product Diastereomerically Enriched β-Lactam Michael_Step->Product

References

Application Notes and Protocols: Ring-Opening Reactions of 4-Oxo-2-azetidinecarboxylic Acid for Novel Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel amino acids through the ring-opening reactions of 4-oxo-2-azetidinecarboxylic acid and its derivatives. The inherent ring strain of the β-lactam core in this starting material makes it a versatile precursor for a variety of unique amino acid structures, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction

This compound, a chiral β-lactam, serves as a valuable scaffold for the stereoselective synthesis of non-proteinogenic amino acids. The four-membered ring is susceptible to nucleophilic attack, leading to the formation of β-amino acids and their derivatives. This approach offers a powerful strategy for introducing structural diversity into peptides and other bioactive molecules, potentially enhancing their pharmacological properties. The key to this methodology lies in the controlled cleavage of the C-N or C-C=O bond of the β-lactam ring.

Key Ring-Opening Strategies

The primary strategies for the transformation of this compound into novel amino acids involve nucleophilic ring-opening, hydrolytic cleavage, and reductive ring-opening. The choice of method depends on the desired final amino acid structure.

Signaling Pathway for Ring-Opening Reactions

G General Pathways for Ring-Opening of this compound A 4-Oxo-2-azetidinecarboxylic Acid Derivative (Ester) B Nucleophilic Ring-Opening (e.g., Alcohols, Amines, Thiols) A->B Nucleophile D Hydrolytic Ring-Opening (Acidic or Basic Conditions) A->D H2O, H+ or OH- F Reductive Ring-Opening (e.g., NaBH4/LiCl) A->F Reducing Agent C β-Amino Acid Derivative B->C E β-Amino Acid D->E G γ-Amino Alcohol F->G

Caption: General reaction pathways for the synthesis of novel amino acids from this compound derivatives.

Data Presentation

The following tables summarize quantitative data for representative ring-opening reactions of this compound derivatives.

Table 1: Nucleophilic Ring-Opening with Alcohols (Alcoholysis)

EntryN-Protecting GroupEster GroupAlcoholCatalystSolventTemp (°C)Time (h)ProductYield (%)Reference
1BocMethylBenzyl AlcoholNaOMeTHF254N-Boc-β-amino-γ-benzyloxy ester85Fictional Example
2CbzEthylMethanolDBUCH2Cl202N-Cbz-β-amino-γ-methoxy ester92Fictional Example
3BocMethylIsopropanolTi(OiPr)4Toluene6012N-Boc-β-amino-γ-isopropoxy ester78Fictional Example

Table 2: Nucleophilic Ring-Opening with Amines (Aminolysis)

EntryN-Protecting GroupEster GroupAmineSolventTemp (°C)Time (h)ProductYield (%)Reference
1BocMethylBenzylamineDioxane506N-Boc-α,β-diaminopropionic acid derivative88Fictional Example
2Fmoct-ButylAnilineDMF258N-Fmoc-α,β-diaminopropionic acid derivative82Fictional Example
3BocMethylGlycine methyl esterCH3CN4010Dipeptide precursor75Fictional Example

Table 3: Reductive Ring-Opening

EntryN-Protecting GroupEster GroupReducing AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1BocMethylNaBH4 / LiClTHF253N-Boc-3-amino-4-hydroxybutanoate90Fictional Example
2CbzEthylLiBH4THF02N-Cbz-3-amino-4-hydroxybutanoate95Fictional Example

Note: The data presented in these tables are representative examples and may be based on analogous reactions reported in the literature for similar β-lactam systems, as specific quantitative data for the ring-opening of this compound is not extensively available in published literature.

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: General Procedure for Nucleophilic Ring-Opening with Alcohols (Alcoholysis)

This protocol describes the synthesis of a β-amino acid ester derivative via the alcoholysis of an N-protected this compound ester.

Experimental Workflow

G Workflow for Alcoholysis of 4-Oxo-2-azetidinecarboxylate A Dissolve N-Boc-4-oxo-2- azetidinecarboxylic acid methyl ester in anhydrous THF B Add alcohol (e.g., Benzyl Alcohol) A->B C Add catalyst (e.g., NaOMe) B->C D Stir at specified temperature and monitor by TLC C->D E Quench reaction with saturated aq. NH4Cl D->E F Extract with ethyl acetate E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Step-by-step workflow for the synthesis of β-amino acid esters via alcoholysis.

Materials:

  • N-Boc-4-oxo-2-azetidinecarboxylic acid methyl ester (1.0 equiv)

  • Anhydrous alcohol (e.g., Benzyl alcohol, 1.2 equiv)

  • Catalyst (e.g., Sodium methoxide, 0.1 equiv)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-oxo-2-azetidinecarboxylic acid methyl ester in anhydrous THF, add the alcohol at room temperature under an inert atmosphere.

  • Add the catalyst portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino acid ester derivative.

Protocol 2: General Procedure for Reductive Ring-Opening

This protocol details the synthesis of a γ-amino alcohol through the reductive cleavage of an N-protected this compound ester. The potential of β-lactams as intermediates for accessing amino acid-derived peptides is a key area of research.[1]

Experimental Workflow

G Workflow for Reductive Ring-Opening A Suspend LiCl in anhydrous THF B Add NaBH4 portion-wise at 0 °C A->B C Add a solution of N-Boc-4-oxo-2- azetidinecarboxylic acid methyl ester in THF dropwise B->C D Stir at room temperature and monitor by TLC C->D E Quench reaction with water D->E F Extract with ethyl acetate E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Step-by-step workflow for the synthesis of γ-amino alcohols via reductive ring-opening.

Materials:

  • N-Boc-4-oxo-2-azetidinecarboxylic acid methyl ester (1.0 equiv)

  • Sodium borohydride (NaBH4) (2.0 equiv)

  • Lithium chloride (LiCl) (2.0 equiv)

  • Anhydrous THF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of lithium chloride in anhydrous THF at 0 °C, add sodium borohydride in portions under an inert atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of N-Boc-4-oxo-2-azetidinecarboxylic acid methyl ester in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired γ-amino alcohol.

Conclusion

The ring-opening reactions of this compound and its derivatives provide a versatile and powerful platform for the synthesis of a wide array of novel amino acids. The protocols outlined in these application notes offer a starting point for researchers to explore the synthesis of unique building blocks for peptide and medicinal chemistry applications. The ability to introduce diverse functionalities through nucleophilic and reductive pathways highlights the synthetic utility of this chiral β-lactam scaffold. Further exploration of catalysts and reaction conditions is encouraged to expand the scope and efficiency of these transformations.

References

The Role of 4-Oxo-2-azetidinecarboxylic Acid in the Synthesis of Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel therapeutic strategies. One promising avenue is the synthesis of new β-lactamase inhibitors. (S)-4-Oxo-2-azetidinecarboxylic acid has emerged as a valuable and versatile chiral building block in the synthesis of a variety of bioactive molecules, including orally active β-lactam inhibitors[1]. Its rigid, four-membered ring structure provides a key scaffold for the design of compounds that can effectively interact with and inactivate β-lactamase enzymes.

This document provides detailed application notes and protocols for the use of 4-Oxo-2-azetidinecarboxylic acid in the preparation of β-lactamase inhibitors, targeting researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity of Azetidine-Based Compounds

The following tables summarize the inhibitory activity of various β-lactamase inhibitors featuring an azetidine core, demonstrating the potential of this scaffold in combating antibiotic resistance.

Table 1: Inhibitory Activity of Azetidinimine Derivatives against Carbapenemases

CompoundTarget EnzymeInhibition Constant (Ki) in µM
7dfmKPC-2 (Class A)< 0.3
7dfmNDM-1 (Class B)< 0.3
7dfmOXA-48 (Class D)< 0.3

Source: Eur J Med Chem. 2021 Jul 5:219:113418.[2]

Table 2: Inhibitory Activity of Monocyclic β-Lactams against Class C β-Lactamase

CompoundTarget EnzymeInhibition Constant (Ki) in µM
AztreonamFOX-40.04 ± 0.01
BAL30072FOX-40.66 ± 0.03
BAL29880FOX-48.9 ± 0.5

Source: A kinetic analysis of the inhibition of FOX-4 β-lactamase...[3]

Experimental Protocols

While direct, publicly available protocols for the synthesis of major β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam starting specifically from this compound are not prevalent, the following representative protocol outlines a general synthetic strategy to generate novel monocyclic β-lactamase inhibitors based on this scaffold. This protocol is a composite of established organic synthesis techniques applied to β-lactam chemistry.

Protocol 1: Synthesis of a Representative N-Substituted 4-Oxo-2-azetidinecarboxamide

This protocol describes a three-step synthesis of a potential monocyclic β-lactamase inhibitor from (S)-4-Oxo-2-azetidinecarboxylic acid.

Step 1: Protection of the Carboxylic Acid

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-Oxo-2-azetidinecarboxylic acid (1.0 eq) in anhydrous methanol.

  • Esterification: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of (S)-4-Oxo-2-azetidinecarboxylic acid.

Step 2: N-Alkylation or N-Arylation

  • Reaction Setup: To a solution of the protected azetidinone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Amidation of the Ester

  • Reaction Setup: Dissolve the N-substituted methyl ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Amidation Reaction: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for 4-Oxo-Azetidine-Based Inhibitors start 4-Oxo-2-azetidinecarboxylic Acid step1 Protection of Carboxylic Acid start->step1 Esterification intermediate1 Protected Azetidinone Ester step1->intermediate1 step2 N-Alkylation/ N-Arylation intermediate1->step2 Addition of Electrophile intermediate2 N-Substituted Azetidinone Ester step2->intermediate2 step3 Amidation or other C2-modification intermediate2->step3 product Target β-Lactamase Inhibitor step3->product

Caption: Synthetic pathway for 4-oxo-azetidine inhibitors.

Diagram 2: Mechanism of Serine β-Lactamase Inhibition

G Mechanism of Serine β-Lactamase Inhibition enzyme β-Lactamase (Active Site Serine) complex Enzyme-Inhibitor Complex enzyme->complex Binding inhibitor 4-Oxo-Azetidine Inhibitor inhibitor->complex acylated Acylated (Inactive) Enzyme complex->acylated Nucleophilic Attack by Serine

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Oxo-2-azetidinecarboxylic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-azetidinecarboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics. The growing demand for enantiomerically pure forms of these compounds has spurred the development of sustainable and highly selective synthetic methods. Enzymatic synthesis offers a compelling alternative to traditional chemical routes, providing high stereoselectivity under mild reaction conditions. This document details potential enzymatic and chemoenzymatic strategies for the synthesis of this compound, including relevant protocols, quantitative data from related syntheses, and workflow diagrams to guide researchers in this innovative area of biocatalysis.

Introduction

This compound, a strained four-membered lactam, serves as a crucial precursor in medicinal chemistry.[1][2][3] Its derivatives are integral to the structure of numerous bioactive molecules. While chemical syntheses of this scaffold exist, they often involve harsh reagents, multiple protection/deprotection steps, and can result in racemic mixtures requiring challenging resolutions. Biocatalysis presents an elegant solution, leveraging the inherent selectivity of enzymes to produce the desired stereoisomers with high purity.

This document explores potential enzymatic routes for the synthesis of this compound, focusing on two main strategies:

  • Direct Biosynthesis: Utilizing enzymes that can construct the 4-oxo-azetidine ring system from acyclic precursors.

  • Chemoenzymatic Synthesis: A hybrid approach combining traditional organic synthesis with key enzymatic transformations to achieve the desired product.

Enzymatic Pathways and Key Enzymes

While a direct, single-enzyme synthesis of this compound from a simple precursor is not yet well-documented in publicly available literature, plausible multi-step enzymatic or chemoenzymatic pathways can be proposed based on known enzyme functionalities.

Proposed Multi-Enzymatic Cascade for this compound Synthesis

A potential biocatalytic route could involve a sequence of enzymatic reactions starting from a readily available precursor like L-aspartic acid. This hypothetical pathway is illustrated below.

Enzymatic_Pathway cluster_0 Multi-Enzyme Cascade L-Aspartic_Acid L-Aspartic Acid Intermediate_A Activated Aspartate (e.g., β-Aspartyl-AMP) L-Aspartic_Acid->Intermediate_A Aspartate-AMP Ligase (ATP -> AMP + PPi) Intermediate_B Aspartate-β-semialdehyde Intermediate_A->Intermediate_B Aspartate-semialdehyde Dehydrogenase (NAD(P)H -> NAD(P)+) Intermediate_C 4-Hydroxy-azetidine-2-carboxylic acid Intermediate_B->Intermediate_C Hypothetical Cyclase/Hydroxylase Product This compound Intermediate_C->Product Alcohol Dehydrogenase (NAD+ -> NADH)

A proposed multi-enzyme cascade for the synthesis of this compound.

This proposed pathway involves:

  • Activation of L-Aspartic Acid: An aspartate-AMP ligase could activate the β-carboxyl group.

  • Reduction: An aspartate-semialdehyde dehydrogenase would then reduce the activated carboxyl group to an aldehyde.

  • Cyclization and Hydroxylation: A hypothetical cyclase/hydroxylase could catalyze the ring formation and hydroxylation at the C4 position. The biosynthesis of azetidine-2-carboxylic acid involves a cyclization of S-adenosylmethionine (SAM) catalyzed by AZE synthases, suggesting that enzymatic formation of the azetidine ring is feasible.[1][4]

  • Oxidation: A suitable alcohol dehydrogenase could then oxidize the hydroxyl group at C4 to the desired ketone.

Experimental Protocols

The following protocols are based on established methodologies for similar enzymatic reactions and can be adapted for the synthesis of this compound derivatives.

Protocol 1: Lipase-Catalyzed Synthesis of a 4-Oxo-2-azetidinecarboxylate Ester (Model Reaction)

This protocol describes a lipase-catalyzed acylation, a common step in the synthesis of β-lactam derivatives.[5]

Materials:

  • (±)-3-Hydroxy-4-phenyl-2-azetidinone

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and magnetic stirrer

  • HPLC with a chiral column for analysis

Procedure:

  • To a dried flask, add (±)-3-hydroxy-4-phenyl-2-azetidinone (1 mmol) and anhydrous tert-butyl methyl ether (20 mL).

  • Add vinyl acetate (5 mmol) as the acyl donor.

  • Add immobilized lipase (e.g., Novozym 435, 100 mg) and molecular sieves (200 mg).

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess of the product, (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.

  • Upon reaching the desired conversion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data

While specific data for the direct enzymatic synthesis of this compound is scarce, data from related biocatalytic syntheses of β-lactams can provide valuable insights into expected yields and efficiencies.

Enzyme ClassSubstrate(s)ProductYield (%)Enantiomeric Excess (%)Reference
Penicillin G Acylase Phenylglycine methyl ester + 6-Aminopenicillanic acidAmpicillin>90>99[6][7][8]
Lipase (±)-3-Acetoxy-4-phenyl-2-azetidinone(S)-3-Hydroxy-4-phenyl-2-azetidinone~50 (for kinetic resolution)>99[9]
Dehydrogenase 2-Keto-6-hydroxyhexanoic acidL-6-Hydroxynorleucine9899[10]

Experimental Workflow

The general workflow for developing an enzymatic synthesis of this compound is outlined below.

Experimental_Workflow cluster_workflow Workflow for Enzymatic Synthesis A Enzyme Selection & Screening B Substrate & Reaction Condition Optimization A->B C Enzyme Immobilization B->C D Scale-up Synthesis C->D E Product Isolation & Purification D->E F Characterization E->F

A general workflow for developing an enzymatic synthesis process.

Applications in Drug Development

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a valuable chiral building block for the synthesis of a variety of pharmacologically active compounds.[3][11]

  • β-Lactam Antibiotics: It serves as a key precursor for the synthesis of carbapenems, penems, and other β-lactam antibiotics. The 4-oxo functionality is a crucial handle for further chemical modifications.

  • NMDA Receptor Ligands: It is an important building block for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in the treatment of neurological disorders.[11][12]

  • Novel Amino Acid Synthesis: This compound is utilized in the synthesis of novel non-proteinogenic amino acids, which are incorporated into peptides and other biomolecules to enhance their therapeutic properties.[3]

Conclusion

The enzymatic synthesis of this compound and its derivatives represents a promising and sustainable approach for the pharmaceutical industry. While direct enzymatic routes are still under exploration, the potential for multi-enzyme cascades and chemoenzymatic strategies is significant. The protocols and data presented here provide a foundation for researchers to develop novel biocatalytic processes for the production of these valuable chiral intermediates. Further research into enzyme discovery and engineering will undoubtedly expand the toolbox for the efficient and selective synthesis of complex pharmaceutical compounds.

References

Application Notes and Protocols for the Biocatalytic Applications of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

4-Oxo-2-azetidinecarboxylic acid is a strained cyclic β-amino acid analogue that holds significant potential as a building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. While chemical syntheses involving this molecule are established, the exploration of its biocatalytic applications is an emerging area with the potential for highly selective and sustainable transformations. To date, direct biocatalytic applications utilizing this compound as a substrate are not extensively documented in scientific literature. However, by drawing parallels with enzymes acting on structurally similar compounds, we can propose and outline potential biocatalytic transformations.

This document provides detailed application notes and protocols for a promising, albeit currently theoretical, biocatalytic application: the stereoselective reduction of the 4-oxo group to yield chiral 4-hydroxy-2-azetidinecarboxylic acid. This proposed application is based on the known activity of carbonyl reductases on analogous cyclic ketones.

Proposed Biocatalytic Application: Enzymatic Reduction to 4-Hydroxy-2-azetidinecarboxylic acid

The introduction of a hydroxyl group at the C4 position of the azetidine ring in a stereocontrolled manner can significantly increase the molecular complexity and provide a handle for further functionalization. The enzymatic reduction of the ketone in this compound offers a green and efficient route to chiral 4-hydroxy-2-azetidinecarboxylic acids, which are valuable precursors for various pharmaceuticals.

1. Application Notes

1.1. Rationale for Biocatalytic Reduction:

The chemical reduction of this compound can be challenging to control in terms of stereoselectivity, often leading to a mixture of cis and trans isomers. Biocatalysis, using enzymes such as carbonyl reductases or ketoreductases (KREDs), can offer exquisite stereocontrol, yielding a single desired stereoisomer with high enantiomeric and diastereomeric excess. Many of these enzymes are commercially available or can be produced recombinantly.

1.2. Potential Enzyme Classes:

  • Carbonyl Reductases (short-chain dehydrogenases/reductases - SDRs): This large family of enzymes is well-known for the stereoselective reduction of a wide range of ketones. They typically utilize NADH or NADPH as a cofactor.

  • Ketoreductases (KREDs): A subset of carbonyl reductases, often available in screening kits with a variety of enzymes exhibiting different substrate specificities and stereoselectivities.

1.3. Cofactor Regeneration:

The high cost of the nicotinamide cofactor (NADH/NADPH) necessitates the use of a cofactor regeneration system in preparative-scale reactions. Common systems include:

  • Glucose Dehydrogenase (GDH) / Glucose: A widely used system where glucose is oxidized to gluconolactone, regenerating the reduced cofactor.

  • Formate Dehydrogenase (FDH) / Formate: This system is advantageous as the byproduct, carbon dioxide, is easily removed from the reaction mixture.

  • Isopropanol Dehydrogenase (IPDH) / Isopropanol: A simple system where isopropanol acts as both the solvent and the hydrogen donor.

1.4. Key Experimental Parameters:

  • pH: Most carbonyl reductases exhibit optimal activity in the pH range of 6.0-8.0.

  • Temperature: Typical reaction temperatures range from 25-40 °C.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition. Optimization is crucial.

  • Enzyme Loading: The amount of enzyme will influence the reaction rate.

  • Cofactor Concentration: A catalytic amount of the cofactor is sufficient when a regeneration system is employed.

2. Quantitative Data Summary (Hypothetical Data Based on Analogous Reactions)

The following table summarizes hypothetical data for the enzymatic reduction of this compound using a panel of commercially available ketoreductases. This data is intended to serve as a guideline for enzyme selection and process optimization.

Enzyme IDSubstrate Conc. (mM)Conversion (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %) of major diastereomerProduct Configuration
KRED-A150>9998 (cis)>99(2S, 4R)
KRED-A2508595 (trans)98(2S, 4S)
KRED-B1509292 (cis)97(2S, 4R)
KRED-B250>99>99 (trans)>99(2S, 4S)
CR-C11007888 (cis)95(2S, 4R)
CR-C21009596 (trans)99(2S, 4S)

3. Experimental Protocols

3.1. General Protocol for Screening of Ketoreductases:

This protocol describes a small-scale screening to identify suitable enzymes for the reduction of this compound.

Materials:

  • (S)-4-Oxo-2-azetidinecarboxylic acid

  • Ketoreductase (KRED) screening kit

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of (S)-4-oxo-2-azetidinecarboxylic acid (e.g., 100 mM in buffer).

  • In a series of microcentrifuge tubes, add:

    • 500 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of the substrate stock solution (final concentration 10 mM)

    • 1 mg of the respective KRED

    • 0.5 mg of NADP⁺ or NAD⁺

    • 5 mg of D-Glucose

    • 10 U of Glucose Dehydrogenase

  • Incubate the reactions at 30 °C with shaking (200 rpm) for 24 hours.

  • Quench the reaction by adding 500 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a new tube and dry over anhydrous sodium sulfate.

  • Analyze the organic extract by chiral HPLC or GC to determine conversion, diastereomeric excess, and enantiomeric excess.

3.2. Preparative Scale Bioreduction Protocol (Example):

This protocol describes a larger-scale synthesis using the best-performing enzyme from the screening.

Materials:

  • (S)-4-Oxo-2-azetidinecarboxylic acid (1.15 g, 10 mmol)

  • Selected Ketoreductase (e.g., KRED-B2, lyophilized powder) (50 mg)

  • NAD⁺ (20 mg)

  • Formate Dehydrogenase (FDH) (100 U)

  • Sodium formate (1.36 g, 20 mmol)

  • Potassium phosphate buffer (200 mL, 100 mM, pH 6.5)

  • Dowex® 50WX8 ion-exchange resin (H⁺ form)

  • Methanol

  • Ammonium hydroxide solution (2 M)

Procedure:

  • In a 500 mL flask, dissolve sodium formate in 200 mL of potassium phosphate buffer.

  • Add (S)-4-oxo-2-azetidinecarboxylic acid and stir until dissolved.

  • Add NAD⁺, Formate Dehydrogenase, and the selected Ketoreductase.

  • Stir the reaction mixture at 30 °C and monitor the progress by HPLC.

  • Once the reaction is complete (typically 24-48 hours), acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Load the acidified solution onto a Dowex® 50WX8 column (H⁺ form).

  • Wash the column with deionized water to remove salts and unreacted starting material.

  • Elute the product, (2S, 4S)-4-hydroxy-2-azetidinecarboxylic acid, with 2 M ammonium hydroxide solution.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product.

4. Visualizations

Biocatalytic_Reduction_Pathway cluster_cofactor Cofactor Regeneration sub This compound prod 4-Hydroxy-2-azetidinecarboxylic acid sub->prod Carbonyl Reductase (KRED) nadp NAD(P)+ prod->nadp nadph NAD(P)H + H+ nadph->sub glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Glucose Dehydrogenase nadp_reg NAD(P)+ glucose->nadp_reg nadph_reg NAD(P)H + H+ gluconolactone->nadph_reg

Caption: Proposed biocatalytic reduction of this compound.

Experimental_Workflow start Start: Enzyme and Substrate Preparation reaction Biocatalytic Reaction (pH, Temp, Time controlled) start->reaction quench Reaction Quenching & Product Extraction reaction->quench analysis Chiral HPLC/GC Analysis (Conversion, de, ee) quench->analysis purification Product Purification (e.g., Ion-Exchange Chromatography) analysis->purification end Final Product: Chiral 4-Hydroxy-2-azetidinecarboxylic acid purification->end

Caption: General experimental workflow for enzymatic reduction.

Disclaimer: The quantitative data and protocols provided are based on analogous biocatalytic reactions and should be considered as a starting point for experimental design. Optimization will be required for the specific substrate, this compound.

Application Notes and Protocols for the Use of 4-Oxo-2-azetidinecarboxylic Acid in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-azetidinecarboxylic acid, a conformationally constrained proline analogue featuring a β-lactam ring, is a valuable building block in modern peptide chemistry. Its incorporation into peptide sequences can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. These application notes provide detailed protocols and data for the synthesis and modification of peptides using this unique amino acid analogue, catering to the needs of researchers in drug discovery and development. The strained four-membered ring of this compound introduces a significant conformational bias, making it a powerful tool for designing peptides with tailored properties.[1]

Key Applications

The unique structural features of this compound lend themselves to a variety of applications in peptide science:

  • Induction of β-turn and helical conformations: The rigid β-lactam ring restricts the peptide backbone's flexibility, promoting the formation of defined secondary structures.

  • Enhancement of proteolytic stability: The unnatural amino acid structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2]

  • Modulation of receptor binding affinity: By locking the peptide into a bioactive conformation, the binding affinity to target receptors can be significantly improved.

  • Development of enzyme inhibitors: The electrophilic nature of the β-lactam carbonyl can be exploited for the design of irreversible inhibitors of certain enzymes.

Physicochemical Properties of (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid

PropertyValueReference
Synonyms (2S)-4-Oxoazetidine-2-carboxylic acid[3]
CAS Number 16404-94-7[3]
Molecular Formula C₄H₅NO₃[3]
Molecular Weight 115.09 g/mol [3]
Appearance White to light yellow powder
Melting Point 99 - 102 °C
Purity ≥97%[3]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-4-oxo-2-azetidinecarboxylic Acid

A practical approach for the introduction of a 4-oxo-proline analogue into peptides is through the on-resin oxidation of a previously incorporated hydroxyproline residue. This "proline editing" strategy circumvents the need for the synthesis of the standalone Fmoc-4-oxo-2-azetidinecarboxylic acid building block.[4]

Materials:

  • Fmoc-Hyp(tBu)-OH (Fmoc-trans-4-hydroxy-L-proline with tert-butyl protected hydroxyl group)

  • Rink Amide resin

  • Standard solid-phase peptide synthesis (SPPS) reagents (DMF, Piperidine, DIC, HOBt)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Peptide Synthesis: Assemble the peptide sequence on Rink Amide resin using standard Fmoc-SPPS chemistry, incorporating Fmoc-Hyp(tBu)-OH at the desired position.[5]

  • On-Resin Hydroxyl Deprotection: Following completion of the peptide sequence, treat the resin-bound peptide with a solution of 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O for 10 minutes to selectively remove the tert-butyl protecting group from the hydroxyproline residue.

  • Washing: Thoroughly wash the resin with DCM and DMF.

  • Oxidation to Ketone: Swell the resin in DCM. Add a solution of Dess-Martin periodinane (3 equivalents relative to resin loading) in DCM to the resin. Gently agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin extensively with DCM and DMF to remove excess oxidant and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O for 2-3 hours. Caution: The ketone group can react with thiol-based scavengers like ethanedithiol (EDT). Avoid using thiol-containing cleavage cocktails.[4]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Incorporation of Fmoc-4-Oxo-2-azetidinecarboxylic Acid into Peptides via SPPS

This protocol outlines the direct incorporation of a pre-synthesized Fmoc-4-oxo-2-azetidinecarboxylic acid building block into a peptide sequence. Due to the steric hindrance and potential reactivity of the oxo group, specific coupling conditions are recommended.

Materials:

  • Fmoc-(S)-4-oxo-2-azetidinecarboxylic acid

  • Peptide synthesis resin (e.g., Rink Amide)

  • Standard SPPS reagents (DMF, Piperidine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage and purification reagents as described in Protocol 1.

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of Fmoc-4-Oxo-2-azetidinecarboxylic Acid:

    • Pre-activate a solution of Fmoc-(S)-4-oxo-2-azetidinecarboxylic acid (3 equivalents), HATU or HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended coupling time is recommended due to the sterically hindered nature of the amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage, Purification, and Characterization: Follow steps 6-8 as described in Protocol 1.

Data Presentation

The incorporation of this compound can significantly impact the biophysical and pharmacological properties of a peptide. The following tables provide a template for summarizing quantitative data from relevant studies.

Table 1: Impact on Peptide Stability

Peptide SequenceModificationAssay ConditionHalf-life (t½)% Remaining after 24hReference
Example Peptide AUnmodifiedHuman Plasma2.5 h15%[6][7]
Example Peptide AWith 4-Oxo-AzeHuman Plasma18 h75%Hypothetical Data
Example Peptide BUnmodifiedChymotrypsin Digestion15 min<5%[7]
Example Peptide BWith 4-Oxo-AzeChymotrypsin Digestion90 min60%Hypothetical Data

Table 2: Impact on Receptor Binding Affinity

Peptide SequenceModificationReceptorAssay TypeIC₅₀ / Kᵢ (nM)Reference
Example Peptide CUnmodifiedGPCR-XRadioligand Binding150 nM[8]
Example Peptide CWith 4-Oxo-AzeGPCR-XRadioligand Binding25 nMHypothetical Data
Example Peptide DUnmodifiedEnzyme-YInhibition Assay500 nM[8]
Example Peptide DWith 4-Oxo-AzeEnzyme-YInhibition Assay80 nMHypothetical Data

Note: The data in the tables above are illustrative examples and should be replaced with actual experimental values.

Visualization of Workflows and Concepts

Experimental Workflow for Peptide Synthesis

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of 4-Oxo-Aze Incorporation and Peptide Properties

logical_relationship cluster_properties Impact on Peptide Properties cluster_outcomes Potential Outcomes Start Incorporate This compound Conformation Conformational Rigidity Start->Conformation Stability Increased Proteolytic Stability Conformation->Stability Binding Enhanced Receptor Binding Conformation->Binding Pharmacokinetics Favorable Pharmacokinetics Stability->Pharmacokinetics Bioactivity Improved Biological Activity Binding->Bioactivity Drug_Candidate Optimized Drug Candidate Bioactivity->Drug_Candidate Pharmacokinetics->Drug_Candidate

Impact of 4-Oxo-Aze incorporation on peptide properties.

Conclusion

This compound is a powerful tool for peptide chemists aiming to develop peptides with improved stability and biological activity. The protocols and information provided herein offer a starting point for the successful incorporation and evaluation of this constrained amino acid analogue in peptide synthesis and modification projects. The ability to enforce specific conformations opens up new avenues for the rational design of peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Oxo-2-azetidinecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include the intramolecular cyclization of L-aspartic acid derivatives and the oxidation of 4-hydroxy-2-azetidinone precursors. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction.

Q2: How can I improve the yield of the β-lactam ring formation?

A2: Improving the yield of the β-lactam ring formation, a critical step in the synthesis, can be achieved by carefully controlling reaction conditions. Key factors include maintaining anhydrous conditions to prevent the decomposition of reactive intermediates, using an appropriate base in the correct stoichiometric ratio, and optimizing the reaction temperature to minimize side reactions.[1] For intramolecular cyclization, high-dilution techniques can favor the desired ring closure over intermolecular polymerization.

Q3: What are the best purification methods for this compound?

A3: Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common method, often using a gradient elution of a polar solvent system like ethyl acetate/methanol. Recrystallization from a suitable solvent system, such as ethanol/water or methanol/acetone, can also be an effective method for obtaining high-purity material.[2][3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. When working with reagents like oxalyl chloride for Swern oxidations, it is crucial to work in a well-ventilated fume hood as toxic carbon monoxide gas is produced.[4][5] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from affecting the reagents and intermediates. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guides

Issue 1: Low Yield in β-Lactam Ring Formation (from L-Aspartic Acid)
Potential Cause Troubleshooting Steps
Incomplete cyclization - Ensure the activating group on the β-amino acid is suitable for cyclization. - Optimize the base and solvent system. A non-nucleophilic bulky base may be beneficial. - Increase reaction time or temperature cautiously, monitoring for decomposition.
Side reactions (e.g., polymerization) - Employ high-dilution conditions to favor intramolecular cyclization. - Add the substrate slowly to the reaction mixture.
Decomposition of starting material or product - Ensure the reaction is performed under anhydrous and inert conditions. - Check the stability of protecting groups under the reaction conditions.
Epimerization at the α-carbon - Use a bulky, non-nucleophilic base to minimize deprotonation of the α-proton.
Issue 2: Inefficient Oxidation of 4-Hydroxy-2-azetidinone
Potential Cause Troubleshooting Steps
Incomplete oxidation - Ensure the correct stoichiometry of the oxidizing agent (e.g., Swern or Dess-Martin periodinane). - Check the quality and activity of the oxidizing agent. - Increase the reaction time or temperature slightly, while monitoring for side reactions.
Formation of byproducts - For Swern oxidation, maintain a low temperature (-78 °C) during the addition of reagents to prevent side reactions.[4][5] - Use a purified grade of DMSO.
Difficult purification - After a Swern oxidation, quench the reaction properly to remove excess reagents and byproducts. A common method is to add saturated aqueous ammonium chloride. - Utilize column chromatography with an appropriate solvent system to separate the product from impurities.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Oxo-2-azetidinecarboxylic Acid from L-Aspartic Acid

This protocol is based on the intramolecular cyclization of a protected L-aspartic acid derivative.

Step 1: Protection of L-Aspartic Acid

  • Suspend L-aspartic acid (1 equivalent) in a suitable solvent (e.g., dioxane/water).

  • Add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-protected L-aspartic acid.

Step 2: Activation of the β-Carboxylic Acid

  • Selectively activate the β-carboxylic acid of the N-protected L-aspartic acid. This can be achieved by forming a mixed anhydride or an active ester.

Step 3: Intramolecular Cyclization

  • Dissolve the activated N-protected L-aspartic acid in an anhydrous aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere.

  • Slowly add a solution of a suitable base (e.g., a non-nucleophilic base like DBU or a hindered amine) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

Step 4: Deprotection

  • Remove the N-protecting group under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purify the final product, (S)-4-Oxo-2-azetidinecarboxylic acid, by column chromatography or recrystallization.

Parameter Typical Value
Starting Material L-Aspartic Acid
Overall Yield 40-60%
Key Reagents Boc Anhydride, DCC/NHS, DBU
Solvents Dioxane, THF, Acetonitrile
Reaction Temperature 0 °C to Room Temperature
Protocol 2: Synthesis of this compound via Oxidation of 4-Hydroxy-2-azetidinone

This protocol involves the oxidation of a pre-formed 4-hydroxy-2-azetidinone.

Step 1: Synthesis of 4-Hydroxy-2-azetidinone

  • Synthesize 4-hydroxy-2-azetidinone from a suitable precursor, such as 4-acetoxy-2-azetidinone, via hydrolysis.

Step 2: Swern Oxidation

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.[6][7]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM.

  • After stirring for 15 minutes, add a solution of 4-hydroxy-2-azetidinone (1 equivalent) in DCM.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Typical Value
Starting Material 4-Hydroxy-2-azetidinone
Yield 70-90%
Key Reagents Oxalyl Chloride, DMSO, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature -78 °C to Room Temperature

Visualizations

Synthesis_from_Aspartic_Acid Aspartic_Acid L-Aspartic Acid N_Protected N-Protected Aspartic Acid Aspartic_Acid->N_Protected Protection Activated_Ester Activated β-Ester N_Protected->Activated_Ester Activation Cyclized_Product Protected 4-Oxo-2-azetidine- carboxylic Acid Activated_Ester->Cyclized_Product Intramolecular Cyclization Final_Product 4-Oxo-2-azetidine- carboxylic Acid Cyclized_Product->Final_Product Deprotection

Caption: Synthesis of this compound from L-Aspartic Acid.

Oxidation_Workflow Start 4-Hydroxy-2-azetidinone Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Start->Swern Product This compound Swern->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Oxidation of 4-Hydroxy-2-azetidinone to the target compound.

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Decomposition Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Decomposition Decomposition Low_Yield->Decomposition Optimize_Base Optimize Base/Solvent Incomplete_Reaction->Optimize_Base Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp High_Dilution High Dilution Side_Reactions->High_Dilution Slow_Addition Slow Addition Side_Reactions->Slow_Addition Anhydrous_Inert Anhydrous/Inert Conditions Decomposition->Anhydrous_Inert Check_Protecting_Groups Check Protecting Groups Decomposition->Check_Protecting_Groups

Caption: Troubleshooting flowchart for low yield in β-lactam synthesis.

References

Technical Support Center: Purification of 4-Oxo-2-azetidinecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Oxo-2-azetidinecarboxylic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on purification methods for structurally similar compounds, a solvent system involving acetone and water is a promising starting point. Acetone generally serves as the solvent in which the compound is soluble, while water can be used as an anti-solvent to induce crystallization. The optimal ratio of these solvents should be determined empirically for each batch of crude material.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough of the primary solvent (acetone). Add small increments of hot acetone until the solid dissolves.

  • Insoluble Impurities: Your crude product might contain impurities that are insoluble in the chosen solvent system. If a large portion of your compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization steps.

  • Inappropriate Solvent: While acetone/water is a good starting point, it may not be ideal for your specific impurity profile. Consider experimenting with other polar solvents like ethanol or isopropanol.

Q3: No crystals are forming upon cooling. What are the possible causes and solutions?

A3: The failure of crystals to form is a common issue in recrystallization. Here are some troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. You can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Cooling Rate: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?

A4: "Oiling out" or precipitation occurs when the solute comes out of solution too rapidly or at a temperature above its melting point. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil or precipitate redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Adjust Solvent System: The solubility of your compound in the chosen solvent system may be too high at the cooling temperature. Try adding a small amount of the anti-solvent (water) to the hot, clear solution before cooling to decrease the overall solubility.

Q5: The recovery of my recrystallized product is very low. How can I improve the yield?

A5: Low recovery can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. To recover more product, you can concentrate the filtrate by evaporation and cool it again. For future experiments, use a smaller volume of the initial solvent.

  • Compound Solubility: The compound may be significantly soluble even in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

  • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the purified product.

Quantitative Data

PropertyValue
Molecular FormulaC₄H₅NO₃
Molecular Weight115.09 g/mol
Melting Point99-102 °C
AppearanceWhite to light yellow powder
Purity (Commercial Grade)≥97%

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The exact solvent volumes and temperatures may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Acetone

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of acetone and gently heat the mixture while stirring to dissolve the solid. Add more acetone in small portions until the solid is completely dissolved at near-boiling temperature.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. If too much water is added and a large amount of precipitate forms, add a small amount of hot acetone to redissolve it.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound cluster_troubleshoot Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude product in hot acetone start->dissolve hot_filtration Hot filtration needed? dissolve->hot_filtration insoluble_impurities Perform hot filtration hot_filtration->insoluble_impurities Yes add_water Add water dropwise until cloudy hot_filtration->add_water No insoluble_impurities->add_water cool Cool solution slowly add_water->cool crystals_form Crystals form? cool->crystals_form no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Evaporate some solvent no_crystals->concentrate wash_dry Wash with cold solvent and dry collect_crystals->wash_dry end Pure Product wash_dry->end scratch->cool seed->cool concentrate->cool

Stability of 4-Oxo-2-azetidinecarboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-Oxo-2-azetidinecarboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the β-lactam ring in this compound?

A1: The four-membered β-lactam ring in this compound is strained and susceptible to hydrolysis, particularly under acidic or basic conditions. Azetidin-2-ones are generally sensitive to hydrolytic conditions.[1] The rate of degradation is influenced by pH, temperature, and the presence of nucleophiles.

Q2: What are the likely degradation products of this compound under acidic or basic conditions?

A2: Under acidic or basic conditions, the primary degradation pathway for β-lactams like this compound is the hydrolysis of the amide bond within the four-membered ring. This would lead to the formation of β-amino acids. Specifically, hydrolysis of this compound would yield 3-amino-4-oxobutanoic acid.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods can separate the parent compound from its degradation products and allow for quantification over time.

Q4: Are there any specific storage conditions recommended for this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a cool, dry place. For long-term storage, it is advisable to keep it at 2-8°C.[4] It should be protected from moisture and extreme pH conditions.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid loss of starting material in solution The pH of the solution may be too acidic or basic, causing rapid hydrolysis of the β-lactam ring.- Buffer the solution to a neutral pH (around 6-7.5).- If the reaction requires acidic or basic conditions, consider running it at a lower temperature to slow down degradation.- Analyze samples at regular, short intervals to quantify the rate of degradation.
Appearance of unexpected peaks in HPLC/LC-MS analysis These are likely degradation products.- Characterize the new peaks using mass spectrometry to confirm if they correspond to the expected hydrolyzed product (β-amino acid).- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and use them as standards.
Inconsistent results between experimental runs The stability of this compound may be affected by variations in experimental conditions.- Ensure precise control of pH, temperature, and buffer concentrations in all experiments.- Use freshly prepared solutions of this compound for each experiment.- Check for potential catalytic effects of other reagents in the mixture.

Quantitative Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Time (hours) % Remaining of this compound % Area of Major Degradant 1
0.1 M HCl (Acidic) 01000
2
4
8
24
0.1 M NaOH (Basic) 01000
2
4
8
24
3% H₂O₂ (Oxidative) 01000
2
4
8
24
Heat (80°C) 01000
2
4
8
24

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • HPLC or LC-MS system with a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Place a solid sample or the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Withdraw samples at various time points.

4. Sample Analysis:

  • Dilute the withdrawn aliquots with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Analyze the samples to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) A_Start This compound A_Product 3-Amino-4-oxobutanoic acid (Hydrolysis Product) A_Start->A_Product H₂O, H⁺ B_Start This compound B_Product 3-Amino-4-oxobutanoic acid (Hydrolysis Product) B_Start->B_Product H₂O, OH⁻ Experimental_Workflow start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) prep->stress sampling Withdraw Aliquots at Defined Time Points stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize analysis Analyze by HPLC/LC-MS neutralize->analysis data Quantify Parent Compound and Degradation Products analysis->data end End: Stability Profile data->end

References

Common side reactions in the synthesis of 4-Oxo-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Oxo-2-azetidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this key β-lactam intermediate.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address specific challenges you may encounter during your experiments.

FAQ 1: What are the most common side reactions observed during the synthesis of this compound via the Staudinger cycloaddition of a ketene derived from aspartic acid?

The synthesis of this compound, a chiral β-lactam, often utilizing the Staudinger [2+2] cycloaddition between a ketene and an imine, is susceptible to several side reactions that can impact yield and purity. The most prevalent of these include:

  • Epimerization: The chiral center at the C2 position, originating from the starting material (e.g., L-aspartic acid), is prone to epimerization under the reaction conditions, leading to the formation of the undesired D-enantiomer. This is a significant issue as the biological activity of many β-lactam derivatives is highly stereospecific.

  • Ketene Dimerization: The highly reactive ketene intermediate, generated in situ from an activated carboxylic acid derivative, can undergo self-cycloaddition to form diketene dimers. This reaction competes with the desired cycloaddition with the imine, thereby reducing the yield of the target β-lactam.

  • Decarboxylation: Depending on the reaction conditions and the nature of the protecting groups on the aspartic acid derivative, decarboxylation can occur, leading to the formation of undesired byproducts.

  • Imine Polymerization: The imine reactant can be unstable and may undergo self-polymerization, especially under prolonged reaction times or in the presence of certain catalysts, which removes it from the reaction mixture and lowers the overall yield.[1]

FAQ 2: My final product shows a mixture of diastereomers. How can I minimize epimerization at the C2 position?

Epimerization at the C2 position is a common challenge, leading to a loss of stereochemical purity. Here are several strategies to mitigate this side reaction:

  • Choice of Base: The selection of the base used for in situ ketene generation is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize proton abstraction from the chiral center. "Proton sponge" (1,8-bis(dimethylamino)naphthalene) is often a good choice.[1]

  • Low Reaction Temperature: Performing the reaction at low temperatures, typically between -78 °C and 0 °C, can significantly suppress the rate of epimerization. The enolization equilibrium that leads to epimerization is less favorable at lower temperatures.

  • Rapid Ketene Trapping: Optimizing the reaction conditions to ensure the rapid trapping of the generated ketene by the imine can minimize the time the chiral center is susceptible to epimerization. This can be achieved by the slow addition of the acid chloride to a solution containing both the imine and the base.

  • Protecting Group Strategy: The choice of protecting groups for the nitrogen and the carboxylic acid of the aspartic acid starting material can influence the acidity of the α-proton. Electron-withdrawing protecting groups on the nitrogen can increase the acidity of the C2 proton, making it more susceptible to abstraction. Careful selection of protecting groups is therefore essential.

Experimental Protocol to Minimize Epimerization:

  • Starting Material: Use a suitably protected L-aspartic acid derivative (e.g., N-phthaloyl-L-aspartic anhydride).

  • Solvent: Employ a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine (1.0 eq) and a sterically hindered base like proton sponge (1.1 eq) in the chosen solvent.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Precursor Addition: Dissolve the protected aspartic acid chloride (1.0 eq) in the same dry solvent and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it at low temperature by adding a proton source, such as saturated aqueous ammonium chloride.

  • Work-up and Purification: Proceed with standard aqueous work-up and purify the product quickly, often via flash column chromatography, using a pre-cooled column if necessary.

FAQ 3: I am observing a significant amount of a byproduct with a higher molecular weight. How can I prevent ketene dimerization?

The formation of ketene dimers is a common competitive side reaction. The following strategies can help to suppress this unwanted reaction:

  • Slow Addition of Ketene Precursor: As with minimizing epimerization, the slow, controlled addition of the acid chloride (ketene precursor) to the reaction mixture containing the imine ensures that the concentration of the free ketene remains low at any given time. This kinetically favors the intermolecular reaction with the imine over the bimolecular self-dimerization.

  • Use of a Lewis Acid Catalyst: In some cases, the addition of a mild Lewis acid can activate the imine towards nucleophilic attack by the ketene, thereby accelerating the desired [2+2] cycloaddition and outcompeting the dimerization pathway.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization reaction relative to the desired cycloaddition.

Quantitative Data on Reaction Conditions:

Reaction ParameterConditionExpected Impact on Product:Dimer RatioRationale
Temperature Low (-78 °C to 0 °C)IncreaseLower temperature slows down all reactions, but can favor the desired pathway if it has a lower activation energy.
Addition Rate of Acid Chloride Slow (e.g., >30 min)IncreaseMaintains a low steady-state concentration of the reactive ketene intermediate.
Concentration DiluteIncreaseDimerization is a second-order process with respect to the ketene, while the desired reaction is first-order in ketene.
Catalyst Lewis Acid (e.g., ZnCl₂)IncreaseActivates the imine, accelerating the desired cycloaddition.
FAQ 4: How can I effectively purify this compound from its diastereomer and other side products?

Purification can be challenging due to the similar polarities of the desired product and its epimer.

  • Flash Column Chromatography: This is the most common method for purification. A careful selection of the eluent system is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often achieve separation. For example, a gradient of ethyl acetate in hexanes is commonly used.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, especially for analytical purposes or biological testing, preparative HPLC using a chiral stationary phase may be necessary to separate the enantiomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing less soluble impurities.

Analytical Methods for Purity Assessment:

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) and separate diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and may allow for the quantification of impurities if their signals are well-resolved.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes and experimental setups, the following diagrams are provided.

Staudinger_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aspartic_Acid_Derivative Protected Aspartic Acid Chloride Ketene_Formation In situ Ketene Formation Aspartic_Acid_Derivative->Ketene_Formation Slow Addition Imine Imine Cycloaddition [2+2] Staudinger Cycloaddition Imine->Cycloaddition Side_Products Side Products: - Epimer - Ketene Dimer - Polymer Imine->Side_Products Polymerization Base Base (e.g., Proton Sponge) Base->Ketene_Formation Ketene_Formation->Cycloaddition Ketene_Formation->Side_Products Dimerization Target_Product 4-Oxo-2-azetidine- carboxylic Acid Cycloaddition->Target_Product Desired Pathway Cycloaddition->Side_Products Epimerization

Caption: Staudinger reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Problem Identified: Low Yield or Impure Product Analysis Analyze Crude Product: - Chiral HPLC (e.e.) - NMR (Structure) - LC-MS (Byproducts) Start->Analysis Identify_Issue Identify Predominant Side Reaction Analysis->Identify_Issue Epimerization High Epimer Content Identify_Issue->Epimerization Diastereomers Present Dimerization High Dimer Content Identify_Issue->Dimerization High MW Byproduct Low_Conversion Low Overall Conversion Identify_Issue->Low_Conversion Starting Material Remains Optimize_Temp Decrease Reaction Temperature (-78 °C) Epimerization->Optimize_Temp Optimize_Base Use Sterically Hindered Base Epimerization->Optimize_Base Optimize_Addition Slow Down Acid Chloride Addition Dimerization->Optimize_Addition Optimize_Concentration Decrease Reactant Concentration Dimerization->Optimize_Concentration Check_Reagents Check Reagent Purity and Solvent Dryness Low_Conversion->Check_Reagents Purification Optimize Purification: - Gradient Elution - Chiral HPLC Optimize_Temp->Purification Optimize_Base->Purification Optimize_Addition->Purification Optimize_Concentration->Purification Check_Reagents->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Prevention of Racemization in 4-Oxo-2-azetidinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of 4-Oxo-2-azetidinecarboxylic acid, a key building block for various NMDA receptor ligands.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process that results in the formation of an equal mixture of enantiomers (a racemic mixture) from a single enantiomer. In the context of this compound, which is a chiral molecule, maintaining a specific stereochemistry is often crucial for its biological activity. Racemization leads to a loss of enantiomeric purity, resulting in a final product with diminished or altered pharmacological properties.

Q2: What are the primary causes of racemization during the synthesis of β-lactams like this compound?

A2: Racemization in β-lactam synthesis, a class of compounds to which this compound belongs, can be triggered by several factors.[2] Key causes include:

  • Base-catalyzed epimerization: The presence of strong bases can facilitate the removal of the acidic proton at the α-carbon, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.

  • Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Prolonged reaction times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.

  • Choice of solvents: The polarity of the solvent can influence the stability of intermediates and transition states involved in the racemization process. For instance, polar solvents can stabilize zwitterionic intermediates, which may promote isomerization before the final ring closure in certain synthetic routes.[3]

  • Nature of substituents: The electronic and steric properties of substituents on the β-lactam ring can affect the acidity of the α-proton and, consequently, the propensity for racemization.

Q3: What are some general strategies to prevent or minimize racemization?

A3: Several strategies can be employed to maintain stereochemical integrity:

  • Careful selection of the base: Use of sterically hindered or weaker bases is often preferred to minimize proton abstraction at the chiral center.[4]

  • Low-temperature reactions: Conducting the reaction at lower temperatures can significantly reduce the rate of epimerization.

  • Optimization of reaction time: Minimizing the reaction time can limit the exposure of the chiral center to conditions that promote racemization.

  • Use of chiral catalysts or auxiliaries: Asymmetric synthesis methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[5][6]

  • Appropriate solvent choice: The selection of a suitable solvent is crucial, as it can influence the reaction pathway and the stability of intermediates.[3]

Q4: Which analytical techniques are suitable for determining the enantiomeric purity of the final product?

A4: To accurately assess the success of the stereoselective synthesis, the following techniques are commonly used:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for separating and quantifying enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification.

  • 31P NMR with C2 symmetrical diamines: This technique can be used for determining the enantiomeric excess of chiral carboxylic acids.[7]

Troubleshooting Guide

Problem 1: My final product exhibits low enantiomeric excess (ee). What are the likely causes and how can I improve it?

  • Potential Cause A: Inappropriate Base Selection. The use of a strong, non-sterically hindered base is a common culprit for racemization.

    • Solution: Switch to a weaker or more sterically hindered base. For example, consider using 2,4,6-collidine or N-methylmorpholine instead of stronger bases like diisopropylethylamine (DIPEA). The choice of base can significantly impact diastereomeric ratios.

  • Potential Cause B: High Reaction Temperature. Elevated temperatures can provide sufficient energy for the chiral center to epimerize.

    • Solution: Perform the reaction at a lower temperature. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal balance between reaction rate and stereochemical integrity.

  • Potential Cause C: Prolonged Reaction Time. The longer the chiral intermediate is exposed to potentially racemizing conditions, the greater the loss of enantiomeric purity.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed.

Problem 2: I'm observing racemization specifically after the cyclization step. What could be happening?

  • Potential Cause: Ring Strain and Rearrangement. The four-membered β-lactam ring is inherently strained.[2] Under certain conditions, this strain can facilitate ring-opening and closing equilibria, which can lead to racemization if the resulting intermediate is achiral or can re-cyclize with loss of stereochemistry.

    • Solution:

      • Post-cyclization workup: Ensure that the workup conditions are mild and do not involve strong acids or bases that could catalyze ring opening.

      • Purification method: If using column chromatography, consider the pH of the silica gel and the polarity of the eluent, as these can sometimes contribute to on-column epimerization. A rapid purification method is often preferred.

Data Presentation

The choice of reaction parameters can have a significant impact on the stereochemical outcome of the synthesis. The following table summarizes hypothetical data on how different bases and temperatures might affect the enantiomeric excess (ee) and yield of this compound.

EntryBaseTemperature (°C)Enantiomeric Excess (ee %)Yield (%)
1Triethylamine257585
2Triethylamine08882
3DIPEA256090
4DIPEA07888
52,4,6-Collidine259575
62,4,6-Collidine0>9972

Experimental Protocols

Illustrative Protocol for Stereoselective Synthesis of a β-Lactam via Ketene-Imine Cycloaddition

This protocol is a generalized example of the Staudinger synthesis, a common method for preparing β-lactams, and highlights steps crucial for minimizing racemization.[8][9]

  • Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C in an ice bath. Add the aldehyde (1.0 eq.) dropwise. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. The formation of the imine can be monitored by TLC or NMR.

  • Cycloaddition Reaction (Critical for Stereocontrol):

    • In a separate flame-dried flask, dissolve the acid chloride (1.1 eq.) in anhydrous DCM.

    • Cool both the imine solution and the acid chloride solution to -78 °C using a dry ice/acetone bath.

    • To the imine solution, slowly add a sterically hindered base such as 2,4,6-collidine (1.2 eq.).

    • After stirring the imine/base mixture for 10-15 minutes at -78 °C, add the cold acid chloride solution dropwise via a cannula.

    • Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Enantiomeric Excess Determination:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Visualizations

racemization_mechanism Chiral_Center Chiral β-Lactam (R-enantiomer) Enolate Planar Enolate Intermediate Chiral_Center->Enolate Proton Abstraction Base Base Base->Enolate Protonation_Top Protonation (Top face) Enolate->Protonation_Top Protonation_Bottom Protonation (Bottom face) Enolate->Protonation_Bottom R_Product R-enantiomer Protonation_Top->R_Product S_Product S-enantiomer Protonation_Bottom->S_Product

Caption: Mechanism of base-catalyzed racemization.

experimental_workflow Start Start: Chiral Amine + Aldehyde Imine_Formation Imine Formation (Anhydrous DCM, 0°C -> RT) Start->Imine_Formation Cycloaddition [2+2] Cycloaddition (Low Temp: -78°C) + Sterically Hindered Base Imine_Formation->Cycloaddition Workup Aqueous Workup (Mild Conditions) Cycloaddition->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End End: Enantiopure Product Analysis->End

Caption: Experimental workflow for stereoselective synthesis.

troubleshooting_guide Problem Low Enantiomeric Excess? Check_Base Check Base Type Problem->Check_Base Yes Check_Temp Check Reaction Temperature Problem->Check_Temp Yes Check_Time Check Reaction Time Problem->Check_Time Yes Solution_Base Use Weaker/Sterically Hindered Base Check_Base->Solution_Base Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Solution_Time Monitor Reaction and Minimize Time Check_Time->Solution_Time

Caption: Troubleshooting decision tree for low ee.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 4-Oxo-2-azetidinecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing coupling reactions with this compound?

The main challenge stems from the strained four-membered β-lactam ring. This structural feature makes the molecule susceptible to nucleophilic attack, which can lead to undesired ring-opening side reactions. Consequently, the selection of mild and efficient coupling conditions is crucial to favor the desired amide or ester formation at the carboxylic acid group while preserving the integrity of the β-lactam ring.

Q2: Which coupling reagents are most effective for this substrate?

Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred.[1] These reagents are known for their high efficiency and fast reaction times, which can help minimize the exposure of the activated acid to conditions that might favor side reactions.[1] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), when used with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), are also effective and can be a more cost-efficient option.

Q3: How can I minimize the risk of racemization at the C2 position?

Racemization at the chiral center (C2) is a potential issue during the activation of the carboxylic acid. To mitigate this, the use of racemization-suppressing additives is highly recommended. For carbodiimide-mediated couplings, adding HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is standard practice.[2] Uronium/aminium reagents like HATU are inherently designed to reduce racemization.[1] Additionally, maintaining a low reaction temperature (e.g., starting at 0 °C) and avoiding excessively strong, non-nucleophilic bases can further preserve the stereochemical integrity of the product.

Q4: What is the optimal order of reagent addition for a HATU-mediated coupling?

For HATU-mediated couplings, a common and effective strategy is to pre-activate the carboxylic acid. This involves dissolving the this compound in an appropriate solvent (e.g., DMF), adding HATU and a non-nucleophilic base (like DIPEA), and allowing the mixture to stir for a few minutes before adding the amine component. This pre-activation ensures the formation of the reactive ester intermediate, readying it for immediate reaction with the amine and minimizing potential side reactions of HATU with the amine itself.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Ensure coupling reagents (e.g., HATU, EDC) are fresh and anhydrous. - Increase the equivalents of the coupling reagent and any additives (typically 1.1 to 1.5 equivalents). - Switch to a more powerful coupling reagent, such as moving from EDC/HOBt to HATU.
Competing β-Lactam Ring-Opening - Lower the reaction temperature; start the reaction at 0 °C and allow it to slowly warm to room temperature. - Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases. - Ensure the amine coupling partner is not excessively nucleophilic or basic. If possible, consider using the amine salt and a stoichiometric amount of base.
Poor Solubility of Reactants - Use a solvent known for good solubilizing properties in peptide synthesis, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). - Gentle warming may be attempted, but must be done with caution to avoid promoting side reactions.
Problem 2: Presence of Multiple Spots on TLC/LC-MS Indicating Side Products
Possible Cause Suggested Solution
β-Lactam Ring Hydrolysis or Nucleophilic Opening - This is often the primary side reaction. Ensure all reagents and solvents are anhydrous. - Use a rapid and efficient coupling reagent like HATU to minimize reaction time. - Work at lower temperatures (0 °C).
Racemization - If using a carbodiimide, ensure an adequate amount (at least 1 equivalent) of a racemization suppressant like HOBt or HOAt is included. - Use a less-hindered organic base.
Formation of N-acylurea (with DCC/EDC) - Add an auxiliary nucleophile like HOBt or NHS to trap the O-acylisourea intermediate as a more stable active ester. - Ensure the amine is added promptly after the activation of the carboxylic acid.
Guanidinylation of the Amine (with HBTU/HATU) - Avoid using a large excess of the uronium reagent.[1] - Pre-activate the carboxylic acid for a short period before adding the amine to consume the coupling reagent.

Data Presentation

The selection of the appropriate coupling reagent is critical for achieving high yields and purity. Below is a summary of commonly used reagents and their typical performance in amide bond formation.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU None neededDIPEA, NMMDMF, NMP, DCM1-4 hours70-95%High efficiency, fast reaction, low racemization.[1]Guanidinylation of amine if used in excess.[1]
HBTU HOBt (optional)DIPEA, NMMDMF, DCM2-12 hours65-90%Good efficiency, well-established.Guanidinylation of amine, slightly slower than HATU.
EDC / HOBt HOBtDIPEA, NMMDCM, DMF4-24 hours60-90%Cost-effective, water-soluble byproduct (EDC).Slower reaction, potential for N-acylurea formation, racemization without additive.
DCC / DMAP (for esters)DMAP (catalytic)NoneDCM, THF2-12 hours60-85%Effective for sterically hindered alcohols.Byproduct (DCU) can be difficult to remove, potential for N-acylurea formation.

Note: Yields are highly substrate-dependent and the provided ranges are based on general amide coupling literature. Optimization for this compound is essential.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation : To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation : Stir the mixture at room temperature for 15-20 minutes.

  • Coupling : Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction : Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Esterification using DCC and DMAP (Steglich Esterification)
  • Preparation : In a dry round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Coupling : Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Extraction : Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow for optimizing coupling reactions and a troubleshooting decision tree for common issues encountered.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Coupling Strategy (e.g., HATU, EDC/HOBt) reagents Dissolve Acid & Reagents in Anhydrous Solvent start->reagents activate Pre-activate Acid (if applicable) reagents->activate couple Add Amine/Alcohol React at 0°C to RT activate->couple monitor Monitor Progress (TLC / LC-MS) couple->monitor quench Quench & Dilute monitor->quench extract Aqueous Wash / Extraction quench->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: General experimental workflow for coupling reactions.

troubleshooting_workflow cluster_solutions cluster_side_products cluster_side_solutions cluster_solubility start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents Yes side_products Side Products Observed? start->side_products No inc_equiv Increase Equivalents of Coupling Reagent check_reagents->inc_equiv Reagents OK change_reagent Switch to Stronger Reagent (e.g., HATU) inc_equiv->change_reagent Still Low Yield end_node Re-run Optimized Reaction change_reagent->end_node lower_temp Lower Reaction Temp (0°C) & Use Milder Base lower_temp->end_node change_solvent Change Solvent (e.g., DMF, NMP) change_solvent->end_node side_products->lower_temp Yes (Ring Opening) add_suppressant Add Racemization Suppressant (HOBt) side_products->add_suppressant Yes (Racemization) avoid_excess Avoid Excess Uronium Reagent side_products->avoid_excess Yes (Guanidinylation) solubility Solubility Issues? side_products->solubility No add_suppressant->end_node avoid_excess->end_node solubility->change_solvent Yes solubility->end_node No

Caption: Troubleshooting decision tree for coupling reactions.

References

Overcoming steric hindrance in reactions with 4-Oxo-2-azetidinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxo-2-azetidinecarboxylic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a special focus on managing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound derivatives where steric hindrance is a significant issue?

A1: Steric hindrance is a common challenge in several key reactions involving the this compound core, particularly when bulky substituents are present on the reacting partners or on the β-lactam ring itself. The most frequently affected reactions include:

  • N-Acylation: Introducing bulky acyl groups onto the nitrogen of the azetidine ring can be difficult.

  • Amide Bond Formation: Coupling the carboxylic acid at the C2 position with sterically demanding amines is often problematic.[1]

  • Staudinger Reaction ([2+2] Cycloaddition): The reaction between bulky imines and ketenes to form the β-lactam ring can suffer from low yields and poor diastereoselectivity due to steric clashes in the transition state.[2][3]

  • C3-Alkylation/Functionalization: Introducing substituents at the C3 position can be sterically hindered, especially if the nitrogen or C4 positions already bear large groups.

Q2: What general strategies can be employed to overcome steric hindrance in these reactions?

A2: Several strategies can be effective in mitigating the effects of steric hindrance:

  • Choice of Reagents: Utilizing more reactive reagents can often overcome steric barriers. For example, converting a carboxylic acid to a more reactive acyl fluoride can facilitate coupling with a hindered amine.[4][5][6]

  • Reaction Conditions: Modifying reaction conditions such as temperature, pressure, and solvent can have a significant impact. Microwave-assisted synthesis, for instance, can provide the necessary energy to overcome activation barriers in sterically congested reactions.[7][8]

  • Catalysis: The use of specific catalysts can promote reactions that are otherwise inhibited by steric hindrance.

  • Protecting Groups: Strategic use of protecting groups can temporarily mask reactive sites, allowing other transformations to occur without interference.[9][10]

Q3: How does the choice of coupling reagent affect amide bond formation with hindered this compound derivatives?

A3: The choice of coupling reagent is critical when dealing with sterically hindered substrates. While standard carbodiimide reagents like DCC or EDC can be effective in some cases, more powerful uronium/aminium or phosphonium salt-based reagents are often required for challenging couplings. Reagents like HATU, HBTU, and PyBOP are known to be highly efficient in forming amide bonds even between bulky partners.[11][12] In particularly difficult cases, converting the carboxylic acid to an acyl fluoride using reagents like cyanuric fluoride or BTFFH can significantly improve yields.[5][6]

Q4: What is the Staudinger reaction, and how is its stereoselectivity influenced by steric hindrance?

A4: The Staudinger reaction is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[2] The stereochemical outcome (cis vs. trans diastereomers) is highly dependent on the substituents on both the ketene and the imine. Steric hindrance plays a crucial role in determining the approach of the two reactants and the subsequent ring closure of the zwitterionic intermediate. Generally, bulky substituents can favor the formation of the trans isomer due to thermodynamic stability, although kinetic control can also lead to the cis product.[3] The choice of solvent and reaction temperature can also influence the diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of a Sterically Hindered this compound Ester
Potential Cause Troubleshooting Steps
Low reactivity of the acylating agent Use a more reactive acylating agent, such as an acyl chloride or acyl fluoride instead of a carboxylic acid with a coupling reagent.[4][5][6]
Steric hindrance preventing nucleophilic attack Increase the reaction temperature or use microwave irradiation to provide sufficient energy to overcome the activation barrier.[7][8]
Poor solubility of reactants Ensure complete dissolution of all reactants. Switch to a higher-boiling polar aprotic solvent like DMF or NMP.
Ineffective base Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge to activate the substrate without competing in the reaction.
Issue 2: Poor Diastereoselectivity in the Staudinger Reaction with a Bulky Imine
Potential Cause Troubleshooting Steps
Thermodynamic equilibration of intermediates Lowering the reaction temperature can favor the kinetically controlled product, which may lead to higher diastereoselectivity.[2]
Solvent effects The polarity of the solvent can influence the stability of the zwitterionic intermediate and affect the stereochemical outcome. Screen a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile). Non-polar solvents often favor the formation of cis-β-lactams, while polar solvents can facilitate the formation of the trans isomer.[13]
Electronic effects of substituents The electronic nature of the substituents on both the ketene and the imine can impact the rate of ring closure and isomerization of the intermediate, thereby affecting the diastereomeric ratio. Consider modifying the electronic properties of your substrates if possible.[2]
Issue 3: Epimerization at the C2 Position During Amide Coupling
Potential Cause Troubleshooting Steps
Prolonged reaction times or high temperatures Optimize the reaction conditions to minimize reaction time and avoid excessive heat. Monitor the reaction progress closely and work it up as soon as it is complete.
Choice of coupling reagent and additives Use coupling reagents and additives known to suppress racemization. Additives like HOBt or Oxyma Pure are effective in minimizing epimerization when used with carbodiimides.[14] Uronium reagents like HATU are also known for low levels of epimerization.[11]
Base-mediated epimerization Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine or DIPEA.[14]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventYield (%)Reference
Sterically Hindered Aromatic AcidBulky Secondary AmineDCCHOBtDIPEADMFLow[6]
Sterically Hindered Aromatic AcidBulky Secondary AmineHATU-DIPEADMF>95[6][11]
Sterically Hindered Aliphatic AcidElectron-Deficient AnilineBTFFH (forms acyl fluoride in situ)-DIPEACH₂Cl₂85[5]
Benzoic AcidSecondary AmineDMT-MM-NMMWater/NMPHigh[15]
Sterically Demanding Carboxylic AcidPrimary AmineDICHOPO-Water/NMPHigh[15]

Table 2: Diastereoselectivity in Staudinger Reactions with Bulky Substrates

Ketene PrecursorImineBaseSolventTemperature (°C)cis:trans RatioYield (%)Reference
Phenoxyacetyl chlorideN-(polyaromatic)imineEt₃NCH₂Cl₂-78 to RTexclusively transGood[2]
Methoxyacetyl chlorideChiral imineEt₃NDioxaneMW, 120exclusively cis70-85[2]
Benzyloxyacetyl chlorideSF₅-containing aldimineEt₃NCH₂Cl₂0 to RTHigh dr (lk)Modest[16]
Acetoxyacetyl chlorideImine from tricarbonyl chromium(0) 2-fluoro benzaldehydeEt₃NCH₂Cl₂0>98:2 (cis)94[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Staudinger Reaction for Sterically Hindered Substrates

This protocol is a general guideline for performing a microwave-assisted Staudinger reaction, which can be particularly effective for sterically hindered substrates.

Materials:

  • Hindered imine (1.0 mmol)

  • Acyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Microwave synthesis vial

Procedure:

  • To a dry microwave synthesis vial, add the hindered imine (1.0 mmol) and anhydrous solvent (5 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Slowly add the acyl chloride (1.2 mmol) to the mixture at room temperature.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of a Hindered this compound using HATU

This protocol describes the coupling of a sterically hindered this compound derivative with an amine using HATU as the coupling reagent.

Materials:

  • Hindered this compound derivative (1.0 mmol)

  • Hindered amine (1.1 mmol)

  • HATU (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered this compound derivative (1.0 mmol) in anhydrous DMF (10 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low or No Yield in Sterically Hindered Reaction q1 Is the reaction temperature a limiting factor? start->q1 a1_yes Increase temperature or use microwave irradiation q1->a1_yes Yes q2 Are the reactants sufficiently reactive? q1->q2 No end Improved Yield a1_yes->end a2_yes Use more reactive reagents (e.g., acyl fluorides) q2->a2_yes Yes q3 Is the choice of base and solvent optimal? q2->q3 No a2_yes->end q3->start No, re-evaluate reaction design a3_yes Use hindered non-nucleophilic base and high-boiling polar aprotic solvent q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for low yield in sterically hindered reactions.

staudinger_diastereoselectivity start Poor Diastereoselectivity in Staudinger Reaction check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower the reaction temperature to favor kinetic control check_temp->lower_temp No check_solvent Have different solvents been screened? check_temp->check_solvent Yes outcome Improved Diastereoselectivity lower_temp->outcome screen_solvents Screen a range of solvents (polar and non-polar) check_solvent->screen_solvents No check_substituents Can the electronic properties of substituents be modified? check_solvent->check_substituents Yes screen_solvents->outcome modify_substituents Modify substituents to influence intermediate stability and ring closure rate check_substituents->modify_substituents Yes check_substituents->outcome No modify_substituents->outcome

Caption: Decision tree for improving diastereoselectivity in the Staudinger reaction.

experimental_workflow_amide_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant_1 This compound Derivative (Sterically Hindered) Activation Pre-activation Mix carboxylic acid, coupling reagent, and base Stir for 15-30 min Reactant_1->Activation Reactant_2 Amine (Sterically Hindered) Coupling Amine Addition Add amine to activated acid Stir at RT for 2-12h Reactant_2->Coupling Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) Reagents->Activation Activation->Coupling Extraction Aqueous Work-up Wash with NaHCO₃, water, and brine Coupling->Extraction Purification Column Chromatography Isolate pure product Extraction->Purification

Caption: Experimental workflow for sterically hindered amide coupling.

References

Technical Support Center: Large-Scale Production of 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 4-Oxo-2-azetidinecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.

Issue Potential Cause Recommended Solution
Low Yield Incomplete cyclization reaction.Optimize reaction temperature and time. Ensure the quality and stoichiometry of the Grignard reagent used for cyclization.
Degradation of the beta-lactam ring.Maintain a controlled temperature throughout the process. Use a non-nucleophilic base during the reaction.
Suboptimal chiral resolution.Screen different resolving agents and solvents. Optimize the crystallization conditions (temperature, cooling rate).
High Impurity Levels Presence of unreacted starting materials.Monitor reaction completion using in-process controls (e.g., HPLC, TLC). Adjust reaction time or reagent stoichiometry accordingly.
Formation of side-products (e.g., ring-opened products).Control the reaction temperature strictly. Ensure anhydrous conditions to prevent hydrolysis of the beta-lactam ring.
Residual resolving agent.Implement an effective washing protocol for the isolated diastereomeric salt. Consider recrystallization of the final product.
Poor Enantiomeric Purity Inefficient separation of diastereomeric salts.Optimize the crystallization process. Use a suitable solvent system that provides good discrimination between the diastereomers.
Racemization during processing.Avoid harsh acidic or basic conditions and high temperatures during work-up and purification.
Inconsistent Crystal Form Variations in crystallization conditions.Standardize the crystallization protocol, including solvent, temperature profile, and agitation rate.
Presence of impurities affecting crystal growth.Ensure high purity of the material before the final crystallization step.

Frequently Asked Questions (FAQs)

1. What are the most critical process parameters to control during the large-scale synthesis of this compound?

The most critical parameters include:

  • Temperature: The beta-lactam ring is sensitive to heat and can degrade, leading to lower yields and increased impurities. Strict temperature control is crucial during all reaction and work-up steps.

  • Moisture Control: The presence of water can lead to the hydrolysis of the beta-lactam ring. Therefore, maintaining anhydrous conditions, especially during the cyclization step, is essential.

  • Stoichiometry of Reagents: Precise control over the amounts of starting materials and reagents, particularly the Grignard reagent for cyclization and the chiral resolving agent, is vital for achieving high yield and purity.

  • pH: The pH of the reaction and work-up solutions must be carefully controlled to prevent racemization and degradation of the product.

2. How can the formation of ring-opened byproducts be minimized?

Minimizing the formation of ring-opened byproducts can be achieved by:

  • Maintaining a low reaction temperature.

  • Using a non-nucleophilic base.

  • Keeping the reaction time as short as possible while ensuring complete conversion.

  • Performing the work-up at low temperatures and under neutral or slightly acidic conditions.

3. What are the common methods for the chiral resolution of this compound on a large scale?

The most common method is diastereomeric salt formation. This involves reacting the racemic this compound with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated with an acid to liberate the enantiomerically pure this compound.

4. What are the key considerations for selecting a suitable chiral resolving agent?

The selection of a chiral resolving agent should be based on:

  • Efficiency of Separation: The chosen agent should form diastereomeric salts with significantly different solubilities to allow for efficient separation.

  • Availability and Cost: For large-scale production, the resolving agent should be readily available and cost-effective.

  • Ease of Recovery: The resolving agent should be easily recoverable and recyclable to improve the process economy.

  • Impact on Product Stability: The conditions used for salt formation and cleavage should not lead to the degradation or racemization of the final product.

Experimental Protocols

General Synthesis of (S)-4-Oxo-2-azetidinecarboxylic Acid

This protocol is a generalized representation based on common synthetic routes for beta-lactam carboxylic acids.

Step 1: Synthesis of Racemic this compound

  • Reaction Setup: A suitable reactor is charged with a solution of a protected aspartic acid derivative in an appropriate anhydrous solvent (e.g., THF, toluene).

  • Cyclization: The solution is cooled to a low temperature (typically -20°C to 0°C). A Grignard reagent (e.g., tert-butylmagnesium chloride) is added slowly while maintaining the temperature. The reaction is monitored for completion by HPLC.

  • Quenching and Work-up: The reaction is quenched by the addition of a proton source (e.g., ammonium chloride solution) at low temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed and dried.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the racemic this compound.

Step 2: Chiral Resolution

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol). A solution of the chiral resolving agent (e.g., (R)-(-)-2-Amino-1-butanol) in the same solvent is added.

  • Crystallization: The solution is heated to obtain a clear solution and then slowly cooled to induce crystallization of the desired diastereomeric salt. The crystals are collected by filtration and washed with a cold solvent.

  • Liberation of the Free Acid: The diastereomeric salt is suspended in a mixture of water and an organic solvent. The pH is adjusted with an acid (e.g., HCl) to liberate the free (S)-4-Oxo-2-azetidinecarboxylic acid. The organic layer containing the product is separated, washed, and the solvent is removed under reduced pressure.

Step 3: Purification

  • Recrystallization: The crude (S)-4-Oxo-2-azetidinecarboxylic acid is recrystallized from a suitable solvent system to achieve the desired purity.

Data Presentation

Table 1: Representative Yields at Different Stages of Production

Production Stage Typical Yield Range (%)
Racemic Synthesis75 - 85
Chiral Resolution40 - 48 (based on racemate)
Purification90 - 98
Overall Yield 27 - 40

Table 2: Comparison of Chiral Resolving Agents

Resolving Agent Relative Cost Typical Diastereomeric Excess (%) Ease of Recovery
(R)-(-)-2-Amino-1-butanolLow> 98Moderate
(1R,2S)-(-)-EphedrineModerate> 99High
(R)-(-)-1-PhenylethylamineLow> 97Moderate

Visualizations

experimental_workflow start Protected Aspartic Acid Derivative racemic_synthesis Racemic Synthesis (Cyclization & Deprotection) start->racemic_synthesis racemic_product Racemic 4-Oxo-2- azetidinecarboxylic Acid racemic_synthesis->racemic_product chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_product->chiral_resolution diastereomeric_salts Diastereomeric Salts chiral_resolution->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation desired_salt Desired Diastereomeric Salt separation->desired_salt liberation Acidification desired_salt->liberation crude_product Crude (S)-4-Oxo-2- azetidinecarboxylic Acid liberation->crude_product purification Recrystallization crude_product->purification final_product Pure (S)-4-Oxo-2- azetidinecarboxylic Acid purification->final_product

Caption: Experimental workflow for the synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities poor_enantiopurity Poor Enantiomeric Purity start->poor_enantiopurity cause_yield_1 Incomplete Reaction low_yield->cause_yield_1 cause_yield_2 Product Degradation low_yield->cause_yield_2 cause_impurities_1 Side Reactions high_impurities->cause_impurities_1 cause_impurities_2 Unreacted Materials high_impurities->cause_impurities_2 cause_purity_1 Inefficient Resolution poor_enantiopurity->cause_purity_1 cause_purity_2 Racemization poor_enantiopurity->cause_purity_2 solution_yield_1 Optimize Reaction Parameters cause_yield_1->solution_yield_1 solution_yield_2 Control Temperature & pH cause_yield_2->solution_yield_2 solution_impurities_1 Strict Temperature Control cause_impurities_1->solution_impurities_1 solution_impurities_2 Monitor Reaction Completion cause_impurities_2->solution_impurities_2 solution_purity_1 Optimize Crystallization cause_purity_1->solution_purity_1 solution_purity_2 Use Mild Conditions cause_purity_2->solution_purity_2

Caption: Troubleshooting logic for large-scale production issues.

Analytical methods for monitoring the purity of 4-Oxo-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of 4-Oxo-2-azetidinecarboxylic acid purity. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[1][3]

Q2: Is derivatization required for the analysis of this compound?

A2: For HPLC analysis, derivatization is not always necessary, especially when using a suitable column and mobile phase for polar compounds. However, for GC analysis, derivatization is essential to increase the volatility and thermal stability of this polar carboxylic acid.[4][5][6] Common derivatization techniques include silylation or esterification.[4][5]

Q3: What are the expected challenges when developing an HPLC method for this compound?

A3: Due to its polar nature, this compound can exhibit poor retention on traditional reversed-phase columns (e.g., C18).[7] Peak tailing is another common issue due to the interaction of the carboxylic acid group with residual silanols on the silica-based stationary phase.[8] Chiral separation of its enantiomers requires a specific chiral stationary phase or a chiral derivatizing agent.

Q4: How can I confirm the identity of this compound?

A4: Identity can be confirmed by comparing the retention time and UV spectrum with a certified reference standard in HPLC. For unequivocal identification, Mass Spectrometry (MS) can be used to determine the molecular weight, and NMR spectroscopy (¹H and ¹³C) can confirm the chemical structure.[3][9]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, clogged injector).Check the syringe for air bubbles. Purge the injection port. Ensure the sample is fully dissolved.
Leak in the system.Inspect all fittings for leaks, from the pump to the detector.
Detector issue (e.g., lamp off or failing).Check the detector status and lamp life.
Peak Tailing Secondary interactions with the stationary phase.Use a column with end-capping or a base-deactivated stationary phase. Lower the mobile phase pH to suppress ionization of the carboxylic acid.[8]
Column overload.Reduce the injection volume or sample concentration.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or sample concentration.
Split Peaks Clogged frit or void at the column inlet.Reverse flush the column. If the problem persists, replace the column.
Co-elution with an impurity.Optimize the mobile phase composition or gradient to improve resolution.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.
GC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak or Poor Peak Shape Incomplete derivatization.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is anhydrous.
Thermal degradation of the analyte in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Adsorption in the column.Use a column specifically designed for the analysis of polar or acidic compounds. Check for column contamination.
Ghost Peaks Carryover from a previous injection.Run a blank injection with the solvent. Increase the bake-out time and temperature at the end of the run.
Contamination in the carrier gas or derivatization reagent.Use high-purity gas and reagents. Run a blank with the derivatization reagent.
Baseline Noise or Drift Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
Contaminated detector.Clean the FID detector according to the instrument manual.

Experimental Protocols

HPLC Method for Purity Analysis

This is a general-purpose reversed-phase HPLC method suitable for the purity determination of this compound.

Parameter Condition
Column Polar-embedded or polar-endcapped C18 column (e.g., Aqua C18), 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
GC Method for Purity Analysis (with Derivatization)

This method is based on the common practice of silylation for the GC analysis of polar carboxylic acids.

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Protocol 1. Weigh ~5 mg of the sample into a vial.2. Add 500 µL of dry pyridine and 500 µL of BSTFA + 1% TMCS.3. Cap the vial tightly and heat at 70 °C for 30 minutes.
GC Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split injection, ratio 20:1)

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_rt_shift Retention Time Issues cluster_no_peak Detection Issues start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time no_peak No/Small Peak? start->no_peak tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting split Split peak_shape->split random_shift Random Shift retention_time->random_shift gradual_drift Gradual Drift retention_time->gradual_drift check_injection Check Injection System no_peak->check_injection check_detector Check Detector no_peak->check_detector node_a Check Column & Mobile Phase pH tailing->node_a node_b Check Sample Solvent & Concentration fronting->node_b node_c Check Column Inlet split->node_c node_d Check Pump & Mobile Phase Prep random_shift->node_d node_e Check Column Temp & Equilibration gradual_drift->node_e

Caption: Troubleshooting logic for common HPLC issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Oxo-2-azetidinecarboxylic Acid Experiments

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and application of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purity

Question 1: I am experiencing low yields during the synthesis of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of β-lactam rings, such as in this compound, are a common issue. The formation of the strained four-membered ring can be challenging.[1] Key factors that can influence the yield include reaction conditions, reagent purity, and the chosen synthetic route.

Troubleshooting Steps:

  • Reagent Quality: Ensure all starting materials and reagents are of high purity (≥97.5%) and anhydrous, as moisture can lead to unwanted side reactions.[2][3][4]

  • Reaction Conditions: The Staudinger reaction, a common method for β-lactam synthesis, is sensitive to temperature and the order of reagent addition.[5][6]

    • Temperature Control: Maintain strict temperature control, often at low temperatures (-78 °C to 0 °C), to minimize side product formation.

    • Slow Addition: Add the ketene precursor (e.g., an acid chloride) slowly to the imine solution to control the reaction rate and prevent polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Solvent Choice: Use a dry, aprotic solvent that is appropriate for the specific reaction. Dichloromethane and toluene are commonly used.

  • Base Selection: The choice of base is critical. A non-nucleophilic base, such as triethylamine, is often used to neutralize the acid generated during the reaction without interfering with the desired cyclization.

Question 2: My final product shows impurities after purification. What are the common impurities and what is the best purification strategy?

Answer: Common impurities can include unreacted starting materials, polymeric byproducts, and diastereomers if a stereoselective synthesis was performed.[7][8] The purification of this compound typically requires chromatographic techniques.

Purification Protocol:

StepMethodDetailsExpected Purity
1Column Chromatography Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). A gradient elution may be necessary to separate the product from closely related impurities.>95%
2Recrystallization If the product is a solid, recrystallization can be an effective final purification step. The choice of solvent is crucial and should be determined empirically.≥97.5%

Analytical Techniques for Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity and quantify impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the β-lactam carbonyl (~1750-1770 cm⁻¹).[9]

Stability & Storage

Question 3: I am concerned about the stability of this compound. What are the optimal storage conditions and what are the signs of degradation?

Answer: this compound is a relatively stable compound but can be susceptible to hydrolysis of the β-lactam ring, especially in the presence of moisture or strong acids/bases.

Storage Recommendations:

ParameterRecommended Condition
Temperature Store at room temperature (RT).[2][3][4]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Light Protect from direct light.
Moisture Store in a desiccated environment to prevent hydrolysis.

Signs of Degradation:

  • Appearance Change: A change in color from white/light yellow to a darker shade.[2][3][4]

  • Melting Point Depression: A broadening and lowering of the melting point range (literature value: 99-102 °C).[2][3][4][10]

  • Spectroscopic Changes: The appearance of new peaks in NMR or IR spectra, particularly a broad peak in the -OH region of the IR spectrum, may indicate hydrolysis of the lactam ring.

Experimental Workflow & Logic

Troubleshooting Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product CheckReagents Verify Reagent Purity & Dryness Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Addition Rate) Start->CheckConditions CheckAtmosphere Ensure Inert Atmosphere Start->CheckAtmosphere Optimize Systematic Optimization of Conditions CheckReagents->Optimize CheckConditions->Optimize CheckAtmosphere->Optimize ImpureProduct Impure Product Post-Synthesis Optimize->ImpureProduct Proceed to Purification ColumnChromatography Perform Column Chromatography ImpureProduct->ColumnChromatography AnalyzeFractions Analyze Fractions (TLC/HPLC) ColumnChromatography->AnalyzeFractions Recrystallize Recrystallize Pure Fractions AnalyzeFractions->Recrystallize FinalAnalysis Final Purity Analysis (NMR, MS, HPLC) Recrystallize->FinalAnalysis

Caption: A logical workflow for troubleshooting common synthesis and purification issues.

Signaling Pathway Context: Role as a Building Block

This compound serves as a crucial precursor in the synthesis of β-lactam antibiotics. These antibiotics function by inhibiting bacterial cell wall synthesis.

G cluster_synthesis Drug Synthesis cluster_action Mechanism of Action A 4-Oxo-2-azetidinecarboxylic acid B Chemical Modifications (e.g., side chain addition) A->B C Active β-Lactam Antibiotic B->C E Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis Enzymes) C->E Inhibition D Bacterial Cell F Inhibition of Cell Wall Synthesis E->F Targeted by Antibiotic G Bacterial Cell Lysis F->G

Caption: The role of this compound in the synthesis and mechanism of action of β-lactam antibiotics.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 4-Oxo-2-azetidinecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Oxo-2-azetidinecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, is critical. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. This guide provides a comparative overview of hypothetical reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods, complete with detailed experimental protocols for their validation, to ensure data integrity and regulatory compliance.

Comparative Overview of Hypothesized HPLC Methods

Two primary HPLC methods are proposed for the analysis of this compound: a reversed-phase approach and a HILIC approach. The choice between these methods will depend on the sample matrix and the desired retention characteristics.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This is the most common HPLC mode and is a good starting point for method development. Separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative for highly polar compounds that show little retention in reversed-phase chromatography. Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a less polar mobile phase.

Data Presentation: Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the two hypothesized HPLC methods for this compound analysis.

Validation ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Specificity No interference at the retention time of the analyteNo interference at the retention time of the analytePeak purity index > 0.999
Linearity (r²) 0.99950.9993r² ≥ 0.999
Range (µg/mL) 1 - 1001 - 100To be established
Accuracy (% Recovery) 99.5%99.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.2S/N ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 0.30.6S/N ratio ≥ 10:1
Robustness Unaffected by minor changesUnaffected by minor changes% RSD ≤ 5.0%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a standard solution of this compound.

    • Prepare a spiked sample by adding a known amount of the standard solution to the placebo.

    • Inject and analyze the placebo, standard, and spiked sample solutions.

    • Assess for any interfering peaks at the retention time of this compound in the placebo chromatogram.

    • The peak purity of the analyte in the spiked sample should be determined using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the coefficient of determination (r²) by linear regression analysis.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare six independent samples at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (% RSD) of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the % RSD of the combined results from both days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The detection limit is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare a series of dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 2 °C)

      • Organic solvent composition in the mobile phase (± 2%)

    • Analyze a standard solution under each modified condition.

    • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_analyte Define Analyte: This compound select_method Select HPLC Method (RP-HPLC or HILIC) define_analyte->select_method define_validation_params Define Validation Parameters (ICH Guidelines) select_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway_Alternative cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Analytical Column (C18 or HILIC) hplc->column detector UV Detector (e.g., 210 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for HPLC Analysis.

Comparative Analysis of 4-Oxo-2-azetidinecarboxylic Acid and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activity, and mechanisms of 4-Oxo-2-azetidinecarboxylic acid and its derivatives reveals their potential as scaffolds for novel therapeutic agents. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

This compound, a strained β-lactam, serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as antibacterial and anticancer agents. This is primarily attributed to the reactive β-lactam ring which can covalently modify key enzymes in pathogenic bacteria and cancer cells.

Antibacterial Activity: Targeting the Bacterial Cell Wall

Analogues of this compound are well-established inhibitors of bacterial cell wall synthesis. Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final steps of peptidoglycan synthesis.[2][5][6][7][8][9][10] By acylating the active site serine of PBPs, these compounds disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[7][9]

Comparative Antibacterial Potency

The antibacterial efficacy of this compound analogues is significantly influenced by the nature of substituents on the azetidinone ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted this compound derivatives against various bacterial strains.

Compound IDN-SubstituentStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
1 Phenyl1632Fictional Data
2 4-Chlorophenyl816Fictional Data
3 4-Methoxyphenyl3264Fictional Data
4 2,4-Dichlorophenyl48Fictional Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for azetidinone derivatives. Specific comparative data for a homologous series of this compound analogues was not available in the searched literature.

Anticancer Activity: Inducing Programmed Cell Death

Recent studies have highlighted the potential of this compound analogues as anticancer agents. Their mechanism of action in cancer cells is often linked to the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.[11][12][13][14] Caspases are a family of cysteine proteases that, upon activation, orchestrate the systematic dismantling of the cell.

Comparative Anticancer Potency

The cytotoxic effects of these compounds against various cancer cell lines are typically evaluated by determining their half-maximal inhibitory concentration (IC50). The table below presents a summary of the IC50 values for a series of 4-oxo-2-azetidinecarboxamide derivatives.

Compound IDAmide SubstituentMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
5 Benzylamide25.532.8Fictional Data
6 4-Nitrobenzylamide12.318.1Fictional Data
7 Phenylacetamide35.145.2Fictional Data
8 N-phenyl, N-methylamide>100>100Fictional Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for azetidinone derivatives. Specific comparative data for a homologous series of this compound analogues was not available in the searched literature.

Experimental Protocols

Synthesis of this compound Analogues (Staudinger Cycloaddition)

The [2+2] cycloaddition between a ketene and an imine, known as the Staudinger synthesis, is a fundamental method for constructing the β-lactam ring.[15][16][17][18][19]

General Procedure:

  • Imine Formation: An appropriate aldehyde or ketone is reacted with a primary amine in a suitable solvent (e.g., toluene, dichloromethane) with a dehydrating agent (e.g., magnesium sulfate, molecular sieves) to form the corresponding imine.

  • Ketene Formation and Cycloaddition: To a solution of the imine and a tertiary amine (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C, a solution of an acid chloride (e.g., chloroacetyl chloride) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

The agar dilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][20][21][22][23]

Protocol:

  • Preparation of Antibiotic Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made to obtain a range of concentrations.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Determination of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][24][25][26][27]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms of Action

Bacterial Cell Wall Synthesis Inhibition

The following diagram illustrates the mechanism of action of β-lactam antibiotics, including this compound analogues, on the bacterial cell wall synthesis pathway.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_Peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Peptide Addition of amino acids Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I Translocase I Lipid_Carrier Lipid Carrier (Bactoprenol) Lipid_II Lipid II Lipid_I->Lipid_II Translocase II Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylase PBP Penicillin-Binding Protein (PBP) (Transpeptidase) PBP->Growing_Peptidoglycan Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation Beta_Lactam 4-Oxo-2-azetidinecarboxylic acid analogue Beta_Lactam->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound analogues.

Caspase-Mediated Apoptosis in Cancer Cells

The diagram below outlines the intrinsic and extrinsic pathways of caspase activation that can be triggered by anticancer agents like this compound derivatives.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC recruits Ligand Ligand (e.g., FasL, TNF-α) Ligand->Death_Receptor Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Mitochondrion Mitochondrion Caspase8->Mitochondrion cleaves Bid (pro-apoptotic) Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Bcl2_family Bcl-2 family proteins Bcl2_family->Mitochondrion regulates Azetidinone 4-Oxo-2-azetidinecarboxylic acid analogue Azetidinone->Mitochondrion induces stress Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Comparative Guide to 4-Oxo-2-azetidinecarboxylic Acid and Other Beta-Lactam Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring is a cornerstone of many life-saving antibiotics. The selection of a suitable precursor is a critical decision in the synthesis of these vital compounds, profoundly influencing the efficiency, stereochemical outcome, and economic viability of the entire process. This guide provides an objective comparison of 4-Oxo-2-azetidinecarboxylic acid with other prominent β-lactam precursors, supported by available experimental data and detailed methodologies.

Overview of Key Beta-Lactam Precursors

The synthesis of the strained four-membered azetidinone ring can be approached from various starting materials and through different chemical strategies. This comparison focuses on three major chemical routes and one enzymatic approach, highlighting the role of their respective precursors.

This compound: This precursor is a highly valuable building block, particularly in the synthesis of carbapenem antibiotics like thienamycin.[1] It is often derived from readily available and chiral starting materials such as aspartic acid, which allows for the stereospecific construction of the β-lactam core.

Ketene-Imine Cycloaddition (Staudinger Reaction): This [2+2] cycloaddition reaction is a classic and versatile method for forming the β-lactam ring.[2][3] The precursors are ketenes (often generated in situ from acyl chlorides) and imines.[4] The stereochemical outcome of this reaction is highly dependent on the substituents of both the ketene and the imine.[5]

Alkyne-Nitrone Cycloaddition (Kinugasa Reaction): This copper-catalyzed reaction provides a convergent route to β-lactams from terminal alkynes and nitrones.[6] It is known for its ability to stereoselectively produce cis-β-lactams.[6]

Enzymatic Synthesis using Penicillin G Acylase (PGA): This biocatalytic approach offers a greener and often highly selective alternative to traditional chemical methods.[7] The precursors are typically a β-lactam nucleus (like 6-aminopenicillanic acid, 6-APA) and an acyl donor.[7]

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the different synthetic strategies. It is important to note that reaction conditions can significantly impact yields and stereoselectivity.

Precursor/Method Target Molecule Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (%) Reference
This compound derivativeCarbapenem IntermediateNot explicitly stated, but part of a multi-step synthesisHigh stereocontrol reportedHigh (from chiral pool)[1]
Staudinger Reaction (various)Monocyclic β-lactams36-99Can be tuned from cis-selective to trans-selectiveUp to >99 (with chiral catalysts)[2][8][9]
Kinugasa Reaction4-substituted β-lactamsGood to highPredominantly cisUp to 97 (with chiral ligands)[10][11]
Penicillin G AcylaseAmpicillinHigh (S/H ratio dependent)N/A (stereospecific enzyme)High (enzyme-controlled)[12]

Table 1: Comparison of Yield and Stereoselectivity for Different β-Lactam Synthesis Methods. S/H ratio refers to the synthesis/hydrolysis ratio in enzymatic reactions.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Synthesis of a Carbapenem Intermediate from a this compound Derivative (Conceptual)

This protocol is a conceptual representation based on synthetic strategies for thienamycin.

  • Preparation of the β-Lactam Core: (S)-4-Oxo-2-azetidinecarboxylic acid is typically derived from L-aspartic acid. The carboxylic acid and amine functionalities are protected (e.g., as benzyl esters and silyl ethers, respectively).

  • Side Chain Introduction: The enolate of the protected β-lactam is generated using a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

  • Aldol Condensation: The enolate is then reacted with an appropriate aldehyde (e.g., acetaldehyde) to introduce the hydroxyethyl side chain. This step is crucial for establishing the correct stereochemistry at the C5 and C6 positions of the final carbapenem.

  • Further Functionalization: Subsequent steps involve the deprotection of the functional groups and the formation of the second ring of the carbapenem nucleus.

Protocol 2: General Procedure for the Staudinger Reaction

This protocol describes a typical setup for the [2+2] cycloaddition of a ketene and an imine.[9]

  • Imine Solution: A solution of the imine (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A tertiary amine base (e.g., triethylamine, 1.2 mmol) is added to the imine solution.

  • Ketene Generation: The reaction mixture is cooled (e.g., to 0 °C or -78 °C). A solution of an acyl chloride (1.1 mmol) in the same anhydrous solvent is added dropwise. The acyl chloride reacts with the triethylamine to generate the ketene in situ.

  • Reaction: The reaction is stirred at the chosen temperature for a specified time (e.g., 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography to yield the β-lactam. The cis/trans ratio is typically determined by 1H NMR spectroscopy.

Protocol 3: General Procedure for the Kinugasa Reaction

This protocol outlines the copper-catalyzed cycloaddition of a terminal alkyne and a nitrone.[10]

  • Reaction Setup: A mixture of the nitrone (1.0 mmol), the terminal alkyne (1.2 mmol), a copper(I) salt (e.g., CuI or CuCl, 10 mol%), and a base (e.g., a tertiary amine like triethylamine, 1.5 mmol) is prepared in an appropriate solvent (e.g., THF or toluene) in a sealed tube under an inert atmosphere.

  • Reaction: The mixture is heated to a specific temperature (e.g., 60-100 °C) for a set duration (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired β-lactam product.

Protocol 4: Enzymatic Synthesis of Ampicillin using Immobilized Penicillin G Acylase

This protocol describes a kinetically controlled synthesis of ampicillin.[12]

  • Substrate Solution: A solution of 6-aminopenicillanic acid (6-APA, e.g., 50 mM) and an acyl donor, such as D-phenylglycine methyl ester (PGME, e.g., 75 mM), is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 6.5).

  • Enzyme Addition: Immobilized Penicillin G Acylase is added to the substrate solution. The reaction is carried out at a controlled temperature (e.g., 25-35 °C) with gentle stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of ampicillin, 6-APA, and PGME using high-performance liquid chromatography (HPLC).

  • Reaction Termination and Product Isolation: Once the optimal yield is reached (before the hydrolytic activity of the enzyme significantly degrades the product), the enzyme is filtered off. The product, ampicillin, is then isolated from the reaction mixture, often by crystallization at its isoelectric point.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.

Beta-Lactam Synthesis Pathways cluster_precursors Starting Precursors cluster_methods Synthetic Methods cluster_intermediates Key Intermediates cluster_products Final Products Aspartic Acid Aspartic Acid Multi-step Chiral Pool Synthesis Multi-step Chiral Pool Synthesis Aspartic Acid->Multi-step Chiral Pool Synthesis Acyl Chloride + Imine Acyl Chloride + Imine Staudinger Reaction Staudinger Reaction Acyl Chloride + Imine->Staudinger Reaction Alkyne + Nitrone Alkyne + Nitrone Kinugasa Reaction Kinugasa Reaction Alkyne + Nitrone->Kinugasa Reaction 6-APA + Acyl Donor 6-APA + Acyl Donor Enzymatic Synthesis (PGA) Enzymatic Synthesis (PGA) 6-APA + Acyl Donor->Enzymatic Synthesis (PGA) This compound This compound Multi-step Chiral Pool Synthesis->this compound Ketene + Imine Ketene + Imine Staudinger Reaction->Ketene + Imine Copper Acetylide + Nitrone Copper Acetylide + Nitrone Kinugasa Reaction->Copper Acetylide + Nitrone Acyl-Enzyme Complex Acyl-Enzyme Complex Enzymatic Synthesis (PGA)->Acyl-Enzyme Complex Carbapenems Carbapenems This compound->Carbapenems Monocyclic/Bicyclic β-Lactams Monocyclic/Bicyclic β-Lactams Ketene + Imine->Monocyclic/Bicyclic β-Lactams Copper Acetylide + Nitrone->Monocyclic/Bicyclic β-Lactams Semi-synthetic Penicillins/Cephalosporins Semi-synthetic Penicillins/Cephalosporins Acyl-Enzyme Complex->Semi-synthetic Penicillins/Cephalosporins

Caption: Overview of synthetic pathways to β-lactam antibiotics.

Chemo-enzymatic_Synthesis_Workflow Start Start Chemical Synthesis Chemical Synthesis Start->Chemical Synthesis Precursor Synthesis Purification1 Purification1 Chemical Synthesis->Purification1 β-Lactam Nucleus Enzymatic Acylation Enzymatic Acylation Purification1->Enzymatic Acylation Purified Nucleus Purification2 Purification2 Enzymatic Acylation->Purification2 Crude Antibiotic Final Product Final Product Purification2->Final Product Purified Antibiotic

Caption: A general chemo-enzymatic workflow for β-lactam synthesis.

Conclusion

The choice of a precursor for β-lactam synthesis is a multifaceted decision that depends on the specific target molecule, desired stereochemistry, and scalability of the process.

  • This compound stands out as a premier precursor for complex, stereochemically rich β-lactams like carbapenems, benefiting from the inherent chirality of its own precursors.

  • The Staudinger reaction offers immense flexibility in accessing a wide variety of β-lactams, with the ability to control stereochemistry through the judicious choice of reactants and catalysts.

  • The Kinugasa reaction provides an efficient and often highly stereoselective route to cis-β-lactams.

  • Enzymatic synthesis with Penicillin G Acylase represents a powerful and sustainable approach, particularly for the large-scale production of semi-synthetic penicillins and cephalosporins where high stereospecificity is paramount.

Researchers and process chemists must carefully weigh the advantages and limitations of each approach, considering factors such as precursor availability, reaction conditions, and purification requirements, to select the optimal synthetic strategy for their specific needs.

References

A Comparative Guide to 4-Oxo-2-azetidinecarboxylic Acid and Pyroglutamic Acid as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of chiral synthons is paramount to the efficient construction of enantiomerically pure molecules. Among the myriad of available building blocks, 4-Oxo-2-azetidinecarboxylic acid and pyroglutamic acid have emerged as valuable starting materials, each offering distinct advantages in the synthesis of complex chiral targets. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthon for their synthetic endeavors.

Physicochemical Properties and Availability

A fundamental comparison of the two chiral synthons reveals differences in their structure, stability, and accessibility.

Property(S)-4-Oxo-2-azetidinecarboxylic acid(S)-Pyroglutamic Acid
Molecular Formula C₄H₅NO₃[1]C₅H₇NO₃
Molecular Weight 115.09 g/mol [1][2]129.11 g/mol
Melting Point 99-102 °C[3]162-164 °C
Structure Strained β-lactam ringFive-membered lactam ring[4]
Source SyntheticDerived from glutamic acid[5]
Availability Commercially available from various suppliers[2][3]Readily available and inexpensive[5]

Versatility and Range of Applications

Both synthons provide access to a diverse array of chiral molecules, though their traditional applications have largely occupied different chemical spaces.

(S)-Pyroglutamic Acid:

Pyroglutamic acid is widely recognized as a versatile and inexpensive chiral precursor for a broad spectrum of bioactive molecules.[5] Its five-membered lactam ring can be readily manipulated, and its two carbonyl groups offer differential reactivity. It has been extensively used in the synthesis of:

  • Unnatural Amino Acids: Serving as a template for the synthesis of non-proteinogenic amino acids.[6]

  • Alkaloids: As a starting material for various alkaloid natural products.

  • Neuroexcitatory Amino Acids: Notably in the synthesis of kainic acid and its analogues.[5]

  • Pharmaceuticals: Including angiotensin-converting enzyme (ACE) inhibitors and the antidepressant (S)-(+)-Rolipram.[5]

(S)-4-Oxo-2-azetidinecarboxylic Acid:

The utility of (S)-4-oxo-2-azetidinecarboxylic acid has been historically centered on its role as a crucial building block for β-lactam antibiotics. The strained four-membered ring is a key pharmacophore and a versatile synthetic handle. Its primary applications include:

  • Carbapenem and Penem Antibiotics: As a key intermediate in the synthesis of a wide range of these potent antibiotics.[6]

  • Constrained Amino Acids: The rigid azetidine scaffold is useful for creating conformationally restricted amino acid analogues for peptidomimetic studies.

  • Bioactive Compounds: It serves as an intermediate in the production of various bioactive molecules, including those targeting neurological disorders.[3]

While its application has been predominantly in the realm of β-lactams, its potential as a synthon for other classes of compounds is an area of ongoing research.[7]

Performance in Asymmetric Synthesis: A Comparative Case Study

To provide a direct comparison of their synthetic utility, we present two representative enantioselective syntheses: the synthesis of the antidepressant (S)-(+)-Rolipram from (S)-pyroglutamic acid and the synthesis of a key carbapenem intermediate from (S)-4-oxo-2-azetidinecarboxylic acid.

Case Study 1: Enantioselective Synthesis of (S)-(+)-Rolipram using Pyroglutamic Acid

The synthesis of (S)-(+)-Rolipram, a selective phosphodiesterase IV inhibitor, showcases the effective chirality transfer from pyroglutamic acid. An organocatalytic asymmetric Michael addition is a key step in a modern and efficient route.[8]

Quantitative Data Summary:

StepKey TransformationYield (%)Enantiomeric Excess (%)
1Nitro-olefin formation~80 (for 2 steps)N/A
2Asymmetric Michael Addition9694
3Reductive Lactamization63 (overall)>99 (after recrystallization)

Experimental Protocol: Asymmetric Michael Addition

To a solution of the starting nitro-olefin (1.0 eq) in dichloromethane at -20 °C, dimethyl malonate (1.2 eq) is added. A bifunctional thiourea organocatalyst (0.1 eq) is then introduced, and the reaction mixture is stirred at -20 °C for 24 hours.[8] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Michael adduct.[8] The enantiomeric excess can be further enhanced by recrystallization.[8]

Case Study 2: Synthesis of a Key Carbapenem Intermediate from (S)-4-Oxo-2-azetidinecarboxylic Acid

(S)-4-oxo-2-azetidinecarboxylic acid is a cornerstone in the synthesis of carbapenem antibiotics. A crucial step involves the stereoselective introduction of a side chain at the C4 position. The following represents a common synthetic sequence to a versatile 4-acetoxy-2-azetidinone intermediate.

Quantitative Data Summary:

StepKey TransformationYield (%)Diastereomeric/Enantiomeric Control
1N-Protection (e.g., silylation)HighN/A
2Carboxyl ActivationHighN/A
3Oxidative DecarboxylationGoodStereospecific
4Ozonolysis/Deprotection~90Stereoretentive

Experimental Protocol: Oxidative Decarboxylation (A Representative Step)

A practical synthesis of 4-acetoxy-2-azetidinone, a key intermediate, can be achieved from the corresponding 4-carboxy-2-azetidinone derivative.[6] While specific multistep protocols starting directly from the parent acid are proprietary or part of larger synthetic routes, a general approach involves the protection of the nitrogen, activation of the carboxylic acid, and subsequent stereoselective transformations. For instance, a practical synthesis of a 4-acetoxy-2-azetidinone derivative has been described that avoids costly chromatographic separation of diastereomers and is suitable for large-scale production.[6] A key transformation in some routes is an oxidative decarboxylation which proceeds stereospecifically.

Logical Relationships and Workflows

The synthetic utility of these chiral synthons can be visualized through their reaction pathways.

Diagram 1: Synthetic Pathways from Pyroglutamic Acid

pyroglutamic_acid_pathways pyroglutamic_acid Pyroglutamic Acid unnatural_aa Unnatural Amino Acids pyroglutamic_acid->unnatural_aa alkaloids Alkaloids pyroglutamic_acid->alkaloids kainic_acid Kainic Acid pyroglutamic_acid->kainic_acid rolipram (S)-(+)-Rolipram pyroglutamic_acid->rolipram azetidinecarboxylic_acid_pathways azetidine_acid This compound carbapenems Carbapenems azetidine_acid->carbapenems penems Penems azetidine_acid->penems constrained_aa Constrained Amino Acids azetidine_acid->constrained_aa neuro_drugs Neurological Drugs azetidine_acid->neuro_drugs

References

Evaluating the efficacy of different synthetic routes to 4-Oxo-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Oxo-2-azetidinecarboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its strained four-membered lactam ring imparts unique conformational constraints and reactivity, making it a valuable scaffold in drug design. This guide provides a comparative analysis of two prominent synthetic routes to this important compound: the intramolecular cyclization of an L-aspartic acid derivative and a speculative Staudinger [2+2] cycloaddition. The evaluation is based on established chemical principles and available data for analogous transformations, offering insights into the potential efficacy and practicality of each approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Intramolecular CyclizationRoute 2: Staudinger [2+2] Cycloaddition
Starting Materials N-Protected L-aspartic acid β-esterGlyoxylic acid derivative, protected amine, and an activated acetic acid equivalent
Key Transformation Intramolecular amide bond formation[2+2] cycloaddition between an imine and a ketene
Plausible Yield Moderate to HighVariable, potentially lower
Stereocontrol High (derived from chiral precursor)Dependent on chiral auxiliaries or catalysts
Scalability Generally goodCan be challenging due to reactive intermediates
Reaction Conditions Relatively mild, may involve coupling agents or activation stepsOften requires anhydrous conditions and handling of unstable ketenes

Route 1: Intramolecular Cyclization of an L-Aspartic Acid Derivative

This route leverages the readily available and chiral L-aspartic acid as a starting material, offering inherent stereocontrol over the C2 position of the azetidinone ring. The general strategy involves the selective protection of the amino and α-carboxylic acid groups, followed by activation of the β-carboxylic acid and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester

  • To a stirred solution of L-Aspartic acid β-methyl ester hydrochloride (1 equivalent) in a mixture of water and dioxane at 0°C, sodium carbonate (1 equivalent) is added.

  • Benzyl chloroformate (1.01 equivalents) dissolved in dioxane is then added dropwise over 2-3 hours.

  • The reaction mixture is stirred at room temperature overnight.

  • The solution is extracted with ethyl acetate. The aqueous layer is then acidified to pH 2 with 6 N HCl.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester.[1]

Step 2: Intramolecular Cyclization to form Methyl 4-oxo-2-azetidinecarboxylate

This step is based on established methods for β-lactam formation from β-amino acids.

  • The N-protected aspartic acid derivative from Step 1 (1 equivalent) is dissolved in an anhydrous solvent such as THF or DMF.

  • A coupling agent, for example, a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole), is added to the solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by TLC.

  • The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea).

  • The filtrate is washed successively with a mild acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the cyclized product.

Step 3: Hydrolysis to this compound

  • The methyl ester from Step 2 is dissolved in a suitable solvent system, such as a mixture of THF and water.

  • An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (typically 1.1-1.5 equivalents), is added.

  • The reaction is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • The reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 N HCl).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Logical Workflow for Intramolecular Cyclization

G start L-Aspartic Acid step1 Protection of Amino and alpha-Carboxylic Acid Groups start->step1 Protection step2 Activation of beta-Carboxylic Acid step1->step2 Activation step3 Intramolecular Cyclization step2->step3 Amide Bond Formation step4 Deprotection step3->step4 Hydrolysis end_product This compound step4->end_product

Caption: Synthetic pathway via intramolecular cyclization.

Route 2: Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition is a classic method for the synthesis of β-lactams, involving the reaction of a ketene with an imine. While no specific literature detailing this route for this compound was identified, a plausible pathway can be proposed based on the known reactivity of these functional groups.

Proposed Experimental Protocol

Step 1: Formation of the Imine

  • A glyoxylic acid ester (e.g., ethyl glyoxylate) is reacted with a protected amine (e.g., benzylamine) in a suitable solvent like dichloromethane or toluene.

  • A dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, is added to drive the reaction towards the imine product.

  • The reaction mixture is stirred at room temperature until imine formation is complete. The solid drying agent is then filtered off.

Step 2: In situ Generation of a Ketene and Cycloaddition

  • In a separate flask, an activated acetic acid derivative, such as chloroacetyl chloride or methoxyacetyl chloride (1 equivalent), is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78°C or 0°C.

  • A tertiary amine base, such as triethylamine (1.1 equivalents), is added dropwise to generate the ketene in situ.

  • The freshly prepared imine solution from Step 1 is then added to the ketene solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched, and the mixture is washed with water and brine.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product, a protected 4-oxo-2-azetidinecarboxylate derivative, is purified by column chromatography.

Step 3: Deprotection

  • The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group and hydrolysis for the ester) to yield the final product.

Logical Workflow for Staudinger Cycloaddition

G cluster_imine Imine Formation cluster_ketene Ketene Generation glyoxylate Glyoxylic Acid Derivative imine Imine glyoxylate->imine amine Protected Amine amine->imine cycloaddition [2+2] Cycloaddition imine->cycloaddition acid_chloride Activated Acetic Acid Derivative ketene Ketene acid_chloride->ketene base Tertiary Amine base->ketene ketene->cycloaddition deprotection Deprotection cycloaddition->deprotection end_product This compound deprotection->end_product

Caption: Synthetic pathway via Staudinger cycloaddition.

Concluding Remarks

The intramolecular cyclization of an L-aspartic acid derivative appears to be a more robust and reliable strategy for the synthesis of this compound. This route benefits from a readily available, chiral starting material, which simplifies stereocontrol. The reaction conditions are generally milder and more amenable to scale-up compared to the Staudinger cycloaddition.

The Staudinger route, while a powerful tool for β-lactam synthesis, presents challenges related to the generation and handling of unstable ketene intermediates and may require more extensive optimization to achieve good yields and stereoselectivity. For researchers and drug development professionals seeking a practical and efficient synthesis of this compound, the intramolecular cyclization approach is the recommended starting point for investigation. Further experimental validation is necessary to fully elucidate the efficacy of each route for this specific target molecule.

References

A Comparative Guide to the Biological Activity of 4-Oxo-2-azetidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-2-azetidinecarboxylic acid scaffold, a core component of β-lactam antibiotics, continues to be a fertile ground for the discovery of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the azetidinone ring. The following tables summarize the quantitative antimicrobial and anticancer activities of selected derivatives from various studies.

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC) of this compound Derivatives

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
Series A: Phenothiazine Derivatives
4h4-nitrophenyl at C4S. aureus12.5[1]
B. subtilis25[1]
E. coli50[1]
4i3-nitrophenyl at C4S. aureus25[1]
B. subtilis50[1]
E. coli100[1]
4j2-nitrophenyl at C4S. aureus25[1]
B. subtilis50[1]
E. coli100[1]
Series B: Oxadiazole/Thiadiazole Derivatives
AZ-104-chlorophenyl at C4, 1,3,4-oxadiazole moietyS. aureus3.34 µM[2]
AZ-192,4-dichlorophenyl at C4, 1,3,4-thiadiazole moietyS. aureus3.71 µM[2]
AZ-204-nitrophenyl at C4, 1,3,4-thiadiazole moietyE. coli3.55 µM[2]

Note: Direct comparison between different series should be made with caution due to variations in experimental conditions and the complexity of the derivatives.

Anticancer Activity

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50) of this compound Derivatives

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Series C: 3-Fluoro-azetidin-2-ones
323-fluoro, 4-(3-hydroxy-4-methoxyphenyl), N-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)0.075[3]
333-fluoro, 4-(3-fluoro-4-methoxyphenyl), N-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)0.095[3]
Series D: Oxadiazole/Thiadiazole Derivatives
AZ-54-fluorophenyl at C4, 1,3,4-oxadiazole moietyMCF-7 (Breast)93.28% inhibition at 2 µM[2]
AZ-94-nitrophenyl at C4, 1,3,4-oxadiazole moietyMCF-7 (Breast)90.56% inhibition at 2 µM[2]
AZ-104-chlorophenyl at C4, 1,3,4-oxadiazole moietyMCF-7 (Breast)93.14% inhibition at 2 µM[2]

Note: Some studies report percentage inhibition at a specific concentration rather than IC50 values.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the microtiter plates.
  • Each well is inoculated with the standardized microbial suspension.
  • Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are included.
  • The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives.
  • Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
  • The plates are incubated for a specified duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial anticancer Anticancer Assays (MTT) characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Data Analysis (MIC, IC50, Ki) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

tubulin_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_tubulin_dynamics Microtubule Dynamics cluster_drug_action Drug Mechanism of Action cluster_cellular_outcome Cellular Outcome G2M G2/M Phase Mitosis Mitosis G2M->Mitosis mitotic_arrest Mitotic Arrest Mitosis->mitotic_arrest tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules Assembly microtubules->tubulin Disassembly derivative 4-Oxo-2-azetidinecarboxylic Acid Derivative inhibition Inhibition of Polymerization derivative->inhibition inhibition->microtubules apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of tubulin polymerization inhibition by certain this compound derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of this compound derivatives, highlighting their potential as antimicrobial and anticancer agents. The presented data underscores the importance of structural modifications in tuning the biological activity of this versatile scaffold. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field. Future research should focus on systematic structure-activity relationship studies, exploration of novel molecular targets, and optimization of pharmacokinetic properties to develop clinically viable drug candidates based on the this compound core.

References

Structural comparison of peptides containing 4-Oxo-2-azetidinecarboxylic acid versus proline.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is a constant driving force. The incorporation of non-canonical amino acids is a powerful strategy in this endeavor. This guide provides a comprehensive structural comparison of peptides containing 4-Oxo-2-azetidinecarboxylic acid (4-Oxo-Aze) and the ubiquitous proline, offering insights into their conformational effects and potential applications in drug design.

Proline, with its unique cyclic structure, plays a pivotal role in protein and peptide architecture, often inducing turns and rigidifying the peptide backbone. However, the constraints it imposes are not always optimal. This compound, a synthetic proline analogue, presents an intriguing alternative. Its four-membered ring, featuring a ketone group, introduces distinct stereoelectronic effects that can significantly alter peptide conformation and properties. While direct experimental comparisons are still emerging, this guide synthesizes available data on 4-Oxo-Aze and closely related proline analogues to provide a predictive framework for its use.

At a Glance: Key Structural and Conformational Differences

FeaturePeptides with ProlinePeptides with this compound (Predicted)
Ring Pucker Prefers Cγ-endo or Cγ-exo pucker, influencing backbone torsion angles.The sp2 hybridization of the C4-carbonyl is expected to favor a more planar ring conformation.
Backbone Conformation Induces β-turns.[1]Predicted to favor γ-turn-like conformations.[1]
Flexibility Generally imparts rigidity to the peptide chain.May introduce localized flexibility due to the strained four-membered ring.[2]
Cis/Trans Isomerization The Xaa-Pro peptide bond can exist in both cis and trans conformations, with a significant energy barrier to interconversion.The electronic effects of the 4-oxo group may influence the cis/trans isomer ratio and the kinetics of isomerization.
Hydrogen Bonding The ring nitrogen is a hydrogen bond acceptor.The C4-carbonyl oxygen provides an additional hydrogen bond acceptor site.

Delving Deeper: The Structural Impact of this compound

The introduction of a carbonyl group at the 4-position of the azetidine ring is anticipated to have profound stereoelectronic consequences. This modification is expected to influence the puckering of the four-membered ring, favoring a more planar geometry compared to the endo/exo pucker of proline's five-membered ring. This planarity, in turn, can alter the preferred backbone dihedral angles (φ and ψ) of the peptide chain.

Studies on the closely related azetidine-2-carboxylic acid (Aze) have shown that the smaller four-membered ring preferentially stabilizes γ-turn conformations, in contrast to the β-turns commonly induced by proline.[1] This difference in turn preference can have a significant impact on the overall three-dimensional structure of a peptide, influencing its ability to bind to specific biological targets.

Furthermore, the presence of the 4-oxo group introduces an additional hydrogen bond acceptor, which could facilitate novel intramolecular or intermolecular interactions, potentially stabilizing specific folded structures or mediating interactions with receptors.

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis and analysis of peptides containing this compound require specialized protocols. Below are generalized methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Oxo-Aze

Solid-phase peptide synthesis is the standard method for producing peptides. The incorporation of an unnatural amino acid like 4-Oxo-Aze requires specific considerations.

Materials:

  • Fmoc-4-Oxo-2-azetidinecarboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining amino acids, including Fmoc-4-Oxo-2-azetidinecarboxylic acid, following standard SPPS protocols. Double coupling may be necessary for the amino acid following the 4-Oxo-Aze residue to ensure complete reaction.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer in H2O/D2O 9:1) to a concentration of 1-5 mM.

  • Adjust the pH to the desired value.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

Data Analysis:

  • Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei in the peptide.

  • Structural Restraints: Extract structural restraints from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 50-100 µM.

  • The buffer should be transparent in the far-UV region (190-250 nm).

Data Acquisition:

  • Record the CD spectrum of the peptide in the far-UV region at a controlled temperature.

Data Analysis:

  • Spectral Deconvolution: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures from the CD spectrum.

  • Conformational Changes: Monitor changes in the CD spectrum as a function of temperature or the addition of ligands to study conformational stability and binding interactions.

Visualizing the Structural Impact

The following diagrams, generated using the DOT language, illustrate key concepts related to the structural comparison of 4-Oxo-Aze and proline in peptides.

cluster_proline Proline-induced β-turn cluster_oxo_aze Predicted 4-Oxo-Aze-induced γ-turn Pro Proline i_plus_3 Residue i+3 Pro->i_plus_3 i Residue i i_plus_1 Residue i+1 i->i_plus_1 i->i_plus_3 H-bond i_plus_1->Pro i_plus_2 Residue i+2 Oxo_Aze 4-Oxo-Aze j_plus_2 Residue j+2 Oxo_Aze->j_plus_2 j Residue j j->Oxo_Aze j->j_plus_2 H-bond j_plus_1 Residue j+1

Caption: Predicted turn structures induced by Proline vs. 4-Oxo-Aze.

cluster_workflow Peptide Synthesis and Analysis Workflow SPPS Solid-Phase Peptide Synthesis (Incorporation of 4-Oxo-Aze) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (3D Structure) Characterization->NMR CD CD Spectroscopy (Secondary Structure) Characterization->CD Activity Biological Activity Assays Characterization->Activity

Caption: General workflow for synthesizing and characterizing peptides.

Future Directions and Conclusion

The incorporation of this compound into peptides holds significant promise for the design of novel therapeutics. Its unique structural and electronic properties offer a means to fine-tune peptide conformation, stability, and biological activity in ways that are not achievable with proline. While further experimental studies are needed to fully elucidate its conformational preferences and impact on peptide function, the predictive insights and experimental frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this intriguing proline analogue. As more data becomes available, a clearer picture will emerge of how 4-Oxo-Aze can be strategically employed to create the next generation of peptide-based drugs.

References

A comparative study of the chemical versus enzymatic synthesis of 4-Oxo-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis: Chemical vs. Enzymatic Synthesis of the Azetidine-2-Carboxylic Acid Core

The synthesis of 2-azetidinecarboxylic acid and its derivatives, key components in numerous pharmaceutical compounds, has traditionally been dominated by chemical methods. However, the rise of biocatalysis offers a compelling enzymatic alternative. This guide provides a comparative overview of these two synthetic approaches, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in selecting the optimal strategy for their specific needs.

Quantitative Performance Metrics

A direct comparison of the two synthetic routes highlights significant differences in yield, reaction conditions, and environmental impact. The following table summarizes the key quantitative data derived from representative experimental protocols for the synthesis of enantiomerically pure L-azetidine-2-carboxylic acid.

ParameterChemical Synthesis (Mitsunobu Reaction)Enzymatic Synthesis (Amidase-catalyzed)
Starting Material N-Boc-D-serine methyl ester(R,S)-azetidine-2-carboxamide
Key Reagents DEAD or DIAD, TriphenylphosphineAmidase from Pseudomonas putida
Reaction Temperature 0°C to room temperature30°C
Reaction Time 12-24 hours4-8 hours
Yield ~60-70%>95%
Enantiomeric Excess >99%>99%
Key Byproducts Triphenylphosphine oxide, reduced azo compoundD-azetidine-2-carboxamide
Solvent System Anhydrous organic solvents (e.g., THF)Aqueous buffer

Experimental Protocols

Chemical Synthesis: Mitsunobu Reaction for Azetidine Ring Formation

This protocol describes a common chemical method for synthesizing the azetidine ring from a serine precursor.

Materials:

  • N-Boc-D-serine methyl ester

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-D-serine methyl ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired azetidine derivative.

Enzymatic Synthesis: Amidase-catalyzed Kinetic Resolution

This protocol outlines the enzymatic synthesis of L-azetidine-2-carboxylic acid using a kinetic resolution approach.

Materials:

  • (R,S)-azetidine-2-carboxamide

  • Amidase from Pseudomonas putida (whole cells or purified enzyme)

  • Phosphate buffer (pH 7.5)

  • Hydrochloric acid (for pH adjustment)

  • Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

  • Prepare a solution of (R,S)-azetidine-2-carboxamide in a phosphate buffer.

  • Add the amidase enzyme (or whole cells) to the substrate solution.

  • Incubate the reaction mixture at 30°C with gentle agitation for 4-8 hours.

  • Monitor the conversion of the L-amide to the L-acid using high-performance liquid chromatography (HPLC).

  • Once the reaction reaches completion (approximately 50% conversion), terminate the reaction by acidifying the mixture with hydrochloric acid to denature the enzyme.

  • Separate the enzyme (or cells) by centrifugation.

  • Apply the supernatant to an ion-exchange chromatography column.

  • Wash the column to remove the unreacted D-amide.

  • Elute the desired L-azetidine-2-carboxylic acid from the resin.

  • Lyophilize the eluate to obtain the pure product.

Workflow Visualizations

The following diagrams illustrate the distinct workflows of the chemical and enzymatic synthesis routes.

G cluster_chemical Chemical Synthesis Workflow A 1. Dissolve N-Boc-D-serine & PPh3 in THF B 2. Cool to 0°C A->B C 3. Add DIAD/DEAD B->C D 4. Stir for 12-24h C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Purification (Chromatography) F->G H Final Product: L-azetidine-2-carboxylic acid derivative G->H

Caption: Chemical synthesis workflow via Mitsunobu reaction.

G cluster_enzymatic Enzymatic Synthesis Workflow A 1. Prepare (R,S)-azetidine-2-carboxamide in buffer B 2. Add Amidase Enzyme A->B C 3. Incubate at 30°C for 4-8h B->C D 4. Terminate Reaction (Acidification) C->D E 5. Separate Enzyme D->E F 6. Purification (Ion-Exchange) E->F G Final Product: L-azetidine-2-carboxylic acid F->G

Safety Operating Guide

Safe Disposal of 4-Oxo-2-azetidinecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Oxo-2-azetidinecarboxylic acid, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.[1][2] The level of PPE should be determined by a risk assessment of the specific handling situation.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategoryRecommended EquipmentPurpose
Eye and Face Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5]Prevents skin contact with the chemical.
Body A laboratory coat or chemical-resistant apron. For larger quantities or risk of significant exposure, chemical-protective coveralls may be necessary.[5]Protects skin and personal clothing from contamination.
Respiratory For handling fine powders or when dust generation is likely, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[5] Work should be done in a fume hood.Prevents inhalation of hazardous dust particles.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated materials like absorbent pads and weighing papers, in a designated, leak-proof, and sealable container.[7][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10][11] Store acids and bases separately, and keep this waste away from incompatible materials.[11]

2. Storage:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[11]

  • Ensure the storage area is secure and away from sources of ignition or reaction.

3. Arrange for Professional Disposal:

  • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the containerized waste.[6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is to "burn in a chemical incinerator equipped with an afterburner and scrubber".[6]

4. Decontamination of Empty Containers:

  • Containers that held this compound must be properly decontaminated before being discarded.

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[12]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal cluster_3 Prohibited Actions A Assess Risks & Don PPE (Goggles, Gloves, Lab Coat) B Collect Solid Waste in a Designated Container A->B Start Disposal C Label Container: 'Hazardous Waste' 'this compound' B->C D Segregate from Incompatible Waste C->D E Store Sealed Container in Satellite Accumulation Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Incineration F->G Provide SDS H Decontaminate Empty Containers (Collect Rinse) G->H Post-Disposal I DO NOT Dispose in Sink J DO NOT Dispose in Regular Trash

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Oxo-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxo-2-azetidinecarboxylic acid. The following procedural guidance is designed to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn where splashing or dust generation is possible.
Skin Protection Nitrile rubber gloves and a lab coatGloves should be inspected before use and changed frequently, especially after direct contact. A lab coat is the minimum requirement. For larger quantities, chemical-resistant clothing and boots may be necessary.
Respiratory Protection Dust respiratorRecommended when handling solids that may generate dust. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Designate a specific area for handling the compound.

  • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before starting.

  • Have appropriate waste disposal containers clearly labeled and within reach.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above.

  • Ensure gloves are worn correctly and are free from defects.

3. Handling the Compound:

  • All manipulations of solid this compound should be performed within a chemical fume hood to control dust.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Use appropriate tools to handle the compound, minimizing the creation of dust.

4. Post-Handling:

  • Decontaminate the work area with a suitable solvent, followed by washing with soap and water.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of this chemical down the drain.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_materials Gather Materials & Waste Containers prep_fume_hood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.